1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone
Description
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Properties
IUPAC Name |
1-(3-amino-2-hydroxy-4-phenylmethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10(17)12-7-8-13(14(16)15(12)18)19-9-11-5-3-2-4-6-11/h2-8,18H,9,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDBWSYVDANFKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)OCC2=CC=CC=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50728585 | |
| Record name | 1-[3-Amino-4-(benzyloxy)-2-hydroxyphenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871101-87-0 | |
| Record name | 1-[3-Amino-4-(benzyloxy)-2-hydroxyphenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Characterization of 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the multifaceted compound, 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone. This acetophenone derivative, with its unique arrangement of amino, hydroxyl, and benzyloxy functional groups, presents significant interest as a potential building block in medicinal chemistry and materials science. This document outlines a logical synthetic pathway, detailed analytical methodologies for structural elucidation and purity assessment, and a discussion of its key physicochemical properties. The protocols and analyses presented herein are designed to be a valuable resource for researchers working with this and structurally related compounds.
Introduction
This compound, with the CAS Number 871101-87-0, is an aromatic ketone featuring a highly functionalized phenyl ring.[1][2][3] The presence of a chelating 2-hydroxyacetophenone moiety, a nucleophilic amino group, and a bulky, lipophilic benzyloxy group bestows upon it a unique combination of chemical properties. These functional groups offer multiple sites for further chemical modification, making it an attractive intermediate for the synthesis of more complex molecules, such as heterocyclic compounds and potential pharmaceutical agents. The strategic placement of these groups can influence the molecule's reactivity, solubility, and biological activity. This guide will detail a feasible synthetic route and the essential analytical techniques required for its unambiguous characterization.
Synthesis and Purification
A logical and efficient synthetic route to this compound involves a three-step process starting from the commercially available 2,4-dihydroxyacetophenone. The overall synthetic scheme is depicted below.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone
The initial step involves the selective protection of the more acidic 4-hydroxyl group of 2,4-dihydroxyacetophenone as a benzyl ether. This is a standard Williamson ether synthesis.
Protocol:
-
To a solution of 2,4-dihydroxyacetophenone (1 equivalent) in acetone, add anhydrous potassium carbonate (2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1 equivalent) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).[4]
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-(4-(benzyloxy)-2-hydroxyphenyl)ethanone as a solid.[4]
Step 2: Synthesis of 1-(4-(Benzyloxy)-3-nitro-2-hydroxyphenyl)ethanone
The second step is the regioselective nitration of the benzylated intermediate. The directing effects of the hydroxyl and acetyl groups favor the introduction of the nitro group at the 3-position.
Protocol:
-
Cool a mixture of concentrated sulfuric acid and fuming nitric acid in an ice-salt bath.
-
Slowly add a solution of 1-(4-(benzyloxy)-2-hydroxyphenyl)ethanone (1 equivalent) in glacial acetic acid to the nitrating mixture while maintaining a low temperature.
-
Stir the reaction mixture at low temperature and monitor its progress by TLC.
-
Once the starting material is consumed, pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated yellow solid is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried.
-
The crude 1-(4-(benzyloxy)-3-nitro-2-hydroxyphenyl)ethanone can be purified by column chromatography or recrystallization.
Step 3: Synthesis of this compound
The final step is the chemoselective reduction of the nitro group to an amino group without affecting the ketone or the benzyl ether.
Protocol:
-
To a solution of 1-(4-(benzyloxy)-3-nitro-2-hydroxyphenyl)ethanone (1 equivalent) in ethanol or glacial acetic acid, add granulated tin (2-3 equivalents).
-
Add concentrated hydrochloric acid dropwise with stirring.[5]
-
Heat the reaction mixture in a water bath and monitor by TLC until the starting material disappears.[5]
-
Cool the reaction mixture and filter to remove unreacted tin.
-
Neutralize the filtrate with a concentrated sodium hydroxide solution until basic, which will precipitate the tin salts.
-
Filter the mixture and extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The final product can be purified by column chromatography on silica gel.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 871101-87-0 | [1][2][3] |
| Molecular Formula | C₁₅H₁₅NO₃ | [2] |
| Molecular Weight | 257.29 g/mol | [2] |
| Appearance | Expected to be a solid | - |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | - |
Spectroscopic Characterization
Unambiguous structural confirmation of this compound requires a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons, the methyl protons of the acetyl group, and the protons of the amino and hydroxyl groups. The chemical shifts and coupling patterns will be indicative of the substitution pattern on the aromatic ring.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. Key signals will include the carbonyl carbon of the ketone, the carbons of the two aromatic rings, the benzylic carbon, and the methyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | 3500-3200 (broad) |
| N-H (amino) | 3400-3250 (two bands) |
| C-H (aromatic) | 3100-3000 |
| C-H (aliphatic) | 3000-2850 |
| C=O (ketone) | 1680-1660 |
| C=C (aromatic) | 1600-1450 |
| C-O (ether) | 1260-1000 |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition. The fragmentation pattern can provide further structural information. The expected molecular ion peak [M]⁺ would be at m/z 257.1052, corresponding to the molecular formula C₁₅H₁₅NO₃.
Chromatographic Analysis
Thin Layer Chromatography (TLC)
TLC is an essential tool for monitoring the progress of the synthesis and for preliminary purity assessment. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation of the starting materials, intermediates, and the final product.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for determining the purity of the final compound. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (with or without a modifier like formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
Potential Applications and Reactivity
The structural features of this compound suggest several potential applications and avenues for further chemical transformations:
-
Pharmaceutical Intermediate: The molecule can serve as a scaffold for the synthesis of various heterocyclic compounds, such as benzoxazoles, quinolines, and benzodiazepines, which are known to exhibit a wide range of biological activities.
-
Chelating Agent: The 2-hydroxyacetophenone moiety can act as a bidentate ligand, capable of forming stable complexes with various metal ions.
-
Starting Material for Schiff Bases: The primary amino group can readily undergo condensation reactions with aldehydes and ketones to form Schiff bases, which are versatile intermediates in organic synthesis and have applications in catalysis and materials science.[6]
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. A comprehensive Safety Data Sheet (SDS) should be consulted for detailed information on hazards, handling, and disposal.
Conclusion
This technical guide provides a detailed framework for the synthesis and comprehensive characterization of this compound. By following the outlined synthetic and analytical protocols, researchers can confidently prepare and validate the structure and purity of this valuable chemical intermediate. The unique combination of functional groups in this molecule opens up numerous possibilities for its application in the development of novel pharmaceuticals and functional materials.
References
Sources
- 1. 871101-87-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 871101-87-0 [m.chemicalbook.com]
- 4. 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Crystal structures of (E)-1-{3-[(5-fluoro-2-hydroxybenzylidene)amino]phenyl}ethanone and of a fourth polymorph of (E)-1-{3-[(2-hydroxy-3-methoxybenzylidene)amino]phenyl}ethanone - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone, a substituted acetophenone with significant potential in medicinal chemistry and drug discovery. Drawing upon established chemical principles and data from structurally related analogues, this document details the compound's chemical properties, outlines a plausible synthetic pathway, and explores its potential applications.
Core Chemical Identity
This compound is an aromatic ketone featuring a multifaceted substitution pattern on the phenyl ring. This includes an acetyl group, a hydroxyl group, a benzyloxy group, and an amino group. This unique combination of functional groups imparts specific chemical reactivity and potential for biological activity.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 871101-87-0 | [1][2][3][4] |
| Molecular Formula | C₁₅H₁₅NO₃ | [2] |
| Molecular Weight | 257.29 g/mol | N/A |
| Canonical SMILES | CC(=O)C1=C(C(=C(C=C1)O)N)OCC2=CC=CC=C2 | N/A |
digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C", pos="1.5,-0.5!"]; O1 [label="O", pos="1.8,-1.2!"]; C8 [label="C", pos="2.2,0!"]; O2 [label="O", pos="-1.8,0.5!"]; H1 [label="H", pos="-2.1,0.8!"]; N1 [label="N", pos="-1.5,-1.2!"]; H2 [label="H₂", pos="-1.8,-1.5!"]; O3 [label="O", pos="0.8,1.8!"]; C9 [label="C", pos="1.5,2.5!"]; C10 [label="C", pos="2.2,1.8!"]; C11 [label="C", pos="2.9,2.5!"]; C12 [label="C", pos="3.6,1.8!"]; C13 [label="C", pos="3.6,1.1!"]; C14 [label="C", pos="2.9,0.4!"]; C15 [label="C", pos="2.2,1.1!"];
// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- O1; C7 -- C8; C2 -- O2; O2 -- H1; C3 -- N1; N1 -- H2; C4 -- O3; O3 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C15; C15 -- C10;
// Positioning C1 [pos="0,0!"]; C2 [pos="-1,0.5!"]; C3 [pos="-1,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="1,-0.5!"]; C6 [pos="1,0.5!"];
}digraph "Synthesis_of_this compound" { graph [rankdir="LR"]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
"2,4-Dihydroxyacetophenone" -> "1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone" [label="Benzyl Bromide,\nK₂CO₃, Acetone"]; "1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone" -> "1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone" [label="HNO₃, H₂SO₄"]; "1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone" -> "this compound" [label="H₂, Pd/C or\nSnCl₂, HCl"]; }
Figure 2. Proposed synthetic pathway for this compound.
Step 1: Benzylation of 2,4-Dihydroxyacetophenone
The first step involves the selective benzylation of the more acidic 4-hydroxyl group of 2,4-dihydroxyacetophenone. This is a standard Williamson ether synthesis. A similar procedure has been reported for the synthesis of 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. [5] Experimental Protocol:
-
To a solution of 2,4-dihydroxyacetophenone (1.0 eq) in acetone, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.0 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone.
Step 2: Nitration of 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone
The second step is the electrophilic aromatic substitution (nitration) of the benzylated intermediate. The hydroxyl and benzyloxy groups are ortho-, para-directing. The position ortho to the hydroxyl group and meta to the acetyl group is sterically and electronically favored for nitration.
Experimental Protocol:
-
Dissolve 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone (1.0 eq) in a minimal amount of concentrated sulfuric acid at 0 °C.
-
Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise while maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for a specified time, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash with cold water until neutral, and dry to obtain crude 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone.
-
Further purification can be achieved by column chromatography or recrystallization.
Step 3: Reduction of the Nitro Group
The final step is the reduction of the nitro group to an amine. This can be achieved through various methods, with catalytic hydrogenation being a common and clean method.
Experimental Protocol:
-
Dissolve 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield this compound.
-
The final product can be purified by recrystallization or column chromatography.
Spectral Characterization (Predicted)
While experimental spectra for the title compound are not publicly available, the expected spectral data can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
-
Aromatic Protons: Two doublets in the aromatic region (δ 6.5-7.5 ppm) corresponding to the protons on the substituted phenyl ring. A multiplet (δ 7.2-7.5 ppm) for the protons of the benzyl group.
-
Methylene Protons: A singlet around δ 5.1 ppm for the benzylic -CH₂- protons.
-
Methyl Protons: A singlet around δ 2.5 ppm for the acetyl -CH₃ protons.
-
Amine and Hydroxyl Protons: Broad singlets for the -NH₂ and -OH protons, with chemical shifts that can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
-
Carbonyl Carbon: A signal downfield around δ 200 ppm for the ketone carbonyl carbon.
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm).
-
Methylene Carbon: A signal around δ 70 ppm for the benzylic -CH₂- carbon.
-
Methyl Carbon: A signal upfield around δ 25-30 ppm for the acetyl -CH₃ carbon.
Infrared (IR) Spectroscopy
-
O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the phenolic hydroxyl group.
-
N-H Stretch: Two sharp bands in the region of 3300-3500 cm⁻¹ for the primary amine.
-
C=O Stretch: A strong absorption band around 1650 cm⁻¹ for the ketone carbonyl group.
-
C-O Stretch: Bands in the region of 1200-1300 cm⁻¹ for the aryl ether.
-
Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
-
Molecular Ion Peak (M⁺): An ion at m/z = 257.11 corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Expect to see characteristic fragments, such as the loss of the acetyl group ([M-43]⁺) and the benzyl group ([M-91]⁺).
Applications in Drug Discovery and Development
Substituted acetophenones are a class of compounds with a wide range of biological activities, making them valuable scaffolds in drug discovery. The specific structural features of this compound suggest several potential therapeutic applications.
-
Enzyme Inhibition: The phenolic hydroxyl and amino groups can act as hydrogen bond donors and acceptors, potentially interacting with the active sites of various enzymes. For instance, some substituted acetophenones have shown inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. [6]
-
Antimicrobial and Antifungal Agents: The acetophenone scaffold is present in many compounds with demonstrated antimicrobial and antifungal properties. [7]The title compound could be investigated for its efficacy against various pathogens.
-
Intermediate for Heterocyclic Synthesis: Amino acetophenones are versatile building blocks for the synthesis of more complex heterocyclic structures, such as flavonoids and quinolones, which are known to possess a broad spectrum of biological activities, including anticancer and anti-inflammatory effects. [8][9]
-
Antioxidant Properties: The phenolic moiety suggests that this compound may possess antioxidant properties by acting as a radical scavenger, a characteristic of many phenolic compounds used in medicinal applications.
Safety and Handling
As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Based on related compounds, it may be an irritant. [1]A comprehensive safety data sheet (SDS) should be consulted before handling.
Conclusion
This compound represents a promising, yet underexplored, chemical entity. Its synthesis is achievable through established chemical transformations, and its structural features suggest a high potential for biological activity. This technical guide provides a solid foundation for researchers and drug development professionals to initiate further investigation into the synthesis, characterization, and therapeutic applications of this intriguing molecule. The insights provided herein, though based in part on inference from related structures, offer a scientifically sound starting point for future research endeavors.
References
-
Ma, L., et al. (2011). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3225. [Link]
-
Sun, J., et al. (2020). Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism. RSC Advances, 10(4), 2157-2165. [Link]
-
Yadav, P., & Kumar, A. (2016). Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. Scholars Research Library, 8(5), 35-39. [Link]
-
Encyclopedia.pub. Amino Acetophenones for Natural Product Analogs. [Link]
-
Akhtar, J., et al. (2012). Synthetic Studies of Novel Azaflavanone Derivatives and its Biological Activities. American Journal of PharmTech Research, 2(4), 734-741. [Link]
Sources
- 1. 871101-87-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | 871101-87-0 [m.chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. scialert.net [scialert.net]
A Technical Guide to the Spectroscopic Characterization of 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone
This guide provides an in-depth analysis of the spectroscopic properties of the multifaceted compound, 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone. Designed for researchers and professionals in drug discovery and chemical synthesis, this document moves beyond a simple data sheet. It offers a detailed interpretation of predicted spectroscopic data, grounded in fundamental principles and comparative analysis with structurally related molecules. The methodologies described herein are presented as self-validating systems, ensuring that a researcher following these protocols can confidently acquire and interpret high-quality data.
Molecular Structure and Spectroscopic Overview
This compound (CAS Number: 871101-87-0, Molecular Formula: C₁₅H₁₅NO₃) is a substituted acetophenone derivative.[1][2][3] Its structure incorporates several key functional groups that give rise to a rich and informative spectroscopic profile: a ketone, a phenol, a primary aromatic amine, and a benzyl ether. Understanding the interplay of these groups is crucial for accurate spectral interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.5 | Singlet | 1H | Ar-OH | The phenolic proton is expected to be significantly downfield due to hydrogen bonding with the adjacent ketone and its acidic nature. |
| ~7.3-7.5 | Multiplet | 5H | C₆H ₅-CH₂ | Protons of the unsubstituted phenyl ring of the benzyloxy group. |
| ~6.8 | Doublet | 1H | Ar-H (H-6) | Aromatic proton ortho to the acetyl group, expected to be downfield. |
| ~6.5 | Doublet | 1H | Ar-H (H-5) | Aromatic proton meta to the acetyl group. |
| ~5.1 | Singlet | 2H | -O-CH ₂-Ph | Benzylic protons, typically found in this region. |
| ~4.5 | Broad Singlet | 2H | Ar-NH ₂ | Protons of the primary amine, often broad and exchangeable with D₂O. |
| ~2.5 | Singlet | 3H | -C(=O)CH ₃ | Methyl protons of the acetyl group, deshielded by the adjacent carbonyl. |
Causality Behind Experimental Choices:
-
Solvent: DMSO-d₆ is chosen as the solvent because it is a polar aprotic solvent that can effectively dissolve the compound and, importantly, allows for the observation of exchangeable protons like those of the hydroxyl and amino groups, which might be lost in solvents like CDCl₃ or D₂O.
-
Frequency: A 400 MHz or higher field instrument is recommended to achieve good resolution of the aromatic multiplets.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~203 | C =O | The carbonyl carbon of a ketone typically appears in this downfield region.[4][5] |
| ~160 | Ar-C -OH | Aromatic carbon attached to the hydroxyl group, shifted downfield by the oxygen. |
| ~150 | Ar-C -OBn | Aromatic carbon bearing the benzyloxy group. |
| ~138 | Ar-C -NH₂ | Aromatic carbon attached to the amino group. |
| ~137 | C -ipso (of C₆H₅) | The ipso-carbon of the phenyl ring of the benzyloxy group. |
| ~128.5 | C -ortho/para (of C₆H₅) | Ortho and para carbons of the phenyl ring. |
| ~128 | C -meta (of C₆H₅) | Meta carbons of the phenyl ring. |
| ~115 | Ar-C -C=O | The aromatic carbon to which the acetyl group is attached. |
| ~110 | Ar-C H (C-6) | Aromatic methine carbon. |
| ~105 | Ar-C H (C-5) | Aromatic methine carbon. |
| ~70 | -O-C H₂-Ph | Benzylic carbon, characteristic chemical shift for a carbon attached to an oxygen.[6] |
| ~28 | -C(=O)C H₃ | Methyl carbon of the acetyl group. |
Experimental Protocol for NMR Data Acquisition:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).
-
A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3450-3300 | Medium, Broad | O-H Stretch | The phenolic hydroxyl group will exhibit a broad absorption due to hydrogen bonding. |
| 3400-3300 | Medium, Two Bands | N-H Stretch | A primary amine typically shows two bands in this region corresponding to symmetric and asymmetric stretching.[7][8] |
| 3100-3000 | Medium to Weak | Aromatic C-H Stretch | Characteristic stretching vibrations of C-H bonds on the aromatic rings.[9] |
| 2950-2850 | Weak | Aliphatic C-H Stretch | Stretching vibrations of the benzylic and methyl C-H bonds. |
| ~1650 | Strong, Sharp | C=O Stretch | The carbonyl stretch of the ketone is expected at a lower wavenumber due to conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group. |
| 1600-1450 | Medium | Aromatic C=C Stretch | A series of absorptions characteristic of the carbon-carbon stretching within the aromatic rings.[9] |
| ~1620 | Medium | N-H Bend | The scissoring vibration of the primary amine. |
| 1350-1250 | Strong | Aromatic C-N Stretch | The stretching vibration of the bond between the aromatic ring and the nitrogen of the amino group.[8] |
| 1250-1000 | Strong | C-O Stretch | Overlapping strong absorptions from the phenolic C-O and the ether C-O bonds. |
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and performing a background scan.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.
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An In-depth Technical Guide to 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone (CAS 871101-87-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical entity registered under CAS number 871101-87-0, identified as 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone. While direct experimental data on the biological functions of this specific molecule is limited in publicly accessible literature, its structural features suggest its potential role as a key intermediate in the synthesis of more complex molecules and as a scaffold for drug discovery. This document synthesizes available information on its chemical properties, proposes a logical synthetic pathway based on established organic chemistry principles and related literature, and explores potential avenues for future research into its biological activity by drawing parallels with structurally analogous compounds.
Introduction and Chemical Identity
This compound is a substituted acetophenone derivative. The presence of a reactive amino group, a phenolic hydroxyl group, and a lipophilic benzyloxy group on the same aromatic scaffold makes it a versatile building block in medicinal chemistry and materials science. Its structural complexity suggests it is likely a synthetic intermediate rather than a final product.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 871101-87-0 | [1][2] |
| Chemical Name | This compound | [1][3] |
| Molecular Formula | C₁₅H₁₅NO₃ | [3] |
| Molecular Weight | 257.29 g/mol | [1] |
| Appearance | Solid (predicted) | N/A |
| Solubility | Insoluble in water; Soluble in organic solvents like DMSO and methanol (predicted) | N/A |
Molecular Structure and Physicochemical Characteristics
The core of this molecule is a 1,2,3,4-tetrasubstituted benzene ring. The ketone, hydroxyl, amino, and benzyloxy functional groups impart a unique combination of electronic and steric properties that can be exploited in further chemical transformations. The intramolecular hydrogen bonding potential between the hydroxyl and ketone groups, as well as the amino and hydroxyl groups, can influence its conformation and reactivity.
Caption: 2D structure of this compound.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for CAS 871101-87-0.
Step-by-Step Methodologies (Hypothetical Protocol)
Step 1: Synthesis of 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone
This step is a standard Williamson ether synthesis, a well-documented reaction for the formation of ethers.
-
Reaction Setup: To a solution of 2,4-dihydroxyacetophenone in a suitable polar aprotic solvent (e.g., acetone or DMF), add a weak base such as potassium carbonate (K₂CO₃).
-
Addition of Alkylating Agent: Slowly add benzyl bromide to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Step 2: Nitration of 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone
The introduction of a nitro group onto the aromatic ring is a key step. The directing effects of the existing substituents will favor nitration at the C3 position.
-
Reaction Setup: Dissolve the product from Step 1 in a strong acid, typically concentrated sulfuric acid (H₂SO₄), at a low temperature (e.g., 0 °C).
-
Addition of Nitrating Agent: Slowly add a nitrating agent, such as fuming nitric acid (HNO₃), while maintaining the low temperature.
-
Reaction and Quenching: Allow the reaction to proceed at low temperature until TLC analysis indicates the consumption of the starting material. Carefully pour the reaction mixture over ice to quench the reaction and precipitate the product.
-
Purification: The crude nitro-derivative can be collected by filtration and purified by recrystallization.
Step 3: Reduction of the Nitro Group
The final step involves the reduction of the nitro group to an amine.
-
Catalytic Hydrogenation (Preferred Method): Dissolve the nitro-compound in a suitable solvent (e.g., ethanol or ethyl acetate) and subject it to hydrogenation in the presence of a catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.
-
Alternative Reduction: Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) can be employed.
-
Work-up and Isolation: After the reaction is complete, filter off the catalyst (if used) and neutralize the reaction mixture. Extract the product with an organic solvent. The final compound can be purified by column chromatography or recrystallization.
Potential Biological Activity and Applications in Drug Discovery
While no specific biological data has been reported for this compound, the structural motifs present in the molecule are found in various biologically active compounds. This suggests that it could serve as a valuable scaffold for the development of novel therapeutic agents.
-
Antimicrobial Agents: Substituted acetophenones have been investigated for their antibacterial and antifungal properties. The combination of a phenolic hydroxyl group and an amino group could chelate metal ions essential for microbial growth or interact with microbial enzymes.
-
Enzyme Inhibitors: The acetophenone scaffold is present in inhibitors of various enzymes. For instance, derivatives of hydroxyacetophenone have been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, suggesting potential applications in diabetes research.
-
Anticancer Research: The aminophenol moiety is a key feature in some anticancer agents. This compound could be a precursor for the synthesis of more complex heterocyclic systems with potential cytotoxic activity against cancer cell lines.
The primary application of this compound is likely as a chemical intermediate. Its functional groups allow for a variety of subsequent chemical modifications, making it a useful starting material for the synthesis of a diverse range of target molecules in a drug discovery program.
Conclusion and Future Perspectives
This compound (CAS 871101-87-0) is a synthetically accessible substituted acetophenone with significant potential as a building block in medicinal chemistry. Although its own biological profile remains to be elucidated, its structural features are reminiscent of various classes of pharmacologically active molecules.
Future research should focus on:
-
Confirmation of the proposed synthetic route and optimization of reaction conditions to provide an efficient and scalable synthesis.
-
Screening for biological activity in a panel of assays, including antimicrobial, anticancer, and enzyme inhibition assays, to uncover its potential therapeutic applications.
-
Utilization as a scaffold for the synthesis of libraries of related compounds to explore structure-activity relationships and identify lead compounds for further drug development.
This technical guide provides a foundational understanding of this compound, highlighting its chemical nature and potential for future research and development in the pharmaceutical sciences.
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An In-Depth Technical Guide to 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone: Synthesis, Characterization, and Potential Applications in Drug Discovery
This technical guide provides a comprehensive overview of 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone, a substituted acetophenone with significant potential as a building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering detailed insights into its chemical properties, a robust synthesis protocol, and an exploration of its potential biological activities.
Core Molecular Attributes
This compound is a poly-substituted aromatic ketone. The presence of an amino group, a hydroxyl group, and a bulky benzyloxy group on the phenyl ring, in addition to the ethanone moiety, imparts a unique combination of chemical properties and potential for diverse biological interactions.
| Property | Value | Source(s) |
| Chemical Formula | C₁₅H₁₅NO₃ | [1] |
| Molecular Weight | 257.29 g/mol | [2] |
| CAS Number | 871101-87-0 | [2] |
| Synonyms | 1-(3-amino-2-hydroxy-4-(phenylmethoxy)phenyl)ethanone, Ethanone, 1-[3-amino-2-hydroxy-4-(phenylmethoxy)phenyl]- | [1] |
Synthesis Methodology: A Multi-Step Approach
-
Selective Benzylation: Protection of one of the hydroxyl groups of a dihydroxyacetophenone precursor.
-
Regioselective Nitration: Introduction of a nitro group at the desired position on the aromatic ring.
-
Chemoselective Reduction: Reduction of the nitro group to the primary amine.
The following protocol is a scientifically sound adaptation based on reported procedures for similar transformations.[3][4][5][6]
Proposed Synthesis Workflow
Caption: Proposed three-step synthesis of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone (Adapted from Ma et al., 2011)[3]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,4-dihydroxyacetophenone (10 mmol), anhydrous potassium carbonate (20 mmol), and 100 mL of acetone.
-
Addition of Reagent: To the stirred suspension, add benzyl bromide (10 mmol) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 60-65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-(4-(benzyloxy)-2-hydroxyphenyl)ethanone as a solid.
Step 2: Synthesis of 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone (Adapted from a general nitration protocol)[4]
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the product from Step 1 (5 mmol) in 20 mL of glacial acetic acid. Cool the flask in an ice-water bath to 0-5 °C with continuous stirring.
-
Preparation of Nitrating Agent: In a separate beaker, cautiously prepare a nitrating mixture by adding concentrated nitric acid (70%, 5.5 mmol) to 5 mL of glacial acetic acid, keeping the mixture cool.
-
Nitration: Add the cold nitrating mixture dropwise to the solution of the acetophenone derivative over 30 minutes, ensuring the reaction temperature is maintained below 10 °C.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours.
-
Work-up and Purification: Pour the reaction mixture into 100 mL of ice-cold water to precipitate the product. Collect the solid by vacuum filtration, wash with cold water until the washings are neutral, and dry. The crude product can be purified by column chromatography or recrystallization.
Step 3: Synthesis of this compound (Adapted from protocols for nitro group reduction)[5][6]
Method A: Tin and Hydrochloric Acid Reduction
-
Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser, place the nitro compound from Step 2 (2 mmol) and granulated tin (6 mmol).
-
Reaction: Add 50 mL of ethanol followed by the slow addition of 10 mL of concentrated hydrochloric acid. Heat the mixture to reflux for 2-3 hours.
-
Work-up: Cool the reaction mixture and filter to remove any unreacted tin. Carefully neutralize the filtrate with a saturated sodium bicarbonate solution until a basic pH is achieved.
-
Extraction and Purification: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Method B: Catalytic Hydrogenation
-
Reaction Setup: Dissolve the nitro compound from Step 2 (2 mmol) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the desired amino compound.
Spectroscopic and Chromatographic Characterization (Predicted)
As experimental data for this compound is not widely published, the following characterization data is predicted based on the analysis of its structural features and data from analogous compounds.
Predicted ¹H and ¹³C NMR Data
NMR spectroscopy is a powerful tool for structural elucidation. The predicted chemical shifts for the target molecule are presented below. These predictions are based on established principles of NMR spectroscopy and data from similar molecular scaffolds.[7][8][9]
| Proton (¹H) Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H (phenyl of benzyloxy) | 7.30 - 7.50 | m | 5H |
| Aromatic-H (on acetophenone ring) | 6.50 - 7.00 | m | 2H |
| -CH₂- (benzylic) | ~5.10 | s | 2H |
| -NH₂ | 4.0 - 5.0 (broad) | s | 2H |
| -OH | 9.0 - 11.0 (broad) | s | 1H |
| -COCH₃ | ~2.50 | s | 3H |
| Carbon (¹³C) Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~203 |
| Aromatic C-O (benzyloxy) | ~155 |
| Aromatic C-OH | ~150 |
| Aromatic C-NH₂ | ~140 |
| Aromatic C (ipso, benzyloxy) | ~137 |
| Aromatic C-H (phenyl of benzyloxy) | 127 - 129 |
| Aromatic C-H (acetophenone ring) | 105 - 115 |
| -CH₂- (benzylic) | ~70 |
| -COCH₃ | ~26 |
Expected Mass Spectrometry Fragmentation
In mass spectrometry, the molecule is expected to undergo characteristic fragmentation patterns.[10][11]
Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.
The molecular ion peak [M]⁺˙ is expected at m/z 257. Key fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) to give a fragment at m/z 242, and the cleavage of the benzylic ether bond to produce a prominent tropylium ion at m/z 91 and a fragment at m/z 166.
Predicted Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.[12][13]
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H stretch (hydroxyl) | 3200 - 3600 (broad) |
| N-H stretch (primary amine) | 3300 - 3500 (two bands) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C=O stretch (ketone) | 1650 - 1680 |
| C=C stretch (aromatic) | 1450 - 1600 |
| C-O stretch (ether) | 1000 - 1300 |
Potential Applications in Drug Discovery and Medicinal Chemistry
Substituted acetophenones are a well-established class of compounds with a wide range of biological activities.[14] The unique combination of functional groups in this compound makes it an attractive scaffold for the development of novel therapeutic agents.
As a Versatile Chemical Intermediate
The amino and hydroxyl groups on the aromatic ring provide reactive handles for further chemical modifications. This allows for the synthesis of a diverse library of derivatives, which can be screened for various biological activities. For example, the amino group can be acylated, alkylated, or used in the formation of heterocyclic rings.
Potential Biological Activities
-
Antimicrobial Agents: The aminophenol moiety is a common feature in many antimicrobial compounds. Derivatives of this scaffold could be explored for their efficacy against a range of bacterial and fungal pathogens.
-
Anti-inflammatory Agents: The benzophenone scaffold is present in several compounds with anti-inflammatory properties.[15] Further derivatization could lead to the discovery of novel anti-inflammatory drugs.
-
Enzyme Inhibitors: The structural features of this molecule suggest potential interactions with various enzymes. For instance, it could be a starting point for the design of kinase inhibitors or other enzyme-targeted therapies.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on the safety data for related compounds, the following guidelines are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.
Conclusion
This compound is a molecule with considerable potential for applications in drug discovery and medicinal chemistry. This guide has provided a comprehensive overview of its core properties, a detailed, scientifically-grounded synthesis protocol, and an analysis of its expected spectral characteristics. The versatile nature of its chemical structure makes it an excellent starting point for the development of new therapeutic agents. Further research into the biological activities of this compound and its derivatives is highly encouraged.
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Chemical Reaction: Synthesis of m-Aminoacetophenone from m-Nitrocetophenone. (2022, February 21). WritingUniverse. [Link]
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13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0223925). NP-MRD. [Link]
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1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0237760). NP-MRD. [Link]
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Selective Reduction using Fe/HCl - Undergraduate Teaching Lab Experiment. (2021, August 27). YouTube. [Link]
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Acetophenone, m-nitro. Organic Syntheses Procedure. [Link]
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Amino Acetophenones for Natural Product Analogs. Encyclopedia.pub. [Link]
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1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. PMC - NIH. [Link]
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MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
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Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC - NIH. [Link]
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1-(3-Benzyl-4,6-dibenzyloxy-2-hydroxyphenyl)ethanone. PMC - PubMed Central. [Link]
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Interpreting Infrared Spectra. Specac Ltd. [Link]
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Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses. MSU chemistry. [Link]
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Mass spectra of acetophenone in the molecular ion region. (A)... ResearchGate. [Link]
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(PDF) Electrophilic Nitration of Electron-Rich Acetophenones. ResearchGate. [Link]
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Predict 13C carbon NMR spectra. NMRDB.org. [Link]
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Predict all NMR spectra. NMRDB.org. [Link]
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Predict 13C NMR spectra. Cheminfo.org. [Link]
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Medicinal Chemistry II (80) Amino Benzoic Acid Derivatives | B.Pharmacy 5th Semester | Medchem II. (2024, February 2). YouTube. [Link]
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Method for producing bis(3-amino-4-hydroxyphenyl) compounds. Patent 0895985. [Link]
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4.7 Identifying Characteristic Functional Groups. (2023, February 11). Chemistry LibreTexts. [Link]
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An In-depth Technical Guide to the Synthesis of 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone
Introduction
1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone, with CAS number 871101-87-0, is a valuable substituted acetophenone derivative.[1][2] Its structure, featuring amino, hydroxyl, and benzyloxy functionalities, makes it a key intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and other biologically active compounds. This guide provides a comprehensive overview of a robust synthetic route to this target molecule, starting from readily available precursors. We will delve into the strategic considerations behind the chosen synthetic pathway, provide detailed experimental protocols, and explain the underlying chemical principles that govern each transformation. This document is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.
Synthetic Strategy Overview
The synthesis of this compound is most effectively approached through a multi-step sequence starting from 2,4-dihydroxyacetophenone. This strategy leverages the differential reactivity of the hydroxyl groups and the directing effects of the substituents on the aromatic ring to achieve the desired substitution pattern. The overall synthetic transformation is depicted below:
Figure 1: Proposed synthetic route for this compound.
This three-step approach involves:
-
Selective Benzylation: Protection of the more acidic 4-hydroxyl group as a benzyl ether.
-
Regioselective Nitration: Introduction of a nitro group at the 3-position, guided by the existing substituents.
-
Selective Reduction: Conversion of the nitro group to the target amine functionality without affecting the ketone or benzyl ether.
Step 1: Selective Benzylation of 2,4-Dihydroxyacetophenone
Rationale
The starting material, 2,4-dihydroxyacetophenone, possesses two hydroxyl groups with different acidities. The 4-hydroxyl group is more acidic than the 2-hydroxyl group, which is involved in intramolecular hydrogen bonding with the adjacent acetyl group. This difference in acidity allows for the regioselective alkylation of the 4-hydroxyl group under controlled basic conditions.[3] Benzyl bromide is chosen as the alkylating agent to introduce the benzyl protecting group, which is stable under the conditions of the subsequent nitration and can be removed by hydrogenolysis if required.[4]
Experimental Protocol
A procedure for the synthesis of the product of this step, 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone, has been reported and is adapted here.[5]
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2,4-Dihydroxyacetophenone | C₈H₈O₃ | 152.15 | 6.08 g | 40 |
| Benzyl Bromide | C₇H₇Br | 171.04 | 6.84 g (4.75 mL) | 40 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 11.06 g | 80 |
| Acetone | C₃H₆O | 58.08 | 400 mL | - |
Procedure:
-
To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dihydroxyacetophenone (6.08 g, 40 mmol) and acetone (400 mL).
-
Stir the mixture until the solid is completely dissolved.
-
Add potassium carbonate (11.06 g, 80 mmol) to the solution.
-
Add benzyl bromide (4.75 mL, 40 mmol) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux (approximately 56°C) and maintain for 3 hours.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Wash the filter cake with a small amount of acetone.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Recrystallize the crude solid from methanol to yield pure 1-(4-(benzyloxy)-2-hydroxyphenyl)ethanone as a crystalline solid. A reported yield for a similar reaction is 78%.[5]
Characterization
The structure of 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone can be confirmed by spectroscopic methods.[6]
Step 2: Regioselective Nitration
Rationale
The nitration of 1-(4-(benzyloxy)-2-hydroxyphenyl)ethanone is a critical step that determines the final substitution pattern. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the three substituents on the benzene ring:
-
-OH (hydroxyl): A strongly activating ortho, para-director.
-
-OCH₂Ph (benzyloxy): A strongly activating ortho, para-director.
-
-COCH₃ (acetyl): A deactivating meta-director.
The powerful activating and ortho, para-directing influence of the hydroxyl and benzyloxy groups will dominate over the deactivating, meta-directing effect of the acetyl group.[7][8] The hydroxyl group at position 2 directs towards positions 1 (already substituted), 3, and 5. The benzyloxy group at position 4 directs towards positions 3 and 5. The acetyl group at position 1 directs towards positions 3 and 5. Therefore, the incoming electrophile (nitronium ion, NO₂⁺) is strongly directed to the 3 and 5 positions. The hydroxyl group's strong ortho-directing effect is expected to favor nitration at the adjacent 3-position. A patent describes a method for preparing 2-hydroxy-3-aminoacetophenone which involves a nitration step that selectively occurs at the 3-position of a 2-hydroxyacetophenone derivative.[9]
Figure 2: Rationale for the regioselective nitration.
Experimental Protocol
This protocol is adapted from general procedures for the nitration of activated aromatic compounds.[10][11]
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity |
| 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone | C₁₅H₁₄O₃ | 242.27 | 4.85 g (20 mmol) |
| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 20 mL |
| Concentrated Nitric Acid (70%) | HNO₃ | 63.01 | 1.5 mL |
| Crushed Ice | H₂O | 18.02 | ~100 g |
| Ethanol | C₂H₅OH | 46.07 | For recrystallization |
Procedure:
-
In a 250 mL beaker, carefully dissolve 1-(4-(benzyloxy)-2-hydroxyphenyl)ethanone (4.85 g, 20 mmol) in concentrated sulfuric acid (20 mL). The dissolution may be exothermic.
-
Cool the solution in an ice-salt bath to 0-5°C with constant stirring.
-
In a separate, pre-cooled test tube, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.5 mL) to concentrated sulfuric acid (3 mL). Keep this mixture in the ice bath. Caution: This mixing is highly exothermic.[7][12]
-
Slowly add the cold nitrating mixture dropwise to the stirred solution of the acetophenone derivative, maintaining the temperature below 10°C.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes.
-
Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice (~100 g) in a large beaker with vigorous stirring. A yellow precipitate of the nitro product will form.
-
Allow the ice to melt completely, then collect the solid by vacuum filtration.
-
Wash the crude product thoroughly with cold water to remove any residual acid.
-
Purify the crude 1-(4-(benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone by recrystallization from ethanol.
Safety Precautions
Nitration reactions involving concentrated nitric and sulfuric acids are highly hazardous and must be performed with extreme caution in a well-ventilated fume hood.[13][14][15] Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[12] The addition of the nitrating mixture is highly exothermic and must be done slowly with efficient cooling to prevent runaway reactions.[7]
Step 3: Selective Reduction of the Nitro Group
Rationale
The final step is the selective reduction of the nitro group to an amine. It is crucial to choose a reducing agent that does not affect the ketone or the benzyl ether functionalities. Catalytic hydrogenation with Pd/C is a common method for nitro group reduction, but it can also lead to the cleavage of benzyl ethers (hydrogenolysis).[16][17] Therefore, a milder and more chemoselective reducing agent is preferred. Tin(II) chloride (SnCl₂) in a non-acidic medium is an excellent choice for this transformation, as it is known to selectively reduce aromatic nitro groups in the presence of other reducible functional groups like ketones and benzyl ethers.[1][16]
Experimental Protocol
This protocol is based on established methods for the selective reduction of nitroarenes using tin(II) chloride.[3][8]
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone | C₁₅H₁₃NO₅ | 287.27 | 2.87 g | 10 |
| Tin(II) Chloride Dihydrate | SnCl₂·2H₂O | 225.65 | 11.28 g | 50 |
| Ethanol | C₂H₅OH | 46.07 | 100 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | For extraction | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | For work-up | - |
| Brine | NaCl | 58.44 | For work-up | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | For drying | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 1-(4-(benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone (2.87 g, 10 mmol) in ethanol (100 mL).
-
Add tin(II) chloride dihydrate (11.28 g, 50 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 78°C) with stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add ethyl acetate (100 mL) and a saturated solution of sodium bicarbonate (100 mL) to the residue to neutralize the mixture and precipitate tin salts.
-
Filter the mixture through a pad of Celite® to remove the inorganic salts. Wash the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography on silica gel if necessary.
Safety Precautions
Tin(II) chloride is a corrosive and irritating substance.[4] Handle it in a well-ventilated area and wear appropriate PPE. The work-up procedure involves the neutralization of an acidic mixture, which can be exothermic.
Conclusion
This technical guide outlines a reliable and well-precedented synthetic route for the preparation of this compound from 2,4-dihydroxyacetophenone. The key transformations—selective benzylation, regioselective nitration, and chemoselective reduction—are based on fundamental principles of organic chemistry. By carefully controlling the reaction conditions and following the detailed protocols, researchers can successfully synthesize this valuable intermediate for applications in medicinal chemistry and drug discovery.
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Nitration reaction safety - YouTube. (2024). Retrieved from [Link]
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Handling nitric acid Definition - Organic Chemistry II Key Term - Fiveable. (n.d.). Retrieved from [Link]
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MIXED NITRATING ACID (greater than 50% HN03) - East Harbour Group. (2022). Retrieved from [Link] Harbourgroup.com/sds/MIXED_NITRATING_ACID.pdf
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NITRIC ACID SAFETY - University of California, Santa Barbara. (n.d.). Retrieved from [Link]
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1-(4-Benzyloxy-2-hydroxyphenyl)ethanone - PMC - NIH. (n.d.). Retrieved from [Link]
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1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone | C16H16O4 | CID 12460193 - PubChem. (n.d.). Retrieved from [Link]
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Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate - arkat usa. (n.d.). Retrieved from [Link]
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An In-depth Technical Guide to 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone: A Key Intermediate in Pharmaceutical Synthesis
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone, a pivotal chemical intermediate. Primarily known for its role in the synthesis of the leukotriene receptor antagonist Pranlukast, this document delves into the scientific rationale behind its creation and the detailed methodologies for its preparation. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering expert insights into the practical and theoretical aspects of this compound's chemistry.
Introduction: A Molecule Born from a Therapeutic Need
The existence of this compound is intrinsically linked to the development of Pranlukast (ONO-1078), a significant advancement in the treatment of bronchial asthma and allergic rhinitis.[1][2] Developed by Ono Pharmaceutical, Pranlukast was the world's first approved cysteinyl leukotriene (CysLT) receptor antagonist, launched in Japan in 1995.[1][3] Leukotrienes are inflammatory mediators that play a crucial role in the pathophysiology of asthma, causing bronchoconstriction, mucus secretion, and airway inflammation. The scientific impetus for the creation of Pranlukast, and by extension its precursors, was the need for a potent and selective oral antagonist to block the effects of these leukotrienes.
The molecular architecture of Pranlukast required a specific arrangement of functional groups on a benzopyran core. This necessitated the development of a synthetic pathway that could efficiently construct this core with the desired substituents in the correct positions. This compound emerged as a critical building block in this endeavor, providing the foundational phenolic ketone structure with the necessary amine and protected hydroxyl functionalities. Its discovery was not an isolated event but a targeted step in the broader quest for a novel therapeutic agent.
Strategic Synthesis: A Multi-Step Approach
The synthesis of this compound is a multi-step process that showcases key principles of modern organic synthesis, including the use of protecting groups and strategic functional group interconversions. The overall synthetic workflow can be logically divided into three primary stages, starting from a readily available precursor.
Caption: Overall synthetic workflow for this compound.
Step 1: Selective Protection via Benzylation
The synthesis commences with the commercially available 2,4-dihydroxyacetophenone. A critical first step is the selective protection of the 4-hydroxyl group. This is necessary because the subsequent nitration step is highly sensitive to the directing effects of the hydroxyl groups. Leaving both hydroxyls unprotected would lead to a mixture of products and potentially unwanted oxidation.
The benzyl group is an ideal choice for this protection due to its stability under a wide range of reaction conditions and its ease of removal via catalytic hydrogenation, a method that is often compatible with other functional groups in the molecule.
Experimental Protocol: Synthesis of 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone
-
Reaction Setup: In a 100 ml flask, combine 2,4-dihydroxyacetophenone (4 mmol), potassium carbonate (8 mmol), and acetone (40 ml).[4]
-
Reagent Addition: Add benzyl bromide (4 mmol) to the mixture.[4]
-
Reaction Conditions: Stir the mixture at 331 K (58 °C) for 3 hours.[4]
-
Work-up and Purification: After the reaction is complete, the crude product is obtained. This can be further purified by recrystallization from methanol to yield single crystals of 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone.[4] The reported yield for this reaction is approximately 78%.[4]
Causality of Experimental Choices:
-
Potassium Carbonate (K₂CO₃): A mild base is used to deprotonate the more acidic 4-hydroxyl group of 2,4-dihydroxyacetophenone, forming a phenoxide ion. This enhances the nucleophilicity of the oxygen, facilitating the subsequent Williamson ether synthesis.
-
Acetone: This solvent is chosen for its ability to dissolve the reactants and its suitable boiling point for the reaction temperature. It is also relatively inert under these conditions.
-
Benzyl Bromide: This is the electrophile that reacts with the phenoxide to form the benzyl ether.
Step 2: Regioselective Nitration
With the 4-hydroxyl group protected, the subsequent electrophilic aromatic substitution (nitration) is directed primarily to the position ortho to the remaining free hydroxyl group. The hydroxyl group is a strong activating group and ortho-, para- director. The position ortho to the hydroxyl group and meta to the acetyl group is the most activated and sterically accessible for nitration.
Experimental Protocol: Synthesis of 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone
-
Reaction Setup: Dissolve 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone in a suitable solvent such as glacial acetic acid in a flask equipped with a dropping funnel and a cooling bath.
-
Nitrating Agent Preparation: Prepare a nitrating mixture by carefully adding fuming nitric acid to glacial acetic acid.
-
Reaction Conditions: Cool the solution of the starting material and slowly add the nitrating mixture dropwise, maintaining a low temperature (e.g., 0-10 °C) to control the exothermic reaction and prevent side reactions.
-
Work-up and Purification: After the addition is complete, allow the reaction to proceed for a specified time before quenching with ice water. The precipitated solid product, 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone, can be collected by filtration, washed with cold water, and purified by recrystallization, for example from ethanol.
Causality of Experimental Choices:
-
Glacial Acetic Acid: This is a common solvent for nitration reactions of this type, as it can dissolve the reactants and is relatively stable to the oxidizing conditions.
-
Low Temperature: Nitration is a highly exothermic process. Maintaining a low temperature is crucial to prevent over-nitration and the formation of byproducts.
Step 3: Reduction of the Nitro Group
The final step in the synthesis is the reduction of the nitro group to the corresponding primary amine. Catalytic hydrogenation is the preferred method for this transformation as it is generally high-yielding and clean, and the reaction conditions can be chosen to be mild enough to avoid debenzylation if carefully controlled.
Experimental Protocol: Synthesis of this compound
A detailed protocol for the reduction of the specific nitro-intermediate is outlined in synthetic schemes for Pranlukast. A general and effective method is catalytic hydrogenation.
-
Reaction Setup: In a hydrogenation flask, dissolve 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone in a solvent system such as a mixture of dichloromethane and methanol.[3]
-
Catalyst Addition: Add a catalytic amount of 5% Palladium on carbon (Pd/C).[3] To facilitate the reaction and improve the solubility of the resulting amine salt, a small amount of concentrated hydrochloric acid and water can be added.[3]
-
Reaction Conditions: Evacuate the flask and replace the atmosphere with hydrogen gas. The hydrogenation is typically carried out under ambient pressure until the consumption of hydrogen ceases (which can take up to 20 hours).[3]
-
Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration. The filtrate is concentrated under vacuum. The pH is then adjusted to 7 with a saturated sodium bicarbonate solution, which precipitates the free amine.[3] The solid product is collected by filtration, washed, and can be recrystallized to yield pure this compound.[3] A reported yield for a similar reduction is around 70%.[5]
Causality of Experimental Choices:
-
Palladium on Carbon (Pd/C): This is a highly efficient and commonly used catalyst for the reduction of aromatic nitro groups.
-
Hydrogen Gas: The reducing agent for the catalytic hydrogenation.
-
Dichloromethane/Methanol Solvent System: This mixture provides good solubility for both the starting material and the intermediate products.
-
Acidic Conditions (HCl): The addition of acid can sometimes accelerate the reduction and helps in the dissolution of the product as its hydrochloride salt, which can then be neutralized to isolate the free amine.
Physicochemical Properties and Characterization
A summary of the key physicochemical properties of this compound and its precursors is presented in the table below.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone | C₁₅H₁₄O₃ | 242.27 | 29682-12-0 |
| 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone | C₁₅H₁₃NO₅ | 287.27 | 1035229-31-2 |
| This compound | C₁₅H₁₅NO₃ | 257.29 | 871101-87-0 |
Characterization of the final product and intermediates would typically involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy to confirm the presence of key functional groups (e.g., amine, hydroxyl, carbonyl), and Mass Spectrometry (MS) to verify the molecular weight. Melting point analysis is also a crucial method for assessing the purity of the solid compounds.
Application in Drug Development: The Gateway to Pranlukast
The primary and most significant application of this compound is its role as a key intermediate in the synthesis of Pranlukast.[6][7] The structure of this intermediate provides the necessary functionalities for the subsequent cyclization and elaboration to form the final drug molecule.
The synthesis of Pranlukast from this intermediate generally involves two key transformations:
-
Amide Bond Formation: The amino group of this compound is acylated with 4-(4-phenylbutoxy)benzoic acid or its activated derivative (e.g., acyl chloride).[8]
-
Benzopyran Ring Formation: The resulting amide undergoes a cyclization reaction, often with a reagent that provides the remaining carbons for the pyranone ring and the tetrazole moiety, to form the final Pranlukast structure.[8]
Caption: Role of the title compound in the synthesis of Pranlukast.
The strategic design of this compound, with its protected hydroxyl group and strategically placed amino and acetyl groups, is a testament to the careful planning required in multi-step pharmaceutical synthesis.
Conclusion
This compound is more than just a chemical compound; it represents a crucial step in the development of a first-in-class therapeutic agent that has improved the lives of many individuals suffering from asthma and allergic rhinitis. Its synthesis, rooted in fundamental principles of organic chemistry, provides a clear example of how strategic molecular design and reaction planning can lead to the efficient construction of complex and valuable molecules. This guide has provided a detailed examination of its history, a plausible and referenced synthesis pathway with explanations for the experimental choices, and its ultimate application in the pharmaceutical industry. For researchers and scientists in the field, a thorough understanding of the chemistry of such key intermediates is invaluable for the development of future medicines.
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Pranlukast (Onon). (n.d.). ResearchGate. Retrieved from [Link]
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PRANLUKAST - New Drug Approvals. (2014, October 21). Retrieved from [Link]
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Zhang, Y., Song, H., Yu, Y., Liu, T., Xu, S., Du, M., & Wang, Y. (2013). Synthesis of pranlukast. Trade Science Inc. Retrieved from [Link]
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Worldwide clinical experience with the first marketed leukotriene receptor antagonist. (1996). PubMed. Retrieved from [Link]
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1-(4-(benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone. (n.d.). NanoAxis LLC. Retrieved from [Link]
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1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3225. Retrieved from [Link]
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A kind of synthetic method of 3-amino-2-hydroxyacetophenone. (2018). Eureka | Patsnap. Retrieved from [Link]
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Purity and analysis of 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone
An In-Depth Technical Guide to the Purity and Analysis of 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone
Abstract
This technical guide provides a comprehensive framework for the analysis and purity assessment of this compound, a key intermediate in pharmaceutical synthesis. The document moves beyond standard protocols to explain the scientific rationale behind methodological choices, ensuring a robust and self-validating approach to characterization. It details critical purification strategies and a suite of orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis (DSC/TGA). Each section includes field-proven insights, detailed experimental protocols, and data interpretation guidelines tailored for researchers, scientists, and drug development professionals. The guide emphasizes the integration of these techniques to build a complete profile of the compound, ensuring its identity, purity, and stability.
Introduction to this compound
This compound (CAS No: 871101-87-0) is an organic compound with the molecular formula C₁₅H₁₅NO₃ and a molecular weight of 257.28 g/mol .[1] Its structure, featuring an aminohydroxyacetophenone core with a benzyl protective group, makes it a valuable precursor in the synthesis of complex pharmaceutical agents.
In the landscape of drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a critical determinant of safety and efficacy. Impurities, even in trace amounts, can introduce toxicity or alter the pharmacological profile of the final drug product.[2] Therefore, a rigorous and multi-faceted analytical strategy is imperative to identify and quantify any potential impurities, ensuring the material meets stringent regulatory standards. This guide provides the technical foundation for establishing such a strategy.
Synthesis Context and Potential Impurity Profile
To develop a robust analytical method, one must first understand the potential impurities that may arise during the synthesis of the target compound. While multiple synthetic routes exist, a common approach involves modifications of a substituted acetophenone, such as through nitration, benzylation, and subsequent reduction.
Potential Impurities May Include:
-
Starting Materials: Unreacted precursors like 2,4-dihydroxyacetophenone or its nitrated derivatives.
-
Reagents: Residual benzylating agents (e.g., benzyl bromide).
-
Positional Isomers: Impurities arising from non-selective reactions, such as benzylation at a different hydroxyl group, resulting in compounds like 1-(3-Amino-2-(benzyloxy)-4-hydroxyphenyl)ethanone.
-
Over-alkylation Products: Dialkylated species where both hydroxyl groups have reacted.
-
By-products of Reduction: Incomplete reduction of a nitro group precursor, leading to nitroso or azoxy impurities.
-
Degradation Products: Compounds formed by de-benzylation, yielding 1-(3-Amino-2,4-dihydroxyphenyl)ethanone.
A logical workflow for isolating and analyzing the final product is essential for ensuring its quality.
Caption: Overall workflow from crude synthesis to final characterization.
Purification Methodologies: Achieving High Purity
The removal of synthesis-related impurities is paramount. Recrystallization is often the most effective and scalable method for purifying crystalline solids like the target compound.
Rationale for Recrystallization
Recrystallization operates on the principle of differential solubility. The crude product is dissolved in a hot solvent in which it is highly soluble, while the impurities are either insoluble or sparingly soluble. Upon cooling, the solution becomes supersaturated with the desired compound, which then crystallizes out, leaving the more soluble impurities behind in the mother liquor.
Experimental Protocol: Recrystallization
-
Solvent Screening: Begin by testing the solubility of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures thereof) at room temperature and at their boiling points. The ideal solvent or solvent system will dissolve the compound completely when hot but poorly when cold. A mixed solvent system, such as isopropyl alcohol/toluene or ethyl acetate/n-hexane, is often effective.[3][4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Stirring and heating are essential.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize the yield of the precipitate.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. The final product should be a high-purity crystalline solid.[3]
Orthogonal Analytical Techniques for Comprehensive Characterization
No single analytical technique can confirm both the structure and purity of a compound. A multi-pronged, or orthogonal, approach is required, where each technique provides complementary information.
Caption: Relationship between orthogonal analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is the definitive technique for assessing the purity of non-volatile organic compounds.[5] It separates components based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program: A linear gradient is often effective for separating impurities with a range of polarities. For example, start at 20% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve an accurately weighed sample (approx. 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of the mobile phase.
The resulting chromatogram will show a major peak for the target compound and smaller peaks for any impurities. Purity is typically calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks. A purity of >99.5% is often required for pharmaceutical intermediates.[6]
| Parameter | Result | Acceptance Criteria |
| Retention Time | ~12.5 min (Example) | Consistent with Reference |
| Purity (Area %) | 99.86% | ≥ 99.5% |
| Individual Impurity | < 0.05% | ≤ 0.10% |
| Total Impurities | 0.14% | ≤ 0.50% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation. It provides detailed information about the carbon-hydrogen framework of a molecule.
-
Aromatic Protons: Signals between δ 6.5-7.5 ppm. The specific chemical shifts and coupling patterns of the two protons on the amino-substituted ring and the five protons on the benzyl ring will be characteristic.
-
-CH₂- (Benzyl): A singlet around δ 5.1 ppm.
-
-NH₂: A broad singlet, typically between δ 4.0-5.0 ppm, which is exchangeable with D₂O.
-
-OH: A sharp singlet, often at a high chemical shift (> δ 10 ppm) due to intramolecular hydrogen bonding with the adjacent carbonyl group.
-
-COCH₃: A sharp singlet around δ 2.6 ppm.
-
Accurately weigh 5-10 mg of the purified sample into a clean, dry vial.[7]
-
Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[7]
-
Add a small amount of an internal standard like tetramethylsilane (TMS) if quantitative analysis is needed.[7]
-
Vortex the vial until the sample is fully dissolved.[7]
-
Transfer the solution to a 5 mm NMR tube for analysis.[7]
Mass Spectrometry (MS)
MS provides the exact molecular weight of the compound, offering definitive confirmation of its elemental composition. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.
-
Molecular Ion Peak: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 258.11.
-
Key Fragmentation: A significant fragment at m/z 91, corresponding to the tropylium cation ([C₇H₇]⁺) from the loss of the benzyl group, is a hallmark of benzyl-protected compounds. Another expected fragment would result from the loss of the acetyl group.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8]
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Phenol | O-H stretch | 3200-3500 (broad) |
| Primary Amine | N-H stretch | 3300-3500 (two bands) |
| Aromatic Ring | C-H stretch | 3000-3100 |
| Ketone (conjugated) | C=O stretch | 1640-1660 |
| Aromatic Ring | C=C stretch | 1450-1600 |
Thermal Analysis (DSC & TGA)
Thermal analysis provides information on the physical properties of the material, including its melting point, crystalline nature, and thermal stability.[9]
-
Differential Scanning Calorimetry (DSC): A sharp endothermic peak on the DSC thermogram indicates the melting point of a pure crystalline substance.[10] Impurities typically cause a broadening of the peak and a depression of the melting point.
-
Thermogravimetric Analysis (TGA): The TGA curve shows the mass of the sample as a function of temperature.[11] A stable compound will show no significant mass loss until its decomposition temperature. Any mass loss at lower temperatures (e.g., below 120°C) indicates the presence of residual water or solvent.[10]
-
Instrumentation: A simultaneous thermal analyzer (STA) or separate DSC and TGA instruments.[12]
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum (for DSC) or platinum (for TGA) crucible.[9]
-
Analysis Conditions: Heat the sample under a nitrogen atmosphere from room temperature to a temperature above its expected decomposition point (e.g., 300°C) at a controlled rate, typically 10 °C/min.[9]
Summary of Analytical Data
The table below consolidates the expected analytical results that collectively confirm the identity and purity of this compound.
| Technique | Parameter | Expected Result |
| HPLC | Purity | > 99.5% by area normalization |
| ¹H NMR | Key Signals | δ ~7.5-6.5 (Ar-H), 5.1 (s, 2H), 4.5 (br s, 2H), >10 (s, 1H), 2.6 (s, 3H) |
| MS (ESI+) | Molecular Ion | [M+H]⁺ at m/z 258.11 |
| FTIR | Key Stretches | ~3400 cm⁻¹ (N-H), ~3300 cm⁻¹ (O-H), ~1650 cm⁻¹ (C=O) |
| DSC | Melting Point | Sharp endotherm corresponding to a distinct melting point |
| TGA | Mass Loss | No significant mass loss below decomposition temperature |
Conclusion
The comprehensive analysis of this compound requires a synergistic application of purification, chromatographic, spectroscopic, and thermal techniques. This guide outlines a robust, self-validating framework that ensures the final intermediate is of the requisite identity, strength, and purity for its intended use in pharmaceutical development. By understanding the causality behind each experimental choice—from recrystallization solvent selection to the orthogonal nature of the analytical methods—scientists can confidently characterize this critical molecule, ensuring the quality and safety of the subsequent API.
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An In-Depth Technical Guide to the Synthesis and Evaluation of 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone Structural Analogs
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of structural analogs of 1-(3-amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone. This core scaffold, possessing a unique substitution pattern of amino, benzyloxy, and hydroxyl groups on an acetophenone backbone, represents a promising starting point for the development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a detailed exploration of the rationale behind analog design, step-by-step synthetic protocols, and robust methodologies for assessing biological activity, with a focus on enzyme inhibition.
Introduction: The Therapeutic Potential of Substituted Acetophenones
Acetophenone derivatives are a cornerstone in medicinal chemistry, found in a wide array of natural products and synthetic drugs.[1] Their rigid, yet modifiable, phenyl ring serves as an excellent scaffold for introducing functional groups that can interact with biological targets. The specific substitution pattern of this compound, featuring a hydrogen bond-donating hydroxyl group, a potentially protonatable amino group, and a bulky benzyloxy substituent, suggests a high potential for targeted interactions with enzyme active sites.
The strategic placement of these functional groups allows for a multitude of potential biological activities. For instance, phenolic compounds are well-documented as potent inhibitors of enzymes such as α-glucosidase, a key target in the management of type 2 diabetes.[2][3] Similarly, the amino-functionalized aromatic core is a common feature in acetylcholinesterase (AChE) inhibitors, which are used in the treatment of Alzheimer's disease.[4][5] This guide will therefore focus on the exploration of analogs of the title compound as potential inhibitors of these two therapeutically relevant enzymes.
Design and Synthesis of Structural Analogs
The synthesis of the core molecule, this compound, and its analogs can be approached through a strategic, multi-step process. The general synthetic rationale involves the initial preparation of a substituted 2-hydroxyacetophenone, followed by the introduction of the amino group at the C3 position.
Proposed Synthetic Pathway
The most logical and experimentally supported pathway to the target compound and its analogs involves a three-step sequence starting from the commercially available 2,4-dihydroxyacetophenone.
Caption: Proposed synthetic route to the core molecule.
Step-by-Step Synthetic Protocols
Protocol 1: Synthesis of 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone
This protocol is adapted from established procedures for the selective benzylation of phenolic hydroxyl groups.[6][7]
-
Materials: 2,4-dihydroxyacetophenone, benzyl bromide, potassium carbonate (anhydrous), acetone (anhydrous).
-
Procedure: a. To a solution of 2,4-dihydroxyacetophenone (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2 equivalents). b. Stir the suspension at room temperature for 15 minutes. c. Add benzyl bromide (1 equivalent) dropwise to the suspension. d. Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC). e. After completion, cool the mixture to room temperature and filter to remove the inorganic salts. f. Concentrate the filtrate under reduced pressure to obtain a crude solid. g. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 1-(4-(benzyloxy)-2-hydroxyphenyl)ethanone.
Protocol 2: Synthesis of 1-(4-(Benzyloxy)-3-nitro-2-hydroxyphenyl)ethanone
This step involves the regioselective nitration of the activated aromatic ring. The hydroxyl group at C2 directs the nitration to the ortho and para positions. As the para position is blocked by the acetyl group, nitration is expected to occur at the C3 and C5 positions. Careful control of reaction conditions is crucial to favor mono-nitration at the C3 position.
-
Materials: 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone, fuming nitric acid, glacial acetic acid or sulfuric acid.
-
Procedure: a. Dissolve 1-(4-(benzyloxy)-2-hydroxyphenyl)ethanone (1 equivalent) in glacial acetic acid and cool the solution to 0-5 °C in an ice bath. b. Slowly add a pre-cooled mixture of fuming nitric acid (1.1 equivalents) and glacial acetic acid dropwise to the solution while maintaining the temperature below 10 °C. c. Stir the reaction mixture at low temperature for 1-2 hours. d. Pour the reaction mixture onto crushed ice and stir until the ice has melted. e. Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry. f. The crude product can be purified by column chromatography or recrystallization.
Protocol 3: Synthesis of this compound
The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[8][9]
-
Materials: 1-(4-(Benzyloxy)-3-nitro-2-hydroxyphenyl)ethanone, Palladium on carbon (10% Pd/C), ethanol or ethyl acetate, hydrogen gas.
-
Procedure: a. Dissolve the nitro compound (1 equivalent) in ethanol or ethyl acetate in a hydrogenation vessel. b. Add a catalytic amount of 10% Pd/C. c. Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (e.g., using a balloon or a Parr hydrogenator). d. Stir the mixture vigorously at room temperature until the starting material is consumed (monitored by TLC). e. Filter the reaction mixture through a pad of Celite to remove the catalyst. f. Concentrate the filtrate under reduced pressure to yield the desired this compound.
Biological Evaluation: Enzyme Inhibition Assays
The structural features of the synthesized analogs make them prime candidates for evaluation as enzyme inhibitors. Here, we provide detailed protocols for assessing their inhibitory activity against α-glucosidase and acetylcholinesterase.
α-Glucosidase Inhibition Assay
This assay is a colorimetric method that measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase.[1][10][11][12][13]
Caption: Putative binding mode of analogs in the α-glucosidase active site.
Acetylcholinesterase Inhibition: The inhibition of AChE often involves interactions with both the catalytic active site (CAS) and the peripheral anionic site (PAS). The amino group of the analogs could interact with the anionic subsite of the CAS, while the aromatic rings could engage in π-π stacking interactions with key aromatic residues like tryptophan and tyrosine. [4][5]
Data Presentation and Interpretation
All quantitative data from the enzyme inhibition assays should be tabulated for clear comparison.
Table 1: α-Glucosidase Inhibitory Activity of Analogs
| Compound | R (Substitution on Benzyl) | IC50 (µM) ± SD |
|---|---|---|
| Core | H | Value |
| Analog 1 | 4-OCH3 | Value |
| Analog 2 | 4-Cl | Value |
| Acarbose | - | Value |
Table 2: Acetylcholinesterase Inhibitory Activity of Analogs
| Compound | R (Substitution on Benzyl) | IC50 (µM) ± SD |
|---|---|---|
| Core | H | Value |
| Analog 1 | 4-OCH3 | Value |
| Analog 2 | 4-Cl | Value |
| Donepezil | - | Value |
The IC50 values will allow for a direct comparison of the potency of the synthesized analogs and will be crucial for establishing a clear structure-activity relationship. Molecular docking studies can be employed to further rationalize the observed activities and to visualize the binding modes of the most potent inhibitors within the respective enzyme active sites.
Conclusion
The this compound scaffold presents a versatile and promising platform for the design and synthesis of novel enzyme inhibitors. The synthetic and analytical protocols detailed in this guide provide a robust framework for the systematic exploration of its structural analogs. Through careful SAR analysis and mechanistic studies, this class of compounds holds the potential to yield potent and selective inhibitors for therapeutic targets in metabolic and neurodegenerative diseases.
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Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 937–945. [Link]
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In vitro α-glucosidase inhibitory assay. (2018). protocols.io. [Link]
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In vitro α-glucosidase inhibitory assay. (2018). protocols.io. [Link]
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Synthesis of 4'-(Benzyloxy)-acetophenone. (n.d.). PrepChem.com. [Link]
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A Comprehensive Review, Hydroxyacetophenone: Structure, Properties and Applications. (2025). ResearchGate. [Link]
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Ellman Esterase Assay Protocol. (n.d.). Scribd. [Link]
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Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism. (2019). PubMed. [Link]
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Design, synthesis, and biological evaluation of acetophenone derivatives as dual binding acetylcholinesterase inhibitors. (2012). Ingenta Connect. [Link]
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Molecular docking interaction of the alpha-glucosidase (AR) and selected compounds. (n.d.). ResearchGate. [Link]
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In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. (2015). Journal of Applied Pharmaceutical Science, 5(2), 029-033. [Link]
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Design, synthesis, and biological evaluation of acetophenone derivatives as dual binding acetylcholinesterase inhibitors. (2012). ResearchGate. [Link]
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Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. (2011). Molecules, 16(4), 3290–3301. [Link]
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Identification of novel acetylcholinesterase inhibitors designed by pharmacophore-based virtual screening, molecular docking and bioassay. (2017). Scientific Reports, 7, 4639. [Link]
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Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism. (2019). ResearchGate. [Link]
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Development of acetophenone ligands as potential neuroimaging agents for cholinesterases. (2016). Bioorganic & Medicinal Chemistry Letters, 26(21), 5267–5270. [Link]
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Computational insight into synthetic alpha-glucosidase inhibitors: Homology modeling, docking, and molecular dynamics simulation. (2020). Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 823-838. [Link]
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Cholinesterase inhibitors: SAR and enzyme inhibitory activity of 3-[ω-(benzylmethylamino)alkoxy]xanthen-9-ones. (2007). ResearchGate. [Link]
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Cholinesterase inhibitors: SAR and enzyme inhibitory activity of 3-[omega-(benzylmethylamino)alkoxy]xanthen-9-ones. (2007). PubMed. [Link]
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The mechanism of action of α‐glycosidase enzyme inhibitors. (2020). ResearchGate. [Link]
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Synthesis of 4-hydroxyacetophenone (Scheme-12),... (n.d.). ResearchGate. [Link]
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In vitro α–Glucosidase Inhibition, Cytotoxicity, SAR, Swiss ADME Prediction and Molecular Docking Study of New N–Substituted Hydantoin Derivatives. (2024). ChemistryOpen, 13(5), e202400119. [Link]
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Enzyme Kinetics and Molecular Docking Investigation of Acetylcholinesterase and Butyrylcholinesterase Inhibitors from the Marine Alga Ecklonia cava. (n.d.). Natural Product Sciences. [Link]
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A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease. (2023). Molecules, 28(3), 1084. [Link]
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Alpha-Glucosidase Inhibition and Molecular Docking of Isolated Compounds from Traditional Thai Medicinal Plant, Neuropeltis racemosa Wall. (2022). Molecules, 27(3), 648. [Link]
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A computational approach to identify phytochemicals as potential inhibitor of acetylcholinesterase: Molecular docking, ADME profiling and molecular dynamics simulations. (2024). PLoS ONE, 19(6), e0302096. [Link]
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Hydrogenation of Nitro-Substituted Acetophenones. (n.d.). ResearchGate. [Link]
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Molecular modeling approach in design of new scaffold of α-glucosidase inhibitor as antidiabetic drug. (2025). Journal of Biomolecular Structure and Dynamics, 1-15. [Link]
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Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles. (2015). New Journal of Chemistry, 39(8), 6066-6072. [Link]
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Methodological & Application
The Strategic Utility of 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone in Heterocyclic Synthesis: Application Notes and Protocols
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone (henceforth referred to as ABHPE ) as a pivotal synthetic intermediate. We will delve into the synthesis of ABHPE and its application in the construction of complex heterocyclic scaffolds, which are central to the development of novel therapeutic agents. This guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale for the experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.
Introduction: The Versatility of an Ortho-Amino Hydroxyacetophenone
This compound (CAS No: 871101-87-0) is a highly functionalized aromatic ketone that serves as a valuable building block in organic synthesis.[1][2] Its unique arrangement of an acetyl group, a hydroxyl group, and an amino group on the phenyl ring, with the added feature of a benzyloxy protecting group, makes it an ideal precursor for the synthesis of a variety of heterocyclic systems. The ortho-disposition of the amino and acetyl groups is particularly significant as it enables facile cyclization reactions, such as the Friedländer annulation, to construct quinoline and related heterocyclic cores.[3] These structural motifs are prevalent in a vast array of biologically active compounds, including kinase inhibitors and other targeted therapeutics.
The benzyloxy group serves as a crucial protecting group for the 4-hydroxyl functionality, preventing its interference in reactions targeting the other functional groups and allowing for its deprotection at a later synthetic stage to reveal a free phenol, a common feature in many bioactive molecules. The strategic placement of the functional groups in ABHPE allows for a convergent and efficient approach to complex molecular architectures.
Synthesis of the Intermediate: A Three-Step Approach
The preparation of ABHPE can be efficiently achieved in three steps starting from the readily available 2',4'-dihydroxyacetophenone. The synthetic pathway involves:
-
Selective Benzylation: Protection of the more acidic 4-hydroxyl group.
-
Regioselective Nitration: Introduction of a nitro group at the 3-position.
-
Catalytic Hydrogenation: Reduction of the nitro group to the desired primary amine.
This synthetic route is robust, scalable, and utilizes common laboratory reagents and techniques.
Protocol 1: Synthesis of 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone (Precursor to ABHPE)
This protocol is adapted from the well-established Williamson ether synthesis.[4]
Reaction Scheme:
Caption: Williamson ether synthesis for the preparation of the benzyloxy-protected precursor.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2',4'-Dihydroxyacetophenone | 152.15 | 10.0 g | 65.7 mmol |
| Benzyl Bromide | 171.04 | 11.2 g (7.8 mL) | 65.7 mmol |
| Potassium Carbonate (K₂CO₃) | 138.21 | 18.2 g | 131.4 mmol |
| Acetone | 58.08 | 200 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2',4'-dihydroxyacetophenone (10.0 g, 65.7 mmol) and acetone (200 mL).
-
Stir the mixture until the solid is fully dissolved.
-
Add anhydrous potassium carbonate (18.2 g, 131.4 mmol) to the solution.
-
Add benzyl bromide (7.8 mL, 65.7 mmol) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 56°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
After completion, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Recrystallize the crude product from methanol or ethanol to yield 1-(4-(benzyloxy)-2-hydroxyphenyl)ethanone as a white to off-white crystalline solid.[4]
-
Dry the product under vacuum. Expected yield: 75-85%.
Causality and Experimental Insights:
-
Choice of Base: Potassium carbonate is a mild base that is sufficient to deprotonate the more acidic 4-hydroxyl group of 2',4'-dihydroxyacetophenone, facilitating the nucleophilic attack on benzyl bromide. The less acidic 2-hydroxyl group remains largely protonated due to intramolecular hydrogen bonding with the carbonyl oxygen.
-
Solvent: Acetone is an excellent solvent for this reaction as it dissolves the organic reactants and is compatible with the reaction conditions. Its boiling point allows for a moderate reflux temperature.
-
Stoichiometry: A slight excess of potassium carbonate is used to ensure complete deprotonation of the phenolic hydroxyl group. One equivalent of benzyl bromide is used for monosubstitution.
Protocol 2: Synthesis of 1-(4-(Benzyloxy)-3-nitro-2-hydroxyphenyl)ethanone
This protocol employs standard nitration conditions for activated aromatic rings.
Reaction Scheme:
Caption: Regioselective nitration of the benzyloxy-protected precursor.
Materials:
| Reagent | Concentration | Amount |
| 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone | - | 10.0 g (41.3 mmol) |
| Glacial Acetic Acid | - | 100 mL |
| Nitric Acid | 70% | ~4.0 mL (62.0 mmol) |
| Sulfuric Acid | 98% | ~1 mL (catalytic) |
Procedure:
-
In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1-(4-(benzyloxy)-2-hydroxyphenyl)ethanone (10.0 g, 41.3 mmol) in glacial acetic acid (100 mL).
-
Cool the solution to 0-5°C in an ice-water bath.
-
Slowly add concentrated sulfuric acid (~1 mL) while maintaining the temperature below 10°C.
-
Add nitric acid (4.0 mL) dropwise from the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring.
-
A yellow precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to afford 1-(4-(benzyloxy)-3-nitro-2-hydroxyphenyl)ethanone as a yellow crystalline solid.
-
Dry the product in a vacuum oven. Expected yield: 80-90%.
Causality and Experimental Insights:
-
Regioselectivity: The hydroxyl and benzyloxy groups are strongly activating and ortho-, para-directing. The nitration occurs at the 3-position, which is ortho to the hydroxyl group and meta to the acetyl group, due to the powerful directing effect of the hydroxyl group.
-
Temperature Control: Nitration is a highly exothermic reaction. Maintaining a low temperature is crucial to prevent over-nitration and the formation of by-products.
-
Catalyst: Sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺), the active electrophile in the reaction.
Protocol 3: Synthesis of this compound (ABHPE)
This protocol utilizes catalytic hydrogenation for the reduction of the nitro group.
Reaction Scheme:
Caption: Catalytic hydrogenation for the synthesis of ABHPE.
Materials:
| Reagent | Concentration | Amount |
| 1-(4-(Benzyloxy)-3-nitro-2-hydroxyphenyl)ethanone | - | 10.0 g (33.0 mmol) |
| Palladium on Carbon (Pd/C) | 10% | 1.0 g |
| Ethanol | - | 200 mL |
| Hydrogen Gas (H₂) | - | Balloon or Parr apparatus |
Procedure:
-
To a 500 mL hydrogenation flask, add 1-(4-(benzyloxy)-3-nitro-2-hydroxyphenyl)ethanone (10.0 g, 33.0 mmol) and ethanol (200 mL).
-
Carefully add 10% Pd/C (1.0 g) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the flask and evacuate the air, then backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient, but a Parr hydrogenator can be used for higher pressure) at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
The product, this compound, is often of sufficient purity for the next step. If necessary, it can be purified by recrystallization from an appropriate solvent system like ethanol/water.
-
Dry the final product under vacuum. Expected yield: 90-98%.
Causality and Experimental Insights:
-
Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups to amines.
-
Safety: Catalytic hydrogenation with Pd/C and hydrogen gas is potentially hazardous. The catalyst can be pyrophoric, and hydrogen gas is flammable. All operations should be conducted in a well-ventilated fume hood, and appropriate safety precautions must be taken.
-
Alternative Reducing Agents: If hydrogenation equipment is unavailable, other reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can be used, although the workup procedure will be different.
Application in Heterocyclic Synthesis: The Friedländer Annulation
ABHPE is an excellent substrate for the Friedländer annulation, a classic and reliable method for the synthesis of quinolines. This reaction involves the condensation of an ortho-aminoaryl ketone with a compound containing an α-methylene group adjacent to a carbonyl.
Protocol 4: Synthesis of 7-(Benzyloxy)-8-hydroxy-4-methyl-2-quinolone
This protocol demonstrates the utility of ABHPE in the synthesis of a substituted 2-quinolone, a scaffold present in many biologically active molecules.
Reaction Scheme:
Caption: Friedländer-type synthesis of a substituted 2-quinolone from ABHPE.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound (ABHPE) | 257.29 | 2.57 g | 10.0 mmol |
| Ethyl Acetoacetate | 130.14 | 1.43 g (1.4 mL) | 11.0 mmol |
| Polyphosphoric Acid (PPA) | - | ~25 g | - |
Procedure:
-
In a 100 mL round-bottom flask, combine ABHPE (2.57 g, 10.0 mmol) and ethyl acetoacetate (1.4 mL, 11.0 mmol).
-
Add polyphosphoric acid (~25 g) to the flask.
-
Heat the reaction mixture to 100-120°C with stirring for 2-4 hours. The mixture will become a thick paste.
-
Monitor the reaction by TLC (a more polar eluent system may be required, e.g., 9:1 dichloromethane:methanol).
-
After the reaction is complete, cool the mixture to about 60-70°C and carefully pour it into a beaker containing 200 mL of ice-water with vigorous stirring.
-
A precipitate will form. Continue stirring until the solid is well-dispersed.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Collect the solid product by vacuum filtration and wash it thoroughly with water.
-
Dry the crude product in a vacuum oven.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Causality and Experimental Insights:
-
Reaction Partner: Ethyl acetoacetate provides the two-carbon unit required to form the quinolone ring. The methyl group of the acetoacetate becomes the 4-methyl group of the quinolone, and the ester carbonyl and the adjacent methylene group form the C2 and C3 positions of the quinolone ring.
-
Catalyst and Dehydrating Agent: Polyphosphoric acid serves as both an acidic catalyst to promote the condensation and cyclization steps and as a powerful dehydrating agent to drive the reaction to completion by removing the water formed during the reaction.
-
Workup: The careful quenching of the reaction mixture in ice-water is necessary to hydrolyze the polyphosphoric acid and precipitate the product. Neutralization is important to remove any residual acid.
Conclusion
This compound is a strategically designed intermediate that offers a streamlined pathway to complex and valuable heterocyclic scaffolds. The protocols provided herein for its synthesis and subsequent application in the Friedländer annulation are robust and based on well-established chemical principles. By understanding the rationale behind each experimental step, researchers can confidently employ ABHPE in their synthetic endeavors to access novel chemical entities with potential applications in drug discovery and materials science.
References
-
Ma, C., et al. (2011). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(1), o188. [Link]
-
Wikipedia. Friedländer synthesis. [Link]
-
European Patent Office. (2012). PROCESS TO PRODUCE ETORICOXIB - EP 2649049 B1. [Link]
Sources
Protocol for the synthesis of 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone derivatives
Application Note & Protocol
A Robust, Regioselective Protocol for the Synthesis of 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone and its Subsequent Derivatization to Bio-relevant Acridone Scaffolds
Abstract: This application note provides a comprehensive and detailed protocol for the multi-step synthesis of the key chemical intermediate, this compound. The described pathway begins with the commercially available precursor 2,4-dihydroxyacetophenone and proceeds through three critical steps: selective O-benzylation, regioselective nitration, and subsequent reduction to yield the target aminophenol. The rationale behind each experimental choice, including reagent selection and reaction conditions, is thoroughly discussed to provide researchers with a deep mechanistic understanding. Furthermore, this guide details a field-proven protocol for the conversion of the synthesized intermediate into functionalized acridone derivatives via a copper-catalyzed Ullmann condensation followed by an acid-mediated intramolecular cyclization. Acridone scaffolds are of significant interest in drug development due to their wide range of biological activities.[1][2] This protocol is designed for researchers in medicinal chemistry, organic synthesis, and drug development, offering a reliable methodology for accessing these valuable molecular frameworks.
Part 1: Synthesis of the Core Intermediate: this compound
The synthesis of the target intermediate is achieved through a strategic three-step sequence designed to control the regiochemical introduction of the functional groups.
Logical Workflow for Intermediate Synthesis
Below is a diagrammatic representation of the synthetic pathway.
Caption: Workflow for the synthesis of the core amino-intermediate.
Materials & Reagents
| Reagent/Material | Grade | Supplier |
| 2,4-Dihydroxyacetophenone | ≥98% | Sigma-Aldrich |
| Benzyl Bromide | ≥98% | Sigma-Aldrich |
| Anhydrous Potassium Carbonate (K₂CO₃) | ≥99% | Fisher Scientific |
| Acetone | ACS Grade | VWR |
| Nitric Acid (70%) | ACS Grade | Fisher Scientific |
| Glacial Acetic Acid | ACS Grade | VWR |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | ≥98% | Sigma-Aldrich |
| Ethanol (200 Proof) | ACS Grade | VWR |
| Ethyl Acetate | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) | Lab Grade | - |
| Brine Solution | Lab Grade | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | Lab Grade | Fisher Scientific |
Detailed Experimental Protocol: Intermediate Synthesis
Step 1.1: Selective Benzylation of 2,4-Dihydroxyacetophenone
-
Rationale: The goal is the selective protection of the hydroxyl group at the C4 position. The C2-hydroxyl group exhibits significantly lower reactivity due to strong intramolecular hydrogen bonding with the adjacent acetyl carbonyl group. This hydrogen bond reduces its acidity and nucleophilicity, allowing a mild base like potassium carbonate to preferentially deprotonate the more acidic C4-hydroxyl.[3]
-
Procedure:
-
To a 500 mL round-bottom flask, add 2,4-dihydroxyacetophenone (10.0 g, 65.7 mmol), anhydrous potassium carbonate (18.2 g, 131.4 mmol), and acetone (250 mL).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add benzyl bromide (8.6 mL, 72.3 mmol) dropwise to the mixture over 10 minutes.
-
Heat the reaction mixture to reflux (approx. 60°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to yield a crude solid.
-
Recrystallize the solid from methanol to obtain 1-(4-(benzyloxy)-2-hydroxyphenyl)ethanone as a pure crystalline solid.[3]
-
Step 1.2: Regioselective Nitration
-
Rationale: The introduction of a nitro group is directed to the C3 position. The hydroxyl group at C2 is a strong ortho-, para- director, and the benzyloxy group at C4 is also an ortho-, para- director. The C3 position is ortho to both activating groups, making it the most electron-rich and sterically accessible site for electrophilic aromatic substitution.
-
Procedure:
-
In a 250 mL flask, dissolve the product from Step 1.1 (8.0 g, 33.0 mmol) in glacial acetic acid (80 mL) at room temperature.
-
Cool the solution in an ice-water bath to 0-5°C.
-
Slowly add a pre-chilled solution of nitric acid (70%, 2.5 mL) in glacial acetic acid (10 mL) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Stir the reaction mixture at 0-5°C for an additional 2 hours.
-
Pour the reaction mixture slowly into 400 mL of ice-cold water with vigorous stirring. A yellow precipitate will form.
-
Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry in a vacuum oven to yield 1-(4-(benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone .
-
Step 1.3: Reduction of the Nitro Group
-
Rationale: Tin(II) chloride in an acidic alcoholic medium is a classic and effective method for the reduction of aromatic nitro groups to amines. It is well-tolerated by other functional groups present in the molecule, such as the ketone, ether, and phenol.
-
Procedure:
-
Suspend the nitro compound from Step 1.2 (7.0 g, 24.4 mmol) in ethanol (150 mL) in a 500 mL round-bottom flask.
-
Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (27.5 g, 121.8 mmol) to the suspension.
-
Heat the mixture to reflux (approx. 80°C) for 3-4 hours. The yellow suspension should gradually become a clear solution.
-
Cool the reaction to room temperature and carefully pour it into a beaker containing ice.
-
Basify the mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~8. A white precipitate of tin salts will form.
-
Extract the aqueous slurry with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (Eluent: 4:1 Hexanes/Ethyl Acetate) to afford the final intermediate, This compound .
-
Part 2: Synthesis of Acridone Derivatives
The synthesized amino-intermediate serves as a versatile building block for constructing more complex heterocyclic systems. This section details its conversion into a substituted acridone, a privileged scaffold in medicinal chemistry.
Logical Workflow for Acridone Synthesis
The pathway involves a C-N bond formation followed by an intramolecular ring closure.
Caption: Workflow for the synthesis of acridone derivatives.
Detailed Experimental Protocol: Acridone Synthesis
Step 2.1: Ullmann Condensation
-
Rationale: The Ullmann condensation is a copper-catalyzed cross-coupling reaction ideal for forming C-N bonds between aryl halides and amines.[4] This reaction constructs the N-phenylanthranilic acid backbone, which is the direct precursor to the acridone ring system.[5][6][7]
-
Procedure:
-
In a flask equipped with a reflux condenser, combine the amino-intermediate from Part 1 (2.57 g, 10 mmol), o-chlorobenzoic acid (1.57 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), and copper(I) oxide (Cu₂O) (0.14 g, 1 mmol).
-
Add N,N-Dimethylformamide (DMF) (30 mL) as the solvent.
-
Heat the reaction mixture to 140-150°C and maintain for 8-12 hours under a nitrogen atmosphere.
-
Cool the mixture to room temperature and pour it into 200 mL of water.
-
Acidify the solution with concentrated HCl to pH 2-3 to precipitate the product.
-
Filter the resulting solid, wash with water, and dry to yield the crude N-aryl anthranilic acid derivative . This product can be used in the next step without further purification.
-
Step 2.2: Intramolecular Friedel-Crafts Cyclization
-
Rationale: The cyclodehydration of N-phenylanthranilic acids is the most direct route to the acridone core.[8] Polyphosphoric acid (PPA) or concentrated sulfuric acid acts as both a strong acid catalyst and a dehydrating agent to promote the intramolecular electrophilic acylation, where the carboxylic acid attacks the electron-rich aromatic ring to form the central six-membered ring of the acridone.[2][5]
-
Procedure:
-
Place the crude N-aryl anthranilic acid from Step 2.1 (approx. 10 mmol) in a flask.
-
Add polyphosphoric acid (PPA) (30 g) and heat the mixture to 120-130°C with mechanical stirring for 4 hours.
-
Carefully pour the hot, viscous mixture onto crushed ice, which will cause the product to precipitate.
-
Neutralize the solution with a 10% sodium hydroxide solution.
-
Collect the solid product by vacuum filtration, wash extensively with water, and dry.
-
Purify the crude acridone by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to obtain the final acridone derivative .
-
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Solvent | Temp. | Time (h) | Expected Yield |
| 1.1 | 2,4-Dihydroxyacetophenone | Benzyl Bromide, K₂CO₃ | Acetone | Reflux | 4-6 | 75-85% |
| 1.2 | 1-(4-(BnO)-2-OH-Ph)ethanone | HNO₃, Acetic Acid | Acetic Acid | 0-5°C | 2 | 80-90% |
| 1.3 | 1-(4-(BnO)-2-OH-3-NO₂-Ph)ethanone | SnCl₂·2H₂O | Ethanol | Reflux | 3-4 | 70-80% |
| 2.1 | Amino-intermediate | o-Chlorobenzoic Acid, Cu₂O | DMF | 140°C | 8-12 | 60-75% |
| 2.2 | N-Aryl Anthranilic Acid | Polyphosphoric Acid | None | 120°C | 4 | 85-95% |
Safety & Troubleshooting
-
Safety: Benzyl bromide is a lachrymator; handle in a fume hood. Nitric acid and polyphosphoric acid are highly corrosive; wear appropriate PPE, including gloves, lab coat, and safety glasses. All reactions should be conducted in a well-ventilated fume hood.
-
Troubleshooting:
-
Low yield in Step 1.1: Ensure potassium carbonate is anhydrous and finely powdered. Incomplete reaction may require longer reflux times.
-
Formation of di-benzylated product: Use of a milder base or precisely one equivalent of benzyl bromide can minimize this side reaction.
-
Incomplete reduction in Step 1.3: If the reaction stalls (persisting yellow color), add additional SnCl₂·2H₂O and extend the reflux time.
-
Difficult cyclization in Step 2.2: If PPA is ineffective, concentrated sulfuric acid can be used as an alternative, though it may require lower temperatures to prevent charring.[5]
-
References
- Steingruber, H. S., et al. (2025). A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. Arkivoc, 2025(part _), 0-0. [Link: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/arkivoc-2025/202512399]
- Yuanli Bio. (2025). What are the reaction conditions for synthesizing 9 - Acridone?. Yuanli Bio Blog. [Link: https://www.yuanlibio.com/blog/what-are-the-reaction-conditions-for-synthesizing-9-acridone.html]
- Journal of Organic Chemistry and Pharmaceutical Research. (2012). Green Synthesis of 9-Acridone Derivatives. JOCPR, 4(1), 186-188. [Link: https://jocpr.com/vol4-iss1-2012/JOCPR-2012-4-1-186-188.pdf]
- Steingruber, H. S., et al. (2025). A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. ResearchGate. [Link: https://www.researchgate.
- Allen, C. F. H., & McKee, G. H. W. (1939). Acridone. Organic Syntheses, Coll. Vol. 2, p.15. [Link: http://www.orgsyn.org/demo.aspx?prep=CV2P0015]
- Scribd. Ullmann Acridine Synthesis. [Link: https://www.scribd.com/document/406602353/Ullmann-Acridine-Synthesis]
- Wikipedia. Ullmann condensation. [Link: https://en.wikipedia.
- PubMed Central (PMC). Heterocycle-Fused Acridines. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7088118/]
- Chemistry Online. (2022). Synthesis of 2-aminobenzoic acid (anthranilic acid). [Link: https://www.chemistry-online.net/synthesis-of-2-aminobenzoic-acid-anthranilic-acid/]
- MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(15), 5899. [Link: https://www.mdpi.com/1420-3049/28/15/5899]
- Matrix Scientific. This compound. [Link: https://www.matrixscientific.com/1-3-amino-4-benzyloxy-2-hydroxyphenyl-ethanone-871101-87-0.html]
- PubMed. (2006). Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. The Journal of Organic Chemistry, 71(16), 6192-201. [Link: https://pubmed.ncbi.nlm.nih.gov/16872199/]
- Guidechem. This compound 871101-87-0. [Link: https://www.guidechem.com/product_show/871101-87-0.html]
- PubMed Central (PMC). (2011). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. Acta Crystallographica Section E, 67(Pt 3), o663. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3050419/]
- ACS Publications. (2006). Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. The Journal of Organic Chemistry, 71(16), 6192–6201. [Link: https://pubs.acs.org/doi/10.1021/jo060931h]
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Application Notes & Protocols: 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone as a Keystone Reagent for Heterocyclic Synthesis
Introduction: A Versatile Building Block for Medicinal Chemistry
In the landscape of modern drug discovery and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. The strategic design of molecular scaffolds that can be readily diversified is paramount. 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone emerges as a reagent of significant value, possessing a unique constellation of functional groups that render it an exceptionally versatile precursor for a range of cyclization strategies.
The molecule's core structure, an ortho-amino-hydroxy-acetophenone, is primed for reactions that build fused heterocyclic systems. The vicinal amino (-NH2) and hydroxyl (-OH) groups are ideal nucleophiles for condensation reactions with bifunctional electrophiles, directly leading to the formation of five- and six-membered heterocyclic rings. The acetyl group (-COCH3) provides a key electrophilic site and an adjacent α-methylene group, enabling classical cyclization reactions like the Friedländer synthesis.[1][2] Furthermore, the benzyloxy group serves as a robust protecting group for the 4-position hydroxyl, preventing unwanted side reactions and allowing for selective deprotection in later synthetic stages to introduce a free phenol, a common pharmacophore in biologically active molecules.
This guide provides an in-depth exploration of the utility of this key intermediate, detailing the mechanistic rationale and providing field-tested protocols for the synthesis of high-value benzoxazole and quinoline scaffolds.
Core Synthetic Applications & Mechanistic Insights
The unique arrangement of functional groups in this compound allows for its directed synthesis into distinct heterocyclic families. Here, we focus on two prominent examples: Benzoxazoles and Quinolines.
Synthesis of 2-Substituted Benzoxazoles
Benzoxazoles are a privileged class of heterocycles found in numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[3] The synthesis from an o-aminophenol derivative is the most direct and common approach.[3]
Mechanism: The reaction of this compound with an aldehyde initiates with the nucleophilic attack of the primary amino group on the aldehyde's carbonyl carbon, forming a Schiff base (imine) intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the adjacent hydroxyl group, followed by an oxidative dehydration step, yields the final aromatic benzoxazole ring system.[3]
Caption: Workflow for Benzoxazole Synthesis.
Synthesis of Substituted Quinolines via Friedländer Annulation
The quinoline scaffold is central to a vast number of pharmaceuticals, most notably antimalarial and antibacterial agents.[1] The Friedländer synthesis, first described in 1882, is a powerful reaction that constructs the quinoline ring by condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][2][4]
Mechanism: When using this compound, its acetyl group and the ortho-amino group are the key players. The reaction can proceed via two primary pathways depending on the conditions.[1][4] In a base-catalyzed reaction, the first step is typically a Claisen-Schmidt or Aldol-type condensation between the enolizable ketone (the reaction partner) and the acetyl group of our starting material. Alternatively, under different conditions, the initial step can be the formation of a Schiff base between the amino group and the partner ketone.[1][4] In both pathways, the crucial subsequent steps involve an intramolecular cyclization followed by a dehydration (aromatization) step to furnish the stable quinoline ring system.[1]
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, work-up, and purification.
Protocol 1: General Synthesis of 2-Aryl-7-acetyl-6-(benzyloxy)benzoxazoles
This protocol describes the condensation of the title compound with various aromatic aldehydes.
Materials:
-
This compound (1.0 eq)
-
Substituted Aromatic Aldehyde (1.1 eq)
-
Samarium Triflate [Sm(OTf)3] (10 mol%) or similar Lewis acid catalyst
-
Ethanol or Aqueous medium
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask, dissolve this compound (e.g., 2.71 g, 10 mmol) in ethanol (30 mL).
-
Add the selected aromatic aldehyde (11 mmol) to the solution, followed by samarium triflate (0.62 g, 1 mmol). Using a reusable acid catalyst in an aqueous medium can be a greener alternative.[5]
-
Stir the reaction mixture at reflux (approx. 78°C) for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate).
-
Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) followed by brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield the pure 2-substituted benzoxazole derivative.
Protocol 2: Friedländer Synthesis of 8-Hydroxy-7-(benzyloxy)-4-substituted-quinolines
This protocol outlines a general base-catalyzed procedure for the Friedländer synthesis.[1]
Materials:
-
This compound (1.0 eq)
-
Ketone with an α-methylene group (e.g., cyclohexanone, acetone, or ethyl acetoacetate) (1.2 eq)
-
Potassium Hydroxide (KOH) (2.0 eq)
-
Ethanol
-
Deionized Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO3) solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (2.71 g, 10 mmol) in ethanol (25 mL).
-
Add the ketone partner (12 mmol) to the solution.
-
In a separate beaker, prepare a solution of potassium hydroxide (1.12 g, 20 mmol) in a minimal amount of water (e.g., 2-3 mL) and add it dropwise to the reaction mixture.
-
Heat the mixture to reflux (approx. 78°C) for 3-5 hours. Monitor the reaction's progress by TLC.[6]
-
After cooling to room temperature, pour the reaction mixture into a beaker containing ice-cold water (100 mL).
-
A precipitate may form. If the solution is acidic, neutralize it carefully with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.[1]
-
Remove the solvent under reduced pressure.
-
Purify the crude product via flash chromatography on silica gel or recrystallization to obtain the desired quinoline derivative.
Data Summary and Characterization
Successful synthesis should be confirmed by standard analytical techniques. The yields and reaction conditions can be optimized by varying catalysts, solvents, and temperatures.
Table 1: Representative Reaction Conditions and Yields
| Heterocycle Class | Reagent 2 | Catalyst | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Benzoxazole | 4-Chlorobenzaldehyde | Sm(OTf)3 | Ethanol | 78 | 5 | 85-95 |
| Benzoxazole | 4-Methoxybenzaldehyde | PPA | N/A | 150 | 3 | 80-90[7] |
| Quinoline | Cyclohexanone | KOH | Ethanol | 78 | 4 | 75-85 |
| Quinoline | Ethyl Acetoacetate | NaAuCl4·2H2O | Ethanol | 110 | 5 | 40-60[6] |
Characterization Notes:
-
¹H NMR: Expect to see characteristic shifts for the aromatic protons of the newly formed heterocyclic ring. For quinolines, the protons on the newly formed pyridine ring will appear in the downfield region. For benzoxazoles, the disappearance of the -NH2 and -OH proton signals will be observed.
-
¹³C NMR: The formation of the new ring will result in new quaternary carbon signals, for instance, the C2 carbon in the benzoxazole ring.
-
Mass Spectrometry (HRMS): High-resolution mass spectrometry should be used to confirm the exact mass of the synthesized compound, matching the calculated molecular formula.[6]
-
FT-IR: Look for the disappearance of the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) from the starting material.
Conclusion
This compound is a powerful and versatile intermediate for constructing complex heterocyclic systems of high interest in medicinal chemistry and materials science. Its pre-installed functional handles allow for efficient and direct access to benzoxazole and quinoline cores through well-established and reliable synthetic methodologies. The protocols and insights provided herein serve as a practical guide for researchers to leverage this valuable building block in their synthetic endeavors, paving the way for the discovery of novel compounds with potentially significant biological activities.
References
- Gaba, M., Singh, S., & Mohan, C. (2014). Benzoxazole: an emerging scaffold for various biological activities. Archiv der Pharmazie, 347(10), 693-708.
-
Arcadi, A., Chiarini, M., Marinelli, F., & Morlacci, V. (2023). Friedländer-Type Reaction of 4-Cholesten-3-one with 2'-Aminoacetophenone: Angular versus Linear Quinoline-Fused Steroids. Molecules, 28(16), 6103. Available from: [Link]
- Patel, N. B., & Patel, H. R. (2012). Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Chemical and Pharmaceutical Research, 4(1), 183-192.
- Gorepatil, P. B., Mane, Y. D., & Ingle, V. S. (2013). A simple, green, and efficient method enables the synthesis of benzoxazoles and benzothiazoles from o-amino (thio) phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium. Synlett, 24(15), 2241-2244.
-
ResearchGate. Proposed mechanism for benzoxazole from aminophenol and diazoester. Available from: [Link]
-
SynArchive. Friedländer synthesis. Available from: [Link]
-
ResearchGate. Friedländer condensation of 2-aminoacetophenone and 4-cholesten-3-one under various conditions. Available from: [Link]
-
Wikipedia. Friedländer synthesis. Available from: [Link]
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- 5. Benzoxazole synthesis [organic-chemistry.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. globalresearchonline.net [globalresearchonline.net]
Experimental procedure for the N-alkylation of 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone
Application Note & Protocol
Topic: A Validated Protocol for the Selective N-Alkylation of 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone via Reductive Amination
Audience: Researchers, scientists, and drug development professionals engaged in medicinal chemistry and synthetic organic chemistry.
Abstract
The N-alkylation of aminophenols is a cornerstone transformation in the synthesis of high-value pharmaceutical intermediates and advanced materials. However, the presence of multiple nucleophilic sites—specifically the amino and hydroxyl groups—presents a significant challenge to achieving selective N-alkylation over competing O-alkylation.[1][2] Direct alkylation with alkyl halides often results in a complex mixture of N-alkylated, O-alkylated, and N,N-dialkylated products, necessitating tedious and often low-yielding purification steps.[1] This application note provides a robust and highly selective protocol for the mono-N-alkylation of this compound. The strategy leverages the reductive amination pathway, a superior one-pot method that proceeds under mild conditions to yield the desired secondary amine with high fidelity and excellent yield.[1][3][4] We detail the underlying chemical principles, provide a step-by-step experimental procedure, and offer expert insights into reaction optimization and characterization.
Strategic Considerations for Selective N-Alkylation
The substrate, this compound, contains three key functional groups: a primary aromatic amine, a phenolic hydroxyl group, and a ketone. The 4-position hydroxyl is protected as a benzyl ether, a common strategy to prevent its reaction during synthesis.[5][6] The primary challenge lies in differentiating the reactivity of the 3-amino group from the 2-hydroxyl group.
-
The Challenge of Direct Alkylation: In the presence of a base, the phenolic hydroxyl group is readily deprotonated to form a highly nucleophilic phenoxide ion. This phenoxide can compete effectively with the moderately nucleophilic amino group in an SN2 reaction with an alkyl halide, leading to significant O-alkylation. Furthermore, the primary amine can undergo multiple alkylations, leading to tertiary amines and even quaternary ammonium salts, which complicates product purification.[7][8]
-
The Reductive Amination Advantage: Reductive amination circumvents these issues by transforming the selective reactivity of the carbonyl group.[4] The reaction proceeds in two distinct, chemoselective stages that can be performed in a single pot:
-
Imine Formation: The primary amine selectively condenses with an aldehyde or ketone to form an imine intermediate. This reaction is specific to the amine and does not involve the hydroxyl group.
-
Reduction: The resulting C=N double bond of the imine is then selectively reduced to a C-N single bond using a mild reducing agent, such as sodium borohydride (NaBH₄).[7][9] This reduction step is much faster than the reduction of the starting aldehyde or the ketone on the phenyl ring, ensuring high selectivity for the desired N-alkylated product.[1]
-
This two-step, one-pot sequence provides a controlled and efficient route to the desired mono-N-alkylated product, avoiding the pitfalls of direct alkylation.[1][3][10]
Reaction Mechanism: Reductive Amination
Caption: Mechanism of reductive amination for selective N-alkylation.
Detailed Experimental Protocol
This protocol describes the general procedure for the N-alkylation of this compound using an aldehyde (R-CHO) and sodium borohydride.
Materials and Equipment
-
Reagents:
-
This compound
-
Aldehyde of choice (e.g., Benzaldehyde, Butyraldehyde)
-
Sodium Borohydride (NaBH₄)
-
Methanol (Anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized Water
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (Silica gel GF-254)
-
Step-by-Step Procedure
Workflow Overview
Caption: Experimental workflow for selective N-alkylation.
-
Imine Formation:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Add anhydrous methanol (approx. 10 mL per mmol of amine) and stir until the solid is fully dissolved.
-
To this stirred solution, add the desired aldehyde (1.0-1.1 eq.).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Scientist's Note: The reaction progress can be monitored by TLC. The formation of the imine will be indicated by the consumption of the starting amine and the appearance of a new, typically less polar, spot. Methanol is an excellent solvent for both the imine formation and the subsequent reduction step.[1]
-
-
Reduction:
-
After 1-2 hours, place the reaction flask in an ice bath and cool the solution to 0°C.
-
Slowly add sodium borohydride (NaBH₄) (1.5-2.0 eq.) to the stirred solution in small portions over 15-20 minutes.
-
Scientist's Note: The addition of NaBH₄ can cause gas evolution (hydrogen) and is exothermic. Portion-wise addition at 0°C is crucial for controlling the reaction rate and ensuring safety.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-3 hours, or until TLC analysis indicates complete consumption of the imine intermediate.
-
-
Work-up and Isolation:
-
Carefully quench the reaction by the slow addition of deionized water (approx. 10 mL).
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.
-
Transfer the resulting aqueous residue to a separatory funnel and dilute with dichloromethane (DCM, approx. 20 mL).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).
-
Scientist's Note: The bicarbonate wash neutralizes any acidic byproducts and removes unreacted starting materials if they are acidic. The brine wash helps to remove residual water from the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification and Characterization:
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-alkylated product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Quantitative Data and Reaction Scope
The reductive amination protocol is versatile and accommodates a range of aldehydes. The following table summarizes typical reaction parameters.
| Entry | Aldehyde (R-CHO) | R Group | NaBH₄ (eq.) | Typical Yield (%) |
| 1 | Formaldehyde | -H | 1.5 | 85-95% |
| 2 | Acetaldehyde | -CH₃ | 1.5 | 88-96% |
| 3 | Butyraldehyde | -C₃H₇ | 1.5 | 90-97% |
| 4 | Benzaldehyde | -Ph | 2.0 | 89-98%[1] |
| 5 | 4-Methoxybenzaldehyde | -C₆H₄-OMe | 2.0 | 90-95%[1] |
Safety Precautions
-
Conduct all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Sodium borohydride is flammable and reacts with water to produce hydrogen gas. Handle with care and avoid contact with acidic solutions during addition.
-
Organic solvents like methanol and dichloromethane are flammable and toxic. Avoid inhalation and skin contact.
Conclusion
This application note presents a reliable and highly selective method for the mono-N-alkylation of this compound. By employing a reductive amination strategy, this protocol effectively overcomes the common challenges of competing O-alkylation and over-alkylation associated with direct alkylation methods. The procedure is characterized by its mild reaction conditions, operational simplicity, and broad applicability to various aldehydes, making it an invaluable tool for researchers in drug discovery and synthetic chemistry.
References
-
Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(ix), 293-299. [Link]
-
ResearchGate. (n.d.). Selective alkylation of the amino group of aminophenols. Retrieved from [Link]
-
Organic Chemistry Frontiers. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. RSC Publishing. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. [Link]
- Google Patents. (n.d.).
-
ACS Publications. (n.d.). Direct Catalytic N-Alkylation of Amines with Carboxylic Acids. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
ResearchGate. (n.d.). Selective alkylation of hydroxyl group of aminophenols. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Save My Exams. (n.d.). Synthetic routes. OCR A-Level Chemistry. [Link]
-
NIH. (n.d.). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. PMC. [Link]
-
Semantic Scholar. (1998). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. [Link]
-
Organic Syntheses. (n.d.). Procedure. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]
Sources
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. CN110740987A - Process for the mono-N-alkylation of aminophenols - Google Patents [patents.google.com]
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- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
A Multi-Tiered Strategy for the Biological Activity Screening of 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive, multi-tiered framework for the biological activity screening of the novel synthetic compound, 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone. The structural features of this compound, notably its substituted aminophenol core, suggest a high potential for a range of pharmacological activities, including antioxidant, anti-inflammatory, and specific enzyme inhibition. The proposed screening cascade is designed to be logical and resource-efficient, beginning with foundational cytotoxicity assessments to establish a therapeutic window, followed by hypothesis-driven primary screens, and culminating in mechanistic cellular assays to elucidate potential pathways of action. Each protocol is presented with detailed, step-by-step instructions and the scientific rationale behind its design, ensuring a self-validating and reproducible workflow.
Introduction and Rationale
The compound this compound, hereafter referred to as "Compound A," is a synthetic molecule featuring a benzyloxy-substituted aminohydroxyphenyl ethanone scaffold. The presence of a phenolic hydroxyl group and an aromatic amine are well-known pharmacophores that contribute to various biological activities. Phenolic moieties are potent hydrogen donors and metal chelators, suggesting significant antioxidant potential. Furthermore, such structures are frequently found in molecules that modulate key enzymes in pathological processes, such as cyclooxygenases (COX) in inflammation and tyrosinase in melanogenesis.[1][2]
The initial phase of drug discovery for a novel chemical entity like Compound A requires a systematic and robust screening strategy to identify and validate its biological effects.[3][4] A haphazard approach can lead to wasted resources and inconclusive data. This guide, therefore, presents a structured cascade designed to efficiently characterize the bioactivity profile of Compound A, providing the critical data needed to justify further preclinical development.
The Screening Cascade: A Strategic Workflow
A tiered approach ensures that foundational data on safety and broad activity are gathered before committing to more complex and resource-intensive mechanistic studies. The workflow is designed to build a comprehensive pharmacological profile, from initial toxicity to specific molecular targets.
Caption: A logical workflow for screening Compound A.
Tier 1 Protocol: Foundational Cytotoxicity Assessment
Justification: Before evaluating the therapeutic potential of Compound A, it is imperative to determine its intrinsic toxicity.[5][6] Cytotoxicity assays measure the concentration at which a compound induces cell death, thereby establishing a safe "therapeutic window" for all subsequent cell-based experiments. This step is critical to ensure that observed effects in later assays are due to specific biological modulation, not general toxicity. We will use the MTT assay, a reliable and widely used colorimetric method that measures metabolic activity as an indicator of cell viability.[7]
Protocol 3.1: MTT Cytotoxicity Assay
-
Principle: The mitochondrial enzyme succinate dehydrogenase in living cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[7]
-
Reagents and Materials:
-
Human embryonic kidney 293 (HEK293) cells (or other relevant cell line).
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
-
Compound A stock solution (e.g., 10 mM in DMSO).
-
MTT solution (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
96-well flat-bottom plates.
-
Microplate reader (570 nm absorbance).
-
-
Step-by-Step Methodology:
-
Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of Compound A (e.g., from 100 µM down to 0.1 µM) in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.
-
Include "vehicle control" wells (medium with DMSO) and "untreated control" wells (medium only).
-
Incubate for 24 or 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100
-
Plot % Viability against the log of Compound A concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Tier 2 Protocols: Primary Activity Screening
With a non-toxic concentration range established, Compound A can now be screened for specific biological activities. These assays are chosen based on the compound's structural motifs.
Protocol 4.1: Antioxidant Activity - DPPH Radical Scavenging Assay
Justification: The phenolic hydroxyl group in Compound A makes it a prime candidate for antioxidant activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the free radical scavenging ability of a compound.[8][9]
-
Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.[9]
-
Reagents and Materials:
-
DPPH solution (0.1 mM in methanol).
-
Compound A stock solution (in methanol or DMSO).
-
Ascorbic acid (Positive Control).
-
Methanol.
-
96-well plate and microplate reader (517 nm).
-
-
Step-by-Step Methodology:
-
Prepare serial dilutions of Compound A and Ascorbic Acid in methanol in a 96-well plate (50 µL/well).
-
Add 150 µL of the 0.1 mM DPPH solution to each well.
-
Include a blank control (methanol only) and a negative control (DPPH solution + methanol).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of scavenging activity: % Scavenging = [(Abs_Control - Abs_Sample) / Abs_Control] * 100
-
Determine the IC₅₀ value from a dose-response curve.
-
Protocol 4.2: Anti-inflammatory Activity - COX-1/COX-2 Inhibition Assay
Justification: Inflammation is a key pathological process, and cyclooxygenase (COX) enzymes are central regulators and validated drug targets.[10] Screening Compound A for its ability to inhibit COX-1 and COX-2 can reveal potential anti-inflammatory properties and its selectivity, which is crucial for predicting potential side effects.[11][12]
-
Principle: This assay measures the peroxidase activity of COX enzymes. The enzyme converts arachidonic acid to Prostaglandin G₂ (PGG₂) and then reduces it to PGH₂. During this reduction, a chromogenic substrate is oxidized, producing a colorimetric signal that can be measured. An inhibitor will reduce the rate of this reaction.[13][14]
-
Reagents and Materials:
-
COX-1 and COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical or BPS Bioscience).
-
Recombinant human COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Heme (cofactor).
-
Chromogenic substrate (e.g., TMPD).
-
Compound A and a known NSAID (e.g., Celecoxib for COX-2, Ibuprofen for both).
-
96-well plate and microplate reader (590 nm).
-
-
Step-by-Step Methodology (based on a typical kit):
-
Prepare assay buffer, enzyme, and substrate solutions according to the kit manufacturer's instructions.
-
Add 150 µL of reaction buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme to wells.
-
Add 10 µL of various concentrations of Compound A or control inhibitors. For 100% activity control, add 10 µL of solvent.
-
Incubate for 10-15 minutes at 37°C to allow inhibitor binding.[13]
-
Initiate the reaction by adding 10 µL of arachidonic acid substrate.
-
Quickly add 10 µL of the colorimetric substrate solution.
-
Read the absorbance kinetically at 590 nm for 5 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the kinetic curve).
-
Determine the percentage of inhibition for each concentration: % Inhibition = [(Rate_Control - Rate_Sample) / Rate_Control] * 100
-
Calculate IC₅₀ values for both COX-1 and COX-2 and determine the Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).
-
Protocol 4.3: Enzyme Inhibition - Tyrosinase Activity Assay
Justification: Tyrosinase is a key copper-containing enzyme in melanin biosynthesis.[1] Its inhibitors are of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders. Phenolic compounds are a well-known class of tyrosinase inhibitors, making this a logical screen for Compound A.[2][15]
-
Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes a series of reactions to form dopachrome, a colored product with an absorbance maximum at 475 nm. An inhibitor will slow the rate of dopachrome formation.
-
Reagents and Materials:
-
Mushroom Tyrosinase.
-
L-DOPA (substrate).
-
Phosphate buffer (pH 6.8).
-
Kojic Acid (Positive Control).
-
Compound A.
-
96-well plate and microplate reader (475 nm).
-
-
Step-by-Step Methodology:
-
In a 96-well plate, add 20 µL of various concentrations of Compound A or Kojic Acid.
-
Add 140 µL of phosphate buffer and 20 µL of tyrosinase enzyme solution.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of L-DOPA solution.
-
Immediately measure the absorbance at 475 nm in kinetic mode for 15-20 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (slope) for each concentration.
-
Determine the percentage of inhibition and calculate the IC₅₀ value as described previously.
-
Tier 3 Protocol: Mechanistic Cellular Assays
If Compound A shows promising activity in the primary screens (e.g., as a COX inhibitor), the next logical step is to validate this activity in a more physiologically relevant cellular context and begin to probe the underlying mechanism of action.
Protocol 5.1: Cellular Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages
Justification: In response to inflammatory stimuli like lipopolysaccharide (LPS), macrophages produce large amounts of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme.[16] The expression of iNOS is heavily regulated by pro-inflammatory signaling pathways like NF-κB and MAPKs.[17][18] Measuring the inhibition of NO production provides a robust cellular readout for anti-inflammatory activity.
-
Principle: NO produced by cells is rapidly oxidized to nitrite in the culture medium. The Griess reagent reacts with nitrite to form a purple azo compound, which can be quantified colorimetrically.
-
Reagents and Materials:
-
RAW 264.7 macrophage cell line.
-
LPS (from E. coli).
-
Griess Reagent (Part A: Sulfanilamide in H₃PO₄; Part B: NED in H₂O).
-
Sodium Nitrite (for standard curve).
-
Dexamethasone (Positive Control).
-
-
Step-by-Step Methodology:
-
Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells for 1 hour with non-toxic concentrations of Compound A or Dexamethasone.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Leave some wells unstimulated as a negative control.
-
Incubate for 24 hours.
-
Griess Reaction: Transfer 50 µL of cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Measure absorbance at 540 nm.
-
Prepare a standard curve using sodium nitrite to quantify the nitrite concentration.
-
-
Data Analysis:
-
Calculate the concentration of nitrite in each sample using the standard curve.
-
Determine the % inhibition of NO production and calculate the IC₅₀ value.
-
Key Inflammatory Signaling Pathways
Inhibition of NO production suggests interference with upstream signaling. The two primary pathways involved are NF-κB and MAPK.[19][20] Understanding these pathways is key to interpreting cellular results.
NF-κB Signaling Pathway: This is a master regulator of inflammation.[16][17][21] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκB. Inflammatory signals (like LPS) activate the IKK complex, which phosphorylates IκB, targeting it for degradation. This releases NF-κB, allowing it to enter the nucleus and activate the transcription of pro-inflammatory genes like iNOS, COX-2, and TNF-α.[22]
Caption: A simplified stress-activated MAPK cascade.
Data Summary and Interpretation
All quantitative results should be systematically tabulated to facilitate comparison and decision-making. The goal is to build a profile that highlights the compound's potency and selectivity.
| Assay Type | Target/Model | Endpoint Measured | Positive Control | Hypothetical Result for Compound A (IC₅₀) |
| Tier 1: Cytotoxicity | HEK293 Cells | Cell Viability | Doxorubicin | > 100 µM |
| Tier 2: Antioxidant | DPPH Radical | Radical Scavenging | Ascorbic Acid | 15.2 µM |
| ABTS Radical | Radical Scavenging | Trolox | 8.9 µM | |
| Tier 2: Anti-inflammatory | Human Recombinant COX-1 | PG Production | Ibuprofen | 45.7 µM |
| Human Recombinant COX-2 | PG Production | Celecoxib | 2.1 µM | |
| Tier 2: Enzyme Inhibition | Mushroom Tyrosinase | Dopachrome Formation | Kojic Acid | 32.5 µM |
| Tier 3: Cellular | LPS-stimulated RAW 264.7 | NO Production | Dexamethasone | 5.8 µM |
Interpretation of Hypothetical Results:
-
Low Cytotoxicity: The high IC₅₀ (>100 µM) in the cytotoxicity assay is an excellent starting point, indicating a good safety window.
-
Potent Antioxidant: The low micromolar IC₅₀ values in both DPPH and ABTS assays confirm strong radical scavenging activity.
-
Selective COX-2 Inhibition: The compound is over 20-fold more selective for COX-2 (SI ≈ 21.8), which is a highly desirable profile for an anti-inflammatory agent, suggesting a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.
-
Cellular Efficacy: The potent inhibition of NO production in macrophages (IC₅₀ = 5.8 µM) validates the anti-inflammatory activity observed in the enzymatic assay and confirms cell permeability and efficacy in a biological system. This result strongly suggests that Compound A interferes with the NF-κB and/or MAPK pathways.
Based on this profile, Compound A would be a promising lead candidate for development as a selective anti-inflammatory drug with beneficial antioxidant properties.
References
-
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
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Zhang, W., & Liu, H. T. (2024). Complex interplay of MAPK signaling in cellular stress responses and apoptosis regulation. [Source not specified, likely a journal article or review]. [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
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Cusabio. MAPK signaling pathway. Cusabio. [Link]
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BioVision. Tyrosinase Inhibitor Screening Kit (Colorimetric). BioVision. [Link]
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El-Gazzar, M. A., et al. (2009). A high density assay format for the detection of novel cytotoxic agents in large chemical libraries. BMC Pharmacology, 9, 10. [Link]
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Biobide. What is an Inhibition Assay? Biobide Blog. [Link]
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Dorrington, M. G., & Fraser, I. D. C. (2019). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Frontiers in Immunology, 10, 705. [Link]
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Creative BioMart. Tyrosinase Inhibitor Screening Kit (Colorimetric). Creative BioMart. [Link]
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Han, J., et al. (2010). MAPK signalling in cellular metabolism: stress or wellness? EMBO Reports, 11(11), 832–839. [Link]
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PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. PUR-FORM. [Link]
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Ouellet, M., et al. (2006). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 1(4), 1878–1883. [Link]
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BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]
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Loux, J. J., et al. (1977). Antiinflammatory activity: evaluation of a new screening procedure. Inflammation, 2(2), 125–130. [Link]
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Wikipedia. NF-κB. Wikipedia. [Link]
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Takekawa, M., et al. (2008). REGULATION OF STRESS-ACTIVATED MAP KINASE PATHWAYS DURING CELL FATE DECISIONS. The Journal of Biochemistry, 144(5), 569–576. [Link]
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Pharmacognosy. Screening Methods for Antiinflammatory Agents. [Source not specified, likely a textbook or online resource]. [Link]
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Clinical Trials Arena. (2018). Universal enzyme inhibition measurement could boost drug discovery. Clinical Trials Arena. [Link]
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Checa, J., & Aran, J. M. (2020). MAPK Signaling in the Interplay Between Oxidative Stress and Autophagy. Antioxidants, 9(11), 1133. [Link]
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Ouellet, M., et al. (2006). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols. [Link]
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Młynarczyk, K., et al. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 27(19), 6594. [Link]
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Slideshare. (2018). Screening models for inflammatory drugs. Slideshare. [Link]
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Chem Help ASAP. (2023). functional in vitro assays for drug discovery. YouTube. [Link]
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Slideshare. (2018). Screening models(IN-VIVO) for analgesics and anti inflammatory agents. Slideshare. [Link]
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Villalobos-García, D. S., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 15(7), 1957. [Link]
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E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. E3S Web of Conferences. [Link]
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Ilyasov, I. R., et al. (2020). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Antioxidants, 9(8), 709. [Link]
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BPS Bioscience. COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
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Preprints.org. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Preprints.org. [Link]
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International Journal of Pharmaceutical Research and Applications. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. [Link]
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Platniece, E., et al. (2023). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. Antioxidants, 12(2), 241. [Link]
-
Trends in Sciences. (2024). Integrated Network Pharmacology, In Silico, and In Vitro Evaluation of Antioxidant Activity from the Methanol Extract of Salacca zalacca Skin. Trends in Sciences. [Link]
-
Gao, D., et al. (2016). Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 24(11), 2549–2558. [Link]
-
Journal of the Turkish Chemical Society, Section A: Chemistry. (2020). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF THREE NEW SCHIFF BASES DERIVED FROM AMINO ACIDS AND THEIR Ag(I) COMPLEXES. Journal of the Turkish Chemical Society. [Link]
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The Versatile Scaffolding of 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone: A Gateway to Novel Drug Discovery
In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel molecular entities with therapeutic potential are paramount. Central to this endeavor is the utilization of versatile chemical building blocks that offer multiple points for diversification and the introduction of pharmacophoric elements. One such scaffold of growing interest is 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone . This molecule, with its unique arrangement of an amino group, a protected phenol, a reactive ketone, and a sterically accessible aromatic ring, presents a rich platform for the generation of diverse compound libraries targeting a wide array of biological targets.
This comprehensive guide provides an in-depth exploration of the synthesis and potential applications of this compound as a pivotal building block in drug discovery. We will delve into a proposed synthetic pathway, detailed protocols for its derivatization, and a discussion of the potential therapeutic areas where its derivatives could make a significant impact.
Part 1: Synthesis of the Building Block
The proposed synthesis commences with the commercially available 2,4-dihydroxyacetophenone and proceeds through a three-step sequence: nitration, selective benzylation, and reduction.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed synthetic route to the target building block.
Protocol 1: Synthesis of 2,4-Dihydroxy-3-nitroacetophenone (Intermediate 1)
This initial step introduces the nitrogen functionality that will later be reduced to the key amino group. The directing effects of the two hydroxyl groups on the acetophenone ring favor nitration at the 3-position.
Materials:
-
2,4-Dihydroxyacetophenone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Deionized Water
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flask submerged in an ice bath, slowly add 2,4-dihydroxyacetophenone to concentrated sulfuric acid with stirring, maintaining the temperature below 10°C.
-
Once the starting material is fully dissolved, add a pre-chilled mixture of concentrated nitric acid and sulfuric acid dropwise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to stir at 0-5°C for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice, resulting in the precipitation of the product.
-
Filter the precipitate, wash thoroughly with cold deionized water until the washings are neutral, and dry under vacuum.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Synthesis of 4-(Benzyloxy)-2-hydroxy-3-nitroacetophenone (Intermediate 2)
The selective protection of the 4-hydroxyl group is achieved via a Williamson ether synthesis. The 2-hydroxyl group exhibits reduced reactivity due to its involvement in intramolecular hydrogen bonding with the adjacent acetyl group.
Materials:
-
2,4-Dihydroxy-3-nitroacetophenone
-
Benzyl Bromide
-
Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Ethyl Acetate
-
Brine
Procedure:
-
To a solution of 2,4-dihydroxy-3-nitroacetophenone in anhydrous acetone, add potassium carbonate.
-
Add benzyl bromide dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.[1]
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography on silica gel (hexane/ethyl acetate gradient).
Protocol 3: Synthesis of this compound (Target Building Block)
The final step involves the reduction of the nitro group to the primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
Materials:
-
4-(Benzyloxy)-2-hydroxy-3-nitroacetophenone
-
10% Palladium on Carbon (Pd/C)
-
Ethanol
-
Hydrogen Gas (H₂)
Procedure:
-
Dissolve 4-(benzyloxy)-2-hydroxy-3-nitroacetophenone in ethanol in a hydrogenation vessel.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture vigorously at room temperature for 3-5 hours.[2]
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the target compound, this compound.
-
The product can be purified by recrystallization or column chromatography if necessary.
Part 2: Applications in Drug Discovery - Protocols for Derivatization
The strategic placement of functional groups in this compound opens up a multitude of possibilities for chemical elaboration. The amino group can be acylated, alkylated, or used in the formation of various heterocyclic systems. The ketone provides a handle for condensation reactions and the formation of imines or further heterocycles. The protected phenol can be deprotected to reveal a free hydroxyl group for further modification.
Diagram of Derivatization Pathways
Caption: Potential derivatization pathways from the core building block.
Protocol 4: Synthesis of Amide Derivatives
The amino group can be readily acylated to form a diverse library of amide derivatives, a common motif in many drug molecules.
Materials:
-
This compound
-
Acyl chloride or Carboxylic acid
-
Coupling agent (e.g., HBTU, HATU) if starting from a carboxylic acid
-
Base (e.g., Pyridine, Triethylamine, or DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure (using an acyl chloride):
-
Dissolve this compound in anhydrous DCM.
-
Add a slight excess of pyridine or triethylamine.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting amide by column chromatography or recrystallization.
Protocol 5: Synthesis of Schiff Base Derivatives
Condensation of the ketone with primary amines yields Schiff bases, which can be further reduced to secondary amines or utilized as intermediates for heterocyclic synthesis.
Materials:
-
This compound
-
Primary amine
-
Catalytic amount of acetic acid
-
Anhydrous Toluene or Ethanol
-
Dean-Stark apparatus (if using toluene)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and condenser, dissolve this compound and the primary amine (1.1 equivalents) in toluene.
-
Add a few drops of glacial acetic acid.
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 4-8 hours).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude Schiff base can be purified by recrystallization from a suitable solvent (e.g., ethanol).[3]
Part 3: Potential Therapeutic Applications
The structural features of this compound and its derivatives suggest potential applications in several therapeutic areas. The aminohydroxyphenyl moiety is present in a number of biologically active natural products and synthetic compounds.
-
Anticancer Agents: The aminophenone scaffold can be elaborated to generate inhibitors of various kinases, which are often implicated in cancer signaling pathways. Furthermore, chalcone derivatives, which can be synthesized from the ketone functionality, are known to possess potent anticancer properties.
-
Anti-inflammatory Agents: Derivatives of this building block could be designed as inhibitors of enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), key players in the inflammatory cascade.
-
Neuroprotective Agents: The phenolic and amino functionalities offer opportunities for the development of antioxidant and radical-scavenging molecules, which may have applications in neurodegenerative diseases. The synthesis of benzodiazepine-like structures is also conceivable, a class of drugs known for their anxiolytic and anticonvulsant properties.[4]
Conclusion
This compound represents a highly promising and versatile building block for drug discovery. Its straightforward, albeit proposed, synthesis and the presence of multiple, orthogonally reactive functional groups provide a robust platform for the generation of diverse and novel chemical entities. The protocols outlined in this guide serve as a starting point for researchers to explore the rich chemical space accessible from this scaffold, paving the way for the discovery of next-generation therapeutics.
References
-
Ma, C., et al. (2011). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o369. Available at: [Link]
-
Kim, S. H., et al. (2012). 1-(3-Benzyl-4,6-dibenzyloxy-2-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1839. Available at: [Link]
-
Ma, C., et al. (2010). 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o52. Available at: [Link]
-
Priyanka, P., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. IUCrData, 7(11), x221235. Available at: [Link]
- Google Patents. (1991). Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt. JPH03200751A.
-
Zarghi, A., et al. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Molecules, 26(16), 5035. Available at: [Link]
-
PubChem. (n.d.). 1-(3-Hydroxyphenyl)-2-(methyl(phenylmethyl)amino)ethanone. Retrieved from [Link]
-
Ma, C., et al. (2010). 1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o1132. Available at: [Link]
-
Ferguson, G., et al. (2018). Crystal structures of (E)-1-{3-[(5-fluoro-2-hydroxybenzylidene)amino]phenyl}ethanone and of a fourth polymorph of (E)-1-{3-[(2-hydroxy-3-methoxybenzylidene)amino]phenyl}ethanone. IUCrData, 3(2), x180123. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 3-amino-2-hydroxyacetophenone. Retrieved from [Link]
-
Priyanka, P., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. ResearchGate. Available at: [Link]
-
ResearchGate. (2004). Synthesis of {3,4-bis-[(2-hydroxy-3-methoxy benzylidene)amino] phenyl}phenyl methanone as a new salen derivative. Available at: [Link]
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- 3. Crystal structures of (E)-1-{3-[(5-fluoro-2-hydroxybenzylidene)amino]phenyl}ethanone and of a fourth polymorph of (E)-1-{3-[(2-hydroxy-3-methoxybenzylidene)amino]phenyl}ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
Techniques for the purification of 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone
An Application Guide: Advanced Purification Strategies for 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone
Prepared by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides detailed application notes and protocols for the purification of this compound, a key intermediate in pharmaceutical synthesis. The inherent structural features of this molecule—a polar aromatic amine, a phenolic hydroxyl group, and a labile benzyl ether protecting group—present unique challenges for achieving high purity. This document outlines field-proven techniques, including modified flash column chromatography, recrystallization, and acid-base extraction, explaining the scientific rationale behind each procedural choice to empower researchers in drug development and organic synthesis.
Introduction: Understanding the Purification Challenge
This compound is a multifunctional compound whose purity is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Its purification is complicated by several factors:
-
Basicity of the Amino Group: The primary aromatic amine is basic and readily interacts with the acidic silanol groups of standard silica gel. This interaction leads to significant issues in chromatography, including irreversible adsorption, low product recovery, and severe peak tailing.[1][2]
-
High Polarity: The presence of both amino and hydroxyl functional groups imparts high polarity, requiring more polar solvent systems for elution in normal-phase chromatography.
-
Potential for Oxidation: Aromatic amines are susceptible to oxidation, which can form highly colored impurities, resulting in a product with a pink or brownish hue.[3]
-
Protecting Group Stability: The benzyloxy group is a common protecting group for phenols. While generally stable, its lability towards catalytic hydrogenation means that purification conditions must be carefully selected to prevent premature deprotection.[4]
This guide provides a systematic approach to overcoming these challenges to yield a final product of high purity.
Strategic Purification Workflow
A multi-step purification strategy is often necessary to remove different classes of impurities, from unreacted starting materials to reaction byproducts. The optimal workflow depends on the specific impurity profile of the crude material.
Figure 1: A generalized workflow for the multi-step purification of this compound.
Core Technique 1: Flash Column Chromatography
Flash column chromatography is indispensable for separating the target compound from structurally similar impurities. However, standard silica gel chromatography is often ineffective for basic amines.[1] The following modifications are essential for success.
The Challenge: Silica-Amine Interaction
Silica gel's surface is covered with weakly acidic silanol groups (Si-OH). These sites can protonate the basic amino group of the target molecule, leading to strong, non-specific binding. This causes the compound to streak badly down the column, resulting in poor separation and low yield.
Solution A: Mobile Phase Modification
The most common solution is to "neutralize" the acidic silica surface by adding a small amount of a competing base to the mobile phase.[1] This additive occupies the acidic sites, allowing the amine compound to elute symmetrically.
-
Triethylamine (Et₃N): Adding 0.5-2% triethylamine to the eluent is highly effective. It is volatile enough to be removed easily with the solvent during evaporation.
-
Ammonium Hydroxide (NH₄OH): For very polar amines, a mobile phase of dichloromethane and methanol with a small percentage of concentrated ammonium hydroxide can be effective.[5][6]
Solution B: Alternative Stationary Phases
If mobile phase modification is insufficient, changing the stationary phase is the next logical step.
-
Basic Alumina: Alumina is a basic or neutral medium that does not exhibit the strong acidic character of silica.[7] It is an excellent choice for the purification of basic compounds like amines.
-
Amine-Functionalized Silica: This specialty sorbent has aminopropyl groups bonded to the silica surface, creating a basic environment that repels basic analytes and prevents tailing.[6]
Recommended Solvent Systems
The choice of solvent depends on the polarity of the crude mixture. Polarity should be optimized using Thin Layer Chromatography (TLC) first, aiming for an Rf of ~0.2-0.3 for the target compound.
| Stationary Phase | Primary Solvent (Non-polar) | Secondary Solvent (Polar) | Additive (Recommended) | Application Notes |
| Silica Gel | Hexanes or Ethyl Acetate | Ethyl Acetate or Methanol | 1-2% Triethylamine (Et₃N) | The standard choice. Ethyl Acetate/Hexane is a good starting point. For very polar compounds, switch to Methanol/Dichloromethane.[1][7] |
| Basic Alumina | Dichloromethane (DCM) | Methanol (MeOH) | None typically required | Excellent for preventing tailing of basic amines. May require different solvent polarity than silica.[7] |
| Reversed-Phase C18 | Water | Acetonitrile or Methanol | 0.1% Triethylamine (Et₃N) | Useful for highly polar compounds. The most polar compounds elute first. Adding a base maintains the amine in its neutral form for better retention.[1][7] |
Core Technique 2: Recrystallization
Recrystallization is a powerful final purification step to obtain a highly pure, crystalline solid. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[8]
Solvent Selection
An ideal recrystallization solvent should:
-
Completely dissolve the compound when hot.
-
Provide very low solubility for the compound when cold.
-
Either completely dissolve impurities at all temperatures or keep them insoluble when hot.
-
Be chemically inert to the compound.
-
Be sufficiently volatile for easy removal.
For amino-hydroxyacetophenone derivatives, alcoholic solvents are often a good starting point.
| Solvent/System | Rationale |
| Ethanol or Isopropanol | The polarity of alcohols often provides the desired solubility profile for polar compounds.[9] |
| Ethyl Acetate / Hexane | A two-solvent system can be used if no single solvent is ideal. Dissolve in the minimum amount of hot ethyl acetate and add hot hexane dropwise until turbidity appears, then clarify with a drop of ethyl acetate and cool. |
| Toluene | Can be effective for moderately polar aromatic compounds. |
Protocol: Recrystallization of this compound
-
Solvent Screening: In small test tubes, test the solubility of ~20 mg of the crude product in 0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate). Heat the soluble samples and cool them in an ice bath to observe crystal formation.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in portions, heating the mixture to a gentle boil with stirring until the solid is fully dissolved. Use the minimum amount of hot solvent necessary.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (~1-2% w/w) of activated carbon.[3] Re-heat the mixture to boiling for 2-5 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon or any insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize product precipitation.
-
Isolation & Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent. Dry the purified crystals under vacuum.
Core Technique 3: Acid-Base Extraction
This liquid-liquid extraction technique is an excellent first step to remove neutral or acidic impurities from the crude reaction mixture before chromatography. It leverages the basicity of the amino group.[9][10]
Figure 2: Workflow for purification via acid-base extraction.
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl. The basic amine will be protonated and move into the aqueous layer. Repeat the extraction 2-3 times.
-
Combine & Wash: Combine the acidic aqueous layers. Wash this combined layer with a small amount of fresh organic solvent to remove any trapped neutral impurities. Discard the organic layers containing impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10% NaOH or saturated NaHCO₃) with stirring until the pH is > 9. The free amine product should precipitate or form an oil.
-
Back-Extraction: Extract the basified aqueous layer with fresh organic solvent (e.g., ethyl acetate) 3 times. The purified free amine will move back into the organic layer.
-
Drying & Concentration: Combine the final organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified product, which can then be subjected to chromatography or recrystallization.
Troubleshooting Common Purification Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product is a non-crystallizing oil | Presence of persistent impurities; incorrect solvent choice. | Re-purify by column chromatography. Try a different recrystallization solvent system (e.g., a two-solvent system like ethyl acetate/hexanes). |
| Severe peak tailing on silica TLC/column | Strong acid-base interaction between the amine and silica gel. | Add 1-2% triethylamine or ammonium hydroxide to the eluent.[1][6] Alternatively, switch to a basic alumina or amine-functionalized silica column.[7] |
| Product has a pink/brown/yellow color | Oxidation of the aromatic amine. | During recrystallization, add a small amount of activated carbon to the hot solution and perform a hot filtration.[3] Store the final product under an inert atmosphere (N₂ or Ar) and protect it from light. |
| Low recovery from silica column | Irreversible adsorption of the product onto the silica. | Ensure the mobile phase is sufficiently basic (see above). Do not let the column run dry. Elute with a highly polar, basic mixture (e.g., 10% MeOH in DCM + 2% Et₃N) to wash any remaining product off the column. |
References
-
Technical Support Center: Purification of 2-Amino-1-(4-hydroxyphenyl)ethanone. Benchchem. 9
-
Synthesis of 3-amino-2-hydroxyacetophenone. PrepChem.com. 11
-
Flash Column Chromatography. University of Rochester, Department of Chemistry. 7
-
CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone. Google Patents. 12
-
Application Notes and Protocols for the Purification of Tertiary Amino Alcohols. Benchchem. 10
-
How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. 1
-
Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Journal of Chemical and Pharmaceutical Research. 13
-
What are the key steps in the purification of pharmaceutical intermediates?. AOPHARM. 14
-
PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. Dr. D. Y. Patil Institute of Pharmaceutical Sciences and Research, Pimpri, Pune. 8
-
Flash column of very polar amine without access to reverse phase silica?. Reddit r/chemistry. 5
-
Technical Support Center: Purification of Polar Aromatic Amines. Benchchem. 2
-
Purification of "2-Amino-1-(4-hydroxyphenyl)ethanone" from reaction byproducts. Benchchem. 3
-
Chromotography with free amines?. Reddit r/chemhelp. 6
-
A Comparative Analysis of Benzyloxy and Other Ether Protecting Groups in Organic Synthesis. Benchchem. 4
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Application Notes and Protocols for 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone
Introduction
1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone is a complex organic molecule with potential applications in pharmaceutical research and development. Its structure, featuring amino, hydroxyl, and benzyloxy functional groups, suggests a range of chemical reactivity and specific handling requirements. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective handling and storage of this compound in a laboratory setting. The protocols outlined herein are designed to ensure the integrity of the compound and the safety of laboratory personnel. Given that the toxicological properties of this compound have not been fully investigated, a cautious approach is paramount.[1]
Compound Properties and Safety Data
A thorough understanding of the physicochemical properties and associated hazards is the foundation of safe laboratory practice.
Physicochemical Data
Precise experimental data for this compound is not widely available in the public domain. The information presented below is a combination of data from the supplier's Safety Data Sheet (SDS) and estimated values based on structurally similar compounds, such as 3-amino-2-hydroxyacetophenone and various aminophenols.
| Property | Value | Source & Notes |
| CAS Number | 871101-87-0 | [2] |
| Molecular Formula | C₁₅H₁₅NO₃ | [2] |
| Molecular Weight | 257.29 g/mol | [2] |
| Appearance | Likely a crystalline powder.[3] | Based on analogues. |
| Melting Point | 95-96 °C (for 3-amino-2-hydroxyacetophenone) | [4] This is an estimate based on a related compound. The actual melting point should be determined experimentally. |
| Solubility | Moderately soluble in water; soluble in polar organic solvents like ethanol, methanol, and DMSO. | [5][6] Based on the general solubility of aminophenols. Experimental verification is recommended. |
| Stability | Stable under recommended storage conditions. Avoid strong oxidizing agents. The benzyloxy group may be sensitive to certain catalytic conditions. | General chemical principles. |
Hazard Identification and Safety Precautions
The primary source of safety information for this compound is the Safety Data Sheet provided by Matrix Scientific.[1][2]
Primary Hazards:
-
Irritant: Causes irritation to the skin, eyes, and respiratory tract.[1]
-
Harmful: May be harmful if ingested or inhaled.[1]
-
Unknown Toxicological Properties: The toxicological properties have not been fully investigated, warranting a high degree of caution.[1]
Safety Recommendations:
-
Engineering Controls: Always handle this compound in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.[1][7]
-
Personal Protective Equipment (PPE):
-
Hygiene: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[1][9]
Storage and Stability
Proper storage is crucial to maintain the integrity and purity of this compound.
-
Temperature: Store in a cool, dry, well-ventilated place.[1] A recommended storage temperature is 2°C - 8°C.[10]
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[1]
-
Incompatibilities: Segregate from incompatible materials, such as strong oxidizing agents.[7][11]
-
Light Sensitivity: While not explicitly stated, aromatic amines and phenols can be light-sensitive. It is prudent to store the compound in an amber vial or in a dark location.
Experimental Protocols
The following protocols are provided as a guide. Researchers should adapt these procedures to their specific experimental needs while adhering to all safety precautions.
Protocol for Preparing a Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound. The choice of solvent will depend on the experimental requirements and the compound's solubility. Dimethyl sulfoxide (DMSO) is often a suitable solvent for initial stock solutions of novel compounds.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Volumetric flask (Class A)
-
Spatula
-
Appropriate PPE (goggles, gloves, lab coat)
Procedure:
-
Pre-weighing Preparation: Before handling the compound, ensure you are in a designated workspace, preferably within a chemical fume hood. Don all required PPE.
-
Weighing the Compound: Tare a clean, dry weighing boat on the analytical balance. Carefully weigh the desired amount of this compound. Record the exact mass.
-
Transfer to Volumetric Flask: Quantitatively transfer the weighed powder into the volumetric flask. This can be done by gently tapping the weighing boat or by using a funnel.
-
Initial Dissolution: Add a small volume of DMSO to the volumetric flask, approximately half of the final desired volume.
-
Dissolving the Compound: Gently swirl the flask to dissolve the compound. If necessary, sonication in a water bath can be used to aid dissolution.
-
Bringing to Final Volume: Once the solid is completely dissolved, carefully add DMSO to the calibration mark of the volumetric flask. Use a pipette for the final addition to ensure accuracy.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Labeling and Storage: Clearly label the flask with the compound name, concentration, solvent, date of preparation, and your initials. Store the stock solution at an appropriate temperature, typically -20°C for long-term storage, in a tightly sealed container to prevent moisture absorption by the DMSO.
Workflow for Safe Handling and Use
The following diagram illustrates the logical flow for safely handling this compound from receipt to disposal.
Caption: Workflow for handling this compound.
Logical Relationships in Safety Assessment
The decision-making process for handling a compound with unknown toxicological properties follows a clear logical path, prioritizing safety at each step.
Caption: Logical steps in the safety assessment and control for the compound.
Conclusion
This compound is a compound that requires careful handling due to its irritant nature and the lack of comprehensive toxicological data. By adhering to the guidelines outlined in this document, particularly the use of appropriate engineering controls and personal protective equipment, researchers can work with this compound safely and effectively. It is imperative to treat this substance with a high degree of caution until more extensive safety and toxicological information becomes available.
References
-
Solubility of Things. 4-Aminophenol - Solubility of Things.[Link]
-
Solubility of Things. 2-Aminophenol | Solubility of Things.[Link]
-
Stanford Environmental Health & Safety. General Use SOP - Irritants.[Link]
-
Syracuse University Environmental Health & Safety Services. Irritants.[Link]
-
TCC Materials. Matrix - Safety Data Sheet.[Link]
-
Farnell. SAFETY DATA SHEET MATRIX 500.[Link]
-
PubChem. 3-Amino-2-hydroxyacetophenone.[Link]
-
ChemBK. 3-Amino-2-hydroxy acetophenone.[Link]
-
Scribd. Irritant Chemicals: Description.[Link]
-
Chemistry LibreTexts. Preparing Solutions.[Link]
-
YouTube. Lab Skills: Preparing Stock Solutions.[Link]
Sources
- 1. matrixscientific.com [matrixscientific.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. chembk.com [chembk.com]
- 4. 3-Amino-2-hydroxyacetophenone CAS#: 70977-72-9 [m.chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. ehss.syr.edu [ehss.syr.edu]
- 9. tccmaterials.com [tccmaterials.com]
- 10. biosynth.com [biosynth.com]
- 11. farnell.com [farnell.com]
Application Note: A Scalable, Three-Step Synthesis of 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone
Abstract
1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone is a high-value substituted acetophenone derivative, serving as a critical building block in the synthesis of complex pharmaceutical agents. Its densely functionalized aromatic core presents unique challenges for synthesis, particularly when transitioning from bench-scale to pilot-plant production. This application note provides a comprehensive, robust, and scalable three-step protocol for its preparation starting from the readily available precursor, 2,4-dihydroxyacetophenone. The described methodology emphasizes process safety, operational efficiency, and high purity of the final product. We detail the causality behind key experimental choices, from selective protection and regioselective nitration to the final reduction, offering a self-validating protocol suitable for researchers in process chemistry and drug development.
Introduction and Synthetic Strategy
The synthesis of polysubstituted aromatic compounds requires a carefully designed strategy to ensure correct regiochemistry and functional group compatibility. The target molecule, this compound (CAS 871101-87-0), features an ortho-amino-hydroxy-acetophenone core with a benzyl ether protecting group.[1][2][3][4] A direct, single-step synthesis is not feasible due to competing reaction pathways and functional group interference.
Our developed strategy is a linear, three-step synthesis designed for scalability and control:
-
Selective O-Benzylation: The synthesis commences with the selective protection of the 4-hydroxyl group of 2,4-dihydroxyacetophenone. The 4-OH is more sterically accessible and electronically activated for S N 2 reaction compared to the 2-OH, which is involved in strong intramolecular hydrogen bonding with the adjacent acetyl group. This step proceeds via a Williamson ether synthesis.[5]
-
Regioselective Nitration: The resulting intermediate, 1-(4-(benzyloxy)-2-hydroxyphenyl)ethanone, undergoes electrophilic aromatic substitution. The powerful ortho-, para-directing effects of the hydroxyl and benzyloxy groups guide the incoming nitronium ion (NO₂⁺) predominantly to the C-3 position, yielding the desired nitro-intermediate.
-
Catalytic Reduction: The final step involves the reduction of the nitro group to the target primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is selected as it is a clean, efficient, and industrially proven method for this transformation, offering high yields and minimizing waste streams compared to stoichiometric metal-acid reductions.[6]
This strategic sequence ensures that the functional groups are introduced in a controlled manner, maximizing yield and purity at each stage.
Overall Synthetic Workflow
Sources
- 1. This compound | 871101-87-0 [m.chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. 871101-87-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 4. Page loading... [guidechem.com]
- 5. 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone
Welcome to the dedicated technical support guide for the synthesis of 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental hurdles. The guidance provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
Overview of the Synthetic Pathway
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common synthetic route involves three key transformations:
-
Selective Benzylation: A Williamson ether synthesis to protect the more acidic 4-hydroxyl group of a 2,4-dihydroxyacetophenone precursor.
-
Regioselective Nitration: Introduction of a nitro group at the C3 position, ortho to the remaining free hydroxyl group.
-
Chemoselective Reduction: Reduction of the nitro group to a primary amine without affecting the benzyl ether or ketone functionalities.
This guide is structured to address specific issues that may arise at each of these critical stages.
Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer format to directly address potential challenges you may encounter during your experiments.
Stage 1: Selective Benzylation of 2,4-Dihydroxyacetophenone
Question 1: My benzylation reaction is giving a low yield of the desired 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone. What are the likely causes and how can I improve it?
Answer:
Low yields in this Williamson ether synthesis are often attributable to several factors, including incomplete deprotonation, side reactions, and suboptimal reaction conditions.
Causality and Optimization:
-
Base Selection and Stoichiometry: The selective benzylation of the 4-hydroxyl group over the 2-hydroxyl group is possible due to the higher acidity of the 4-OH, which is para to the electron-withdrawing acetyl group. However, using a strong base like sodium hydride (NaH) can lead to the deprotonation of both hydroxyl groups, resulting in a mixture of products. A milder base, such as potassium carbonate (K₂CO₃), is often preferred as it selectively deprotonates the more acidic 4-OH.[1] Ensure you are using at least one equivalent of the base. An excess of up to two equivalents can sometimes be beneficial to drive the reaction to completion.
-
Reaction Solvent and Temperature: The choice of solvent is critical. Polar aprotic solvents like acetone or dimethylformamide (DMF) are excellent choices as they readily dissolve the phenoxide salt and promote the Sₙ2 reaction.[2] The reaction temperature should be carefully controlled. While heating can increase the reaction rate, excessively high temperatures can promote side reactions. A temperature range of 50-80 °C is typically effective.
-
Purity of Starting Materials: Ensure your 2,4-dihydroxyacetophenone and benzyl bromide are pure. Impurities can interfere with the reaction. Benzyl bromide is a lachrymator and can degrade over time; using a freshly opened bottle or redistilled reagent is recommended.
Troubleshooting Workflow: Stage 1
Sources
Technical Support Center: Synthesis of 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone. This molecule is a valuable intermediate in medicinal chemistry and drug development. Its synthesis, while conceptually straightforward, is punctuated by critical steps where side reactions can significantly impact yield and purity.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying chemical principles, helping you anticipate, troubleshoot, and resolve common issues encountered during this multi-step synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis. The most common and reliable synthetic route proceeds as follows:
-
Selective Benzylation: Protection of the 4-hydroxyl group of 2,4-dihydroxyacetophenone.
-
Nitration: Electrophilic aromatic substitution to install a nitro group at the 3-position.
-
Nitro Group Reduction: Selective reduction of the nitro group to an amine, yielding the final product.
We will troubleshoot each of these critical stages.
Problem 1: Poor Selectivity in the Benzylation Step
Question: I am attempting to benzylate 2,4-dihydroxyacetophenone to get 1-(4-(benzyloxy)-2-hydroxyphenyl)ethanone, but I'm getting a significant amount of the di-benzylated byproduct, 1-(2,4-bis(benzyloxy)phenyl)ethanone, and unreacted starting material. How can I improve the selectivity for the 4-position?
Answer:
This is a classic chemoselectivity challenge. While the 4-hydroxyl group is generally more acidic and sterically accessible than the 2-hydroxyl, the latter is activated by a strong intramolecular hydrogen bond with the carbonyl oxygen of the acetyl group. This can sometimes enhance its nucleophilicity or lead to competitive reaction under harsh conditions.
Causality and Solution:
The key to achieving high selectivity is to exploit the subtle differences in acidity under carefully controlled, kinetically driven conditions.
-
Underlying Principle: Using a slight excess of the starting material relative to the benzylating agent and a mild base at moderate temperatures ensures that the more reactive 4-phenoxide is preferentially formed and reacts.
-
Authoritative Protocol: A proven method involves the reaction of 2,4-dihydroxyacetophenone with benzyl bromide in the presence of potassium carbonate in an acetone solvent system.[1] This approach typically yields the desired mono-benzylated product in good yields (around 78%).[1]
Recommended Protocol: Selective 4-O-Benzylation
-
Setup: In a round-bottom flask, combine 2,4-dihydroxyacetophenone (1.0 eq), potassium carbonate (2.0 eq), and acetone (approx. 10 mL per mmol of acetophenone).
-
Reagent Addition: Add benzyl bromide (1.0 eq) dropwise to the stirred suspension.
-
Reaction: Heat the mixture to a gentle reflux (around 60°C) and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling, filter off the potassium salts and wash with acetone. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from methanol to yield pure 1-(4-(benzyloxy)-2-hydroxyphenyl)ethanone.[1]
Problem 2: Debenzylation During Nitro Group Reduction
Question: I have successfully synthesized 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone. However, when I try to reduce the nitro group using catalytic hydrogenation (H₂/Pd-C), I am losing the benzyl protecting group. How can I selectively reduce the nitro group?
Answer:
This is the most critical challenge in this synthesis. The conditions required for catalytic hydrogenation are precisely those used for the hydrogenolysis (cleavage) of benzyl ethers. The palladium catalyst will readily facilitate the cleavage of the C-O bond of the benzyl ether, leading to the formation of 1-(3-amino-2,4-dihydroxyphenyl)ethanone and toluene. This is a classic example of incompatible functional groups for a given reagent.
Causality and Solution:
To preserve the benzyl ether, you must use a reduction method that does not involve catalytic hydrogenation. Chemical reduction methods are the standard solution.
-
Underlying Principle: Reagents like tin(II) chloride (SnCl₂) or iron powder in acidic media reduce nitro groups through a series of single-electron transfers, a mechanism that does not typically affect the stable benzyl ether linkage.
-
Recommended Reagents:
-
Tin(II) Chloride (SnCl₂): A very reliable and high-yielding method for this transformation. It is often performed in ethanol or ethyl acetate with hydrochloric acid.
-
Iron (Fe) in Acetic or Hydrochloric Acid: A classic, cost-effective, and environmentally benign method for nitro group reduction.[2]
-
Recommended Protocol: Selective Nitro Group Reduction with Fe/HCl
-
Setup: In a round-bottom flask, suspend the 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Acidification: Add a small amount of concentrated hydrochloric acid (e.g., 0.1 eq).
-
Reduction: Heat the mixture to 65-75°C. Add iron powder (approx. 3.0 eq) portion-wise over 20-30 minutes, ensuring the temperature does not rise uncontrollably.
-
Reaction: Stir vigorously at the same temperature for 1-2 hours after the final addition of iron. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: While still hot, filter the reaction mixture through a pad of Celite to remove the iron salts. Rinse the pad with hot ethanol.
-
Isolation: Partially evaporate the solvent from the filtrate and allow the product to crystallize upon cooling or by adding water. The solid product can be collected by filtration.
Data Summary: Comparison of Reduction Methods
| Method | Reagents | Typical Conditions | Benzyl Group Stability | Key Advantages | Key Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C | RT, 1 atm, Methanol | Poor (Cleavage occurs) | Clean, high yield for reduction | Incompatible with benzyl ethers[3][4] |
| Chemical Reduction (Tin) | SnCl₂·2H₂O, HCl | Reflux, Ethanol | Excellent | High yield, reliable | Tin waste is toxic |
| Chemical Reduction (Iron) | Fe powder, HCl/AcOH | 60-80°C, Ethanol/H₂O | Excellent | Inexpensive, environmentally safer | Requires hot filtration of iron sludge[2] |
Problem 3: Competing N- vs. C-Acylation or O-Acylation
Question: I am considering an alternative synthetic route starting from an aminophenol derivative. If I try to perform a Friedel-Crafts acylation on a molecule with both amino and hydroxyl groups, what side reactions should I expect?
Answer:
Attempting a Friedel-Crafts acylation (C-acylation) on an aminophenol is highly problematic and generally not a viable route. You will face strong competition from N-acylation and O-acylation, and deactivation of the aromatic ring.
-
N-Acylation: The amino group (-NH₂) is a potent nucleophile, significantly more so than the aromatic ring or the hydroxyl group under neutral or basic conditions.[5] It will readily attack the acylating agent (e.g., acetyl chloride) to form an amide (N-acylated product). This is the principle behind the synthesis of paracetamol from 4-aminophenol.[5]
-
O-Acylation: The hydroxyl group (-OH) can also be acylated to form an ester (O-acylated product).[6] While generally less reactive than the amino group, it can compete, especially if the amino group is protonated.
-
Ring Deactivation: Friedel-Crafts acylation requires a Lewis acid catalyst (e.g., AlCl₃).[7] Both the amino and hydroxyl groups are Lewis bases and will complex strongly with the catalyst. This converts them into powerful deactivating, meta-directing groups (-NH₂-AlCl₃⁺, -OH-AlCl₃⁺), shutting down the desired electrophilic aromatic substitution on the ring.
The following diagram illustrates the competing reaction pathways.
Frequently Asked Questions (FAQs)
Q1: Could a Fries Rearrangement be a viable alternative for introducing the acetyl group?
The Fries rearrangement is an excellent method for converting a phenolic ester into a hydroxyarylketone using a Lewis acid.[7][8] The pathway would be:
-
Start with 4-benzyloxyphenol.
-
Perform O-acylation with acetyl chloride to get 4-benzyloxyphenyl acetate.
-
Execute the Fries rearrangement to migrate the acetyl group to the ring.
However, the main drawback is regioselectivity . The Fries rearrangement typically yields a mixture of ortho and para isomers.[7][9] Since the para position is blocked by the benzyloxy group, the migration would occur ortho to the ester linkage. This would yield 1-(4-(benzyloxy)-2-hydroxyphenyl)ethanone, which is the desired intermediate. The reaction conditions (temperature and solvent) can be tuned to favor the ortho product.[8] Lower temperatures often favor the thermodynamically more stable para product, but since it's blocked, ortho migration is the primary outcome. This makes it a potentially viable, though perhaps lower-yielding, alternative to direct acylation of a pre-functionalized ring.
Q2: Are there other protecting groups I could use for the 4-hydroxyl group that are compatible with nitro group reduction by hydrogenation?
Yes. This is a question of orthogonal protecting group strategy . You need a protecting group that is stable to nitration but easily removed under conditions that do not affect the newly formed amine. A key consideration is avoiding groups cleaved by hydrogenation.
-
Silyl Ethers (e.g., TBDMS, TIPS): These are robust protecting groups stable to many reaction conditions. However, they might not be stable to the acidic conditions of nitration. Their primary advantage is cleavage with fluoride sources (like TBAF), which is orthogonal to hydrogenation.[10]
-
Acetal Ethers (e.g., MOM, MEM): These are generally stable to hydrogenation but are cleaved under acidic conditions, making them unsuitable for a typical nitration step.
The benzyloxy group, despite its incompatibility with hydrogenation, is often chosen because it is very robust during the benzylation and nitration steps. The challenge is simply addressed by choosing the correct chemical reductant in the final step.
Q3: What analytical methods are best for monitoring these reactions and identifying side products?
-
Thin Layer Chromatography (TLC): Indispensable for monitoring reaction progress. Use a combination of polar and non-polar solvents (e.g., ethyl acetate/hexane) to achieve good separation of starting materials, intermediates, and products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural confirmation. It can definitively distinguish between isomers (e.g., 3-nitro vs. 5-nitro) and identify byproducts like the di-benzylated compound or the deprotected final product.
-
Mass Spectrometry (MS): Essential for confirming the molecular weight of the desired product and identifying the masses of any impurities, which is crucial for diagnosing side reactions.
The following diagram outlines the recommended synthetic workflow, highlighting the critical control points where side reactions must be managed.
References
- Grokipedia. (n.d.). Bamberger rearrangement.
- Scribd. (n.d.). Bamberger Rearrangement.
- Wikipedia. (2023). Bamberger rearrangement.
- Surendranath College. (n.d.). Bamberger Rearrangement.
- Wikipedia. (2024). Paracetamol.
- Chemistry of Molecules. (2019). Bamberger rearrangement: Basic concept and reaction mechanism. YouTube.
- University of Calgary. (n.d.).
- ClinPGx. (n.d.).
- Kim, S., et al. (n.d.).
- Wikipedia. (2023). Fries rearrangement.
- BYJU'S. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- DaVinci Academy. (2022). Acetaminophen Toxicity and Liver Zone Physiology. YouTube.
- Organic Chemistry Portal. (n.d.). Fries Rearrangement.
- Thermo Fisher Scientific. (n.d.). Fries Rearrangement.
- PubMed. (n.d.).
- ResearchGate. (n.d.).
- Ingenta Connect. (2011).
- National Center for Biotechnology Information. (n.d.). Merging Excited-State Copper Catalysis and Triplet Nitro(hetero)
- ResearchGate. (2016). Efficient O-Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter.
- Asian Journal of Chemistry. (n.d.).
- PrepChem.com. (n.d.). Synthesis of 3-amino-4-phenoxyphenol.
- BenchChem. (2025). A Comparative Analysis of Benzyloxy and Other Ether Protecting Groups in Organic Synthesis.
- National Center for Biotechnology Information. (n.d.). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone.
- Quora. (2018).
- Quora. (2023).
- MDPI. (n.d.). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines.
- Matrix Scientific. (n.d.). This compound.
- Guidechem. (n.d.). This compound 871101-87-0.
- Semantic Scholar. (n.d.). A theoretical study of electrophilic substitution on aminophenols and aminobenzenethiols.
- Google Patents. (n.d.). CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method.
- BenchChem. (2025). Synthesis of 3-((4-methylphenyl)amino)phenol: A Technical Guide.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- Pediaa.Com. (2020).
- ACS Publications. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.
- ACS Publications. (2026). Total Synthesis of Lucidimines/Ganocalicines A/B, Sinensine E, and Ganocochlearine E.
- BenchChem. (2025). Application Note: A Detailed Protocol for the N-Acylation of 2-Amino-4-chloro-5-fluorophenol.
- National Center for Biotechnology Information. (n.d.). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone.
- Google Patents. (n.d.).
- Organic Chemistry Portal. (n.d.). Benzyl Esters.
- Pharmaffiliates. (n.d.). Chemical Name : 1-(3-(Benzyloxy)-4-hydroxyphenyl)ethanone.
- Wiley-VCH. (n.d.). 1 Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents.
- PubMed Central. (2015).
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (2025).
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- 9. Fries Rearrangement [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone
Welcome to the technical support center for the synthesis and purification of 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important intermediate.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, providing detailed explanations and step-by-step protocols.
Problem 1: Low Yield After Column Chromatography
Question: I am experiencing a significant loss of my product, this compound, during silica gel column chromatography. What are the potential causes and how can I mitigate this?
Answer:
Low recovery from silica gel chromatography is a frequent issue with polar, functionalized molecules like this compound. The primary reasons for this are irreversible adsorption onto the silica and on-column degradation. The free amino and hydroxyl groups can strongly interact with the acidic silanol groups on the silica surface, leading to tailing and, in some cases, complete retention of the product.
Root Cause Analysis and Mitigation Strategy:
-
Acidic Silica: Standard silica gel is inherently acidic and can protonate the amino group of your compound, causing strong ionic interactions.
-
Chelation: The ortho-hydroxyacetophenone moiety can chelate to trace metals on the silica surface.
-
Degradation: The compound may be sensitive to the acidic environment, leading to degradation during the prolonged exposure of column chromatography.
Troubleshooting Protocol:
-
Deactivate the Silica Gel: Before preparing your column, neutralize the acidic sites on the silica gel. This can be achieved by preparing a slurry of the silica gel in your chosen mobile phase and adding a small amount of a volatile base, such as triethylamine (0.1-1% v/v) or ammonia solution.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a bonded-phase silica, such as diol or amino-propylated silica gel.
-
Optimize the Mobile Phase: A well-chosen eluent system is critical. Start with a non-polar solvent like hexane or toluene and gradually increase the polarity with ethyl acetate or acetone. The addition of a small percentage of a more polar solvent like methanol can help to overcome strong product-silica interactions. A common starting point for similar compounds is a gradient of ethyl acetate in hexane.[1][2]
-
Minimize Column Residence Time: A faster elution can reduce the time your compound is in contact with the stationary phase, minimizing degradation. This can be achieved by using a slightly higher flow rate or a shorter, wider column.
Problem 2: Persistent Impurities Co-eluting with the Product
Question: I am struggling to separate my desired product from a persistent impurity that has a very similar Rf value on TLC. How can I improve the separation?
Answer:
Co-elution of impurities is a common challenge, especially when dealing with structurally similar byproducts from the synthesis. The key to successful separation lies in enhancing the selectivity of your chromatographic system.
Potential Impurities and Separation Strategy:
The most likely impurities are starting materials or byproducts from the synthetic route. For instance, if the synthesis involves the reduction of a nitro group, incomplete reduction can leave starting material. Isomeric byproducts are also a possibility.
Troubleshooting Protocol:
-
Solvent System Modification: The selectivity of your chromatography system can be dramatically altered by changing the composition of your mobile phase.
-
Introduce a Different Solvent: If you are using a standard hexane/ethyl acetate system, try replacing one of the components. For example, dichloromethane or toluene can offer different selectivity compared to hexane.
-
Utilize a Modifier: Adding a small amount of a third solvent, such as methanol or acetonitrile, can significantly alter the interactions between your compounds and the stationary phase.
-
-
High-Performance Liquid Chromatography (HPLC): For challenging separations, preparative HPLC is a powerful tool.[3]
-
Column Selection: A variety of stationary phases are available for reverse-phase HPLC (e.g., C18, C8, Phenyl-Hexyl) and normal-phase HPLC (e.g., silica, cyano, amino).
-
Method Development: Analytical HPLC can be used to rapidly screen different solvent systems and gradients to find the optimal conditions before scaling up to a preparative system.
-
-
Recrystallization: If the crude product is of reasonable purity (>90%), recrystallization can be a highly effective and scalable purification method.[1][4]
-
Solvent Screening: The ideal recrystallization solvent will dissolve the compound when hot but have low solubility when cold. Common solvents to screen for hydroxyacetophenones include ethanol, methanol, isopropanol, toluene, and mixtures with water or hexane.
-
| Technique | Advantages | Disadvantages |
| Column Chromatography | High resolution for complex mixtures. | Can lead to product loss; time-consuming. |
| Preparative HPLC | Excellent separation power for difficult mixtures. | Requires specialized equipment; can be expensive. |
| Recrystallization | Highly scalable; can yield very pure material. | Requires a crystalline solid; may not remove all impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and stability of pure this compound?
A1: Pure this compound is typically a crystalline solid. The color can range from off-white to yellow or tan. Aromatic amines are susceptible to oxidation, which can lead to discoloration over time. For long-term storage, it is advisable to keep the material in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).
Q2: Can I use recrystallization as the sole method of purification?
A2: Recrystallization can be a very effective purification technique, particularly if the main impurities have significantly different solubilities than the desired product.[4] However, it is often most successful when the starting material is already relatively pure (e.g., >90%). For crude mixtures with multiple components, it is generally recommended to first perform column chromatography to remove the bulk of the impurities, followed by a final recrystallization step to achieve high purity.
Q3: Are there any specific safety precautions I should take when handling this compound?
A3: As with any chemical, standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Aromatic amines can be toxic and may be skin sensitizers. It is recommended to handle the compound in a well-ventilated area or a fume hood. Refer to the material safety data sheet (MSDS) for specific handling and disposal information.
Q4: My NMR spectrum shows some unexpected signals. What could they be?
A4: Unexpected signals in an NMR spectrum can arise from several sources:
-
Residual Solvents: Traces of solvents used in the reaction or purification (e.g., ethyl acetate, hexane, dichloromethane) are common.
-
Starting Materials: Incomplete reaction can lead to the presence of starting materials.
-
Byproducts: Side reactions can generate structurally related impurities. For example, debenzylation could lead to the formation of 1-(3-amino-2,4-dihydroxyphenyl)ethanone.
-
Water: The presence of water can broaden hydroxyl and amine proton signals.
Careful analysis of the chemical shifts and coupling patterns, along with comparison to spectra of the starting materials, can help in identifying these impurities.
Experimental Workflows
Workflow for Purification by Column Chromatography
Caption: A typical workflow for purifying the target compound using silica gel column chromatography.
Decision Tree for Purification Strategy
Caption: A decision tree to guide the selection of an appropriate purification strategy.
References
- Matrix Scientific. This compound.
-
Ma, G., et al. (2011). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1137. [Link]
-
MDPI. (2025). Development of Ketoprofen Impurity A (1-(3-Benzoylphenyl)ethanone) as a Certified Reference Material for Pharmaceutical Quality Control. [Link]
-
McLaughlin, M., et al. (2012). Synthesis of α-Hydroxyacetophenones. The Journal of Organic Chemistry, 77(11), 5144–5148. [Link]
-
DR JCR BIO. 3-Hydroxyacetophenone Archives. [Link]
-
Priyanka, P., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1123–1127. [Link]
-
Xu, D., et al. (2021). Production of ρ-Hydroxyacetophenone by Engineered Escherichia coli Heterologously Expressing 1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase. Journal of Microbiology and Biotechnology, 31(11), 1515–1522. [Link]
-
Cosmetic Ingredient Review. (2022). Safety Assessment of Hydroxyacetophenone as Used in Cosmetics. [Link]
-
Turska, A., et al. (2012). 1-(3-Benzyl-4,6-dibenzyloxy-2-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o143. [Link]
- Google Patents. (1999). Method for producing 2,2-bis(3-amino-4-hydroxyphenyl).
-
Ma, G., & Wang, D. (2011). 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1138. [Link]
-
Pharmaffiliates. 1-(3-(Benzyloxy)-4-hydroxyphenyl)ethanone. [Link]
-
Ma, G., & Wang, D. (2011). 1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1139. [Link]
-
SIELC Technologies. Ethanone, 1-(3-hydroxyphenyl)-. [Link]
-
ResearchGate. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. [Link]
Sources
- 1. 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethanone, 1-(3-hydroxyphenyl)- | SIELC Technologies [sielc.com]
- 4. 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis & Optimization of 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone
Welcome to the technical support center for the synthesis of 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure a successful and optimized synthesis. Our approach is grounded in established chemical principles and backed by authoritative literature to support your research and development endeavors.
I. Synthetic Overview & Strategy
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common and logical synthetic route involves three key transformations:
-
Selective Benzylation: Protection of the more acidic 4-hydroxyl group of 2,4-dihydroxyacetophenone.
-
Regioselective Nitration: Introduction of a nitro group at the C3 position, directed by the existing ortho/para-directing hydroxyl and benzyloxy groups.
-
Chemoselective Reduction: Reduction of the nitro group to an amine without affecting the ketone or the benzyl ether.
This guide will break down each of these stages, providing specific troubleshooting for the challenges you may encounter.
Caption: Workflow for the benzylation of 2,4-dihydroxyacetophenone.
Protocol 2: Synthesis of 1-(4-(Benzyloxy)-3-nitro-2-hydroxyphenyl)ethanone
-
Dissolve 1-(4-(benzyloxy)-2-hydroxyphenyl)ethanone (1.0 eq) in glacial acetic acid or a suitable solvent.
-
Cool the solution to 0-5°C in an ice bath.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) at 0°C.
-
Add the cold nitrating mixture dropwise to the solution of the starting material, maintaining the temperature below 5°C. [1]5. Stir the reaction mixture at 0-5°C and monitor by TLC.
-
Upon completion, pour the reaction mixture slowly onto a stirred mixture of ice and water.
-
Collect the precipitated solid by filtration, wash thoroughly with water until the washings are neutral, and dry under vacuum.
Protocol 3: Synthesis of this compound
-
Dissolve the nitro compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add 10% Palladium on carbon (Pd/C) catalyst (5-10% by weight).
-
Flush the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction is usually complete within a few hours.
-
Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the final product.
-
If the product is unstable, it can be purified by column chromatography and should be stored under an inert atmosphere.
IV. Data Presentation: Expected Reaction Parameters
| Step | Parameter | Optimized Value | Reference |
| 1. Benzylation | Temperature | Reflux (~56°C in Acetone) | [2] |
| Base | K₂CO₃ (2 eq) | [2] | |
| Time | 3-4 hours | [2] | |
| 2. Nitration | Temperature | 0-5°C | [1] |
| Reagents | HNO₃/H₂SO₄ | [1][3] | |
| Order of Addition | Nitrating mixture to substrate | [3] | |
| 3. Reduction | Catalyst | 10% Pd/C | [4] |
| H₂ Pressure | 1-4 atm | [4] | |
| Temperature | Room Temperature | [4] |
V. References
-
Ma, G., Wang, R., & Wang, Y. (2011). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3225. Available at: [Link]
-
Khan, I., et al. (2020). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. RSC Advances, 10(45), 26863-26875.
-
Google Patents. WO2003011810A1 - Method for the nitration of phenolic compounds. Available at:
-
Google Patents. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds. Available at:
-
Organic Syntheses. Acetophenone, m-nitro-. Available at: [Link]
Sources
Technical Support Center: Recrystallization of 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone
Prepared by the Senior Application Science Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone (CAS No: 871101-87-0). We will address common challenges and frequently asked questions to help you develop a robust and efficient recrystallization protocol.
Introduction: The Challenge of Purifying a Multifunctional Intermediate
This compound is a complex organic molecule featuring several functional groups: a primary aromatic amine, a hydroxyl group, a ketone, and a benzyl ether. This unique combination dictates its solubility and presents specific challenges during purification. The primary amine is susceptible to oxidation, which can lead to colored impurities, while the molecule's polarity profile requires careful solvent selection to achieve effective purification by recrystallization. This guide is designed to explain the causality behind experimental choices, empowering you to troubleshoot and optimize the process.
Frequently Asked Questions (FAQs)
Q1: What are the critical structural features of this molecule that influence solvent selection?
A: The molecule's solubility is governed by a balance of polar and non-polar characteristics:
-
Polar/Hydrogen Bonding Groups: The phenolic hydroxyl (-OH) and primary amino (-NH2) groups can form strong hydrogen bonds. This suggests solubility in polar protic solvents like alcohols.
-
Polar Aprotic Groups: The ketone carbonyl (C=O) group acts as a hydrogen bond acceptor, contributing to solubility in polar aprotic solvents.
-
Non-Polar Groups: The large, hydrophobic benzyl group and the phenyl ring decrease the molecule's affinity for highly polar solvents like water and increase its solubility in organic solvents with some aromatic or non-polar character.
A successful recrystallization will exploit these features by finding a solvent (or solvent system) where the compound is highly soluble when hot but poorly soluble when cold.[1][2]
Q2: What is a good starting solvent for recrystallization screening?
A: Based on structurally similar compounds, alcohols are an excellent starting point.
-
Ethanol or Methanol: A related compound, 2-chloro-1-(3-hydroxyphenyl)ethanone, has been successfully recrystallized from ethanol.[3][4] Another analog, 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone, was recrystallized from methanol.[5] Therefore, screening with ethanol, 95% ethanol, or methanol is a logical first step.
-
Solvent Mixtures: If the compound is too soluble in pure alcohols even at room temperature, or not soluble enough when boiling, a mixed solvent system is the next logical choice.[6] A common and effective approach is to dissolve the compound in a "good" solvent (like hot ethanol or acetone) and then add a "poor" solvent (like water or hexanes) dropwise until the solution becomes cloudy (the saturation point).[6][7]
Q3: What are the likely impurities I need to remove?
A: Impurities can stem from the synthetic route or degradation.
-
Starting Materials: Unreacted precursors from the synthesis.
-
By-products: Products from side reactions, such as isomers or compounds resulting from incomplete reactions.[8]
-
Oxidation Products: The primary aromatic amine is susceptible to air oxidation, which often results in highly colored impurities. This is a common issue with amine-containing compounds.[9] If your crude product is dark, oxidation is a likely cause.
Troubleshooting Guide
This section addresses specific problems you may encounter during the recrystallization process in a question-and-answer format.
Q4: My compound won't dissolve in the boiling solvent. What should I do?
A: This indicates that the solvent is not powerful enough.
-
Causality: The solute-solute interactions in the crystal lattice are stronger than the solute-solvent interactions.
-
Solution 1: Add More Solvent: First, ensure you are adding a sufficient volume. However, avoid using an excessive amount, as this will dramatically lower your final yield.[7] A general rule is to aim for a concentration where the solid just dissolves in the near-boiling solvent.
-
Solution 2: Switch to a More Polar Solvent: If you are using a moderately polar solvent like isopropanol, try a more polar one like ethanol or methanol. The increased polarity and hydrogen bonding capacity may be needed to break apart the crystal lattice.
-
Solution 3: Use a Mixed-Solvent System: If a single solvent doesn't work, try a mixture. For example, if your compound is poorly soluble in toluene but highly soluble in acetone, you could dissolve it in a minimal amount of hot acetone and then add hot toluene. This approach requires careful optimization.
Q5: My compound dissolved, but it "oiled out" upon cooling instead of forming crystals. Why did this happen and how can I fix it?
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, or when the concentration of the solute is too high. The compound separates as a liquid phase instead of a solid crystal lattice.
-
Causality: The cooling process was too rapid, or the solvent is not ideal, leading to a separation of a supercooled liquid. Impurities can also sometimes inhibit crystallization and promote oiling.[10]
-
Solution 1: Re-heat and Cool Slowly: Re-heat the solution until the oil redissolves completely. If necessary, add a small amount of additional solvent. Then, allow the flask to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath can promote slow cooling, which is crucial for forming pure crystals.[11]
-
Solution 2: Add More Solvent: The concentration of your compound may be too high. Add more of the primary solvent to the heated mixture to decrease the saturation temperature.
-
Solution 3: Scratch the Flask: Use a glass rod to scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[10]
-
Solution 4: Seed the Solution: If you have a small crystal of the pure compound, add it to the cooled solution. A seed crystal provides a template for proper crystal lattice formation.[10]
Q6: My final crystals are colored, but I expected a white or off-white solid. How can I remove the color?
A: The color is likely due to high molecular weight, polar impurities, often arising from oxidation of the amine group.
-
Causality: Colored impurities are often large, conjugated molecules that can be adsorbed onto a high-surface-area material.
-
Solution: Use Activated Carbon (Charcoal):
-
Dissolve the crude, colored compound in the minimum amount of hot recrystallization solvent.
-
Remove the flask from the heat source and add a very small amount of activated carbon (a spatula tip is often enough). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Gently swirl the flask and bring the mixture back to a boil for a few minutes. The colored impurities will adsorb to the carbon surface.
-
Perform a hot gravity filtration to remove the carbon.[11] This step is critical and must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel. Use a pre-heated funnel and filter flask.
-
Allow the hot, decolorized filtrate to cool slowly to form pure crystals.[11]
-
Q7: My recovery yield is very low. What are the common causes?
A: Low yield is a common problem in recrystallization and can be attributed to several factors.[7]
-
Cause 1: Using Too Much Solvent: This is the most frequent error. The more solvent used, the more compound will remain dissolved in the mother liquor even after cooling.
-
Fix: Use the absolute minimum amount of boiling solvent required to fully dissolve the solid.[7]
-
-
Cause 2: Premature Crystallization: If the compound crystallizes during a hot filtration step (to remove insoluble impurities or charcoal), that portion of the product is lost.
-
Fix: Use a heated or stemless funnel and keep the solution hot throughout the filtration process.[10]
-
-
Cause 3: Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve the product.
-
Fix: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent. The low temperature minimizes the solubility of your product while still washing away impurities dissolved in the mother liquor.[7]
-
-
Cause 4: Incomplete Crystallization: Not allowing enough time or a low enough temperature for crystallization.
-
Fix: After the solution has cooled to room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the solid from the solution.[11]
-
Data Presentation & Protocols
Solvent Selection Guide
The ideal solvent should dissolve the compound when hot but not when cold. Based on the structure of this compound, the following solvents are recommended for screening.
| Solvent Class | Example Solvents | Rationale for Use | Potential Issues |
| Polar Protic | Ethanol, Methanol, Isopropanol | The -OH and -NH2 groups can H-bond with the solvent. Proven effective for similar structures.[4][5] | May be too good a solvent, leading to low recovery. |
| Polar Aprotic | Acetone, Ethyl Acetate | Can dissolve the compound via dipole-dipole interactions with the ketone. | May not provide a steep enough solubility curve. |
| Mixed Systems | Ethanol/Water, Acetone/Hexane | Excellent for fine-tuning solubility. Dissolve in the "good" solvent (e.g., ethanol) and add the "poor" solvent (e.g., water) to induce crystallization. | Ratios must be determined empirically. Can lead to oiling if not optimized. |
| Aromatic | Toluene | The aromatic rings of the solvent can interact with the benzyl and phenyl groups of the compound. | Often requires heating; may be a poor solvent on its own but useful in a mixed system. |
Experimental Workflows
Visualization of Recrystallization Processes
Caption: Decision tree for selecting an appropriate recrystallization solvent system.
Protocol 1: Single-Solvent Recrystallization (Example: Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling on a hot plate while gently swirling. Continue adding small portions of hot ethanol until the solid just dissolves. [11]2. Decolorization (if needed): If the solution is colored, remove it from the heat, add a small amount of activated carbon, and boil for 2-3 minutes. Perform a hot gravity filtration to remove the carbon.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. [7]4. Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small portion of ice-cold ethanol to rinse away any remaining soluble impurities. [7]6. Drying: Allow the crystals to dry on the filter paper with the vacuum running for several minutes. Transfer the crystals to a watch glass to air dry completely or dry in a vacuum oven at a temperature well below the melting point.
Protocol 2: Mixed-Solvent Recrystallization (Example: Ethanol/Water)
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling ethanol, following Step 1 from the single-solvent protocol.
-
Titration: While keeping the ethanol solution hot, add hot water dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.
-
Crystallization & Isolation: Follow steps 3-6 from the single-solvent protocol. For washing (Step 5), use an ice-cold mixture of ethanol and water with the same ratio that was determined during the titration step.
References
-
Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
-
University of Colorado Boulder. Recrystallization. [Link]
-
Wiberg, K. B. (1960). Laboratory Technique in Organic Chemistry. McGraw-Hill. (General principles cited in various online resources). [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Butcher, R. J., et al. (2020). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. ResearchGate. [Link]
-
Ma, L. P., et al. (2011). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. National Center for Biotechnology Information. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
Butcher, R. J., et al. (2020). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. National Center for Biotechnology Information. [Link]
-
MDPI. (2025). Development of Ketoprofen Impurity A (1-(3-Benzoylphenyl)ethanone) as a Certified Reference Material for Pharmaceutical Quality Control. [Link]
-
Sciensano. (2018). Impurity profiling of the most frequently encountered falsified polypeptide drugs on the Belgian market. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. mt.com [mt.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. sciensano.be [sciensano.be]
- 9. researchgate.net [researchgate.net]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone
Welcome to the technical support guide for the synthesis of 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone. This molecule is a valuable intermediate in pharmaceutical research and development. Its multi-step synthesis, however, presents several challenges where impurities can arise, impacting yield, purity, and the success of subsequent reactions.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, experience-based answers to common problems encountered during the synthesis, focusing on the identification, prevention, and removal of key impurities.
Overall Synthetic Pathway
The most common and logical pathway to synthesize this compound involves a three-step sequence starting from 2,4-dihydroxyacetophenone. Each step is a potential source of specific impurities that must be controlled.
Caption: Common three-step synthesis of the target compound.
Troubleshooting Guide & FAQs
This section addresses specific experimental issues in a question-and-answer format, providing both the chemical reasoning and practical solutions for each stage of the synthesis.
Part 1: Issues in Step 1 - Selective Benzylation
Question 1: My benzylation reaction is incomplete, and TLC/LC-MS analysis shows significant unreacted 2,4-dihydroxyacetophenone. What are the likely causes and how can I improve the conversion?
Answer: Incomplete conversion in the Williamson ether synthesis of this type is typically due to issues with reagents, reaction conditions, or the base used.
-
Causality:
-
Insufficient Base: Potassium carbonate (K₂CO₃) is a common and effective base, but it must be anhydrous and used in sufficient excess (typically 1.5-2.0 equivalents) to neutralize the phenolic proton and any generated HBr. Moisture will quench the base and hinder the reaction.
-
Reagent Quality: Benzyl bromide (BnBr) can degrade over time. Ensure you are using a fresh or properly stored bottle. Similarly, the solvent (typically acetone or DMF) must be anhydrous.
-
Reaction Temperature: While this reaction can proceed at room temperature, gentle heating (40-50 °C) can significantly increase the rate and drive it to completion.[1]
-
-
Troubleshooting Protocol:
-
Dry Reagents: Dry your K₂CO₃ in an oven at >120 °C for several hours before use. Use anhydrous acetone or DMF as the solvent.
-
Optimize Stoichiometry: Use a slight excess of benzyl bromide (1.05-1.1 equivalents) to ensure the starting material is consumed. Using a large excess can promote di-alkylation (see Question 2).
-
Increase Temperature: Reflux the reaction mixture in acetone (approx. 56 °C) and monitor by TLC until the starting material spot disappears.
-
Consider a Phase-Transfer Catalyst: In some cases, adding a catalytic amount of tetrabutylammonium iodide (TBAI) can accelerate the reaction, especially if solubility is an issue.[2]
-
Question 2: My product is contaminated with a significant non-polar impurity. NMR suggests it's the di-benzylated product, 1-(2,4-bis(benzyloxy)phenyl)ethanone. How can I prevent its formation and remove it?
Answer: Formation of the di-benzylated byproduct is a classic problem of selectivity in this reaction. The mono-benzylated product's remaining phenolic proton is still acidic and can react further.
-
Causality:
-
The 4-OH is generally more nucleophilic and less sterically hindered than the 2-OH, which is involved in intramolecular hydrogen bonding with the acetyl group. This inherent difference favors mono-alkylation at the 4-position.[1]
-
However, using a large excess of benzyl bromide, a strong base, or prolonged high-temperature reaction times can overcome this selectivity and lead to the formation of the di-benzylated impurity.
-
-
Prevention & Removal Strategy:
-
Control Stoichiometry: Do not use more than 1.1 equivalents of benzyl bromide. It is often better to have a small amount of unreacted starting material, which is easily removed, than to form the di-benzylated product.
-
Purification: The di-benzylated product is significantly less polar than the desired mono-benzylated product and the starting material. It can be effectively separated using column chromatography on silica gel. A gradient elution starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity will elute the di-benzylated product first, followed by the desired product.
-
Part 2: Challenges in Step 2 - Regioselective Nitration
Question 3: My nitration reaction resulted in a mixture of isomers. How do I ensure the nitro group is directed to the 3-position, and how can I identify the major byproduct?
Answer: Regioselectivity in the nitration of polysubstituted benzene rings is governed by the cumulative directing effects of all substituents. In 1-(4-(benzyloxy)-2-hydroxyphenyl)ethanone, you have three substituents influencing the position of the incoming electrophile (NO₂⁺).
-
Causality & Directing Effects:
-
-OH (hydroxyl): Strongly activating, ortho, para-director.
-
-OBn (benzyloxy): Strongly activating, ortho, para-director.
-
-C(O)CH₃ (acetyl): Strongly deactivating, meta-director.
-
The positions ortho to the powerful -OH group are C3 and C5. The C5 position is also para to the -OBn group and meta to the acetyl group, making it electronically favored. However, the C3 position is sterically less hindered. The choice of nitrating agent and conditions can influence this balance. Harsher conditions (e.g., high concentration of H₂SO₄, high temperature) can lead to the formation of the thermodynamically favored 5-nitro isomer.
-
-
Troubleshooting & Identification Workflow:
Caption: Workflow for troubleshooting nitration regioselectivity.
-
Identification: The primary byproduct is likely 1-(4-(benzyloxy)-2-hydroxy-5-nitrophenyl)ethanone . It can be distinguished from the desired 3-nitro isomer by ¹H NMR. The aromatic protons of the two isomers will have different coupling patterns and chemical shifts. The desired 3-nitro product will show two doublets for the C5-H and C6-H protons, while the 5-nitro byproduct will show two singlets for the C3-H and C6-H protons.
Part 3: Common Impurities during Step 3 - Nitro Group Reduction
Question 4: I am using catalytic hydrogenation (H₂ with Pd/C) to reduce the nitro group, but I am also cleaving the benzyl ether protecting group. How can I avoid this debenzylation?
Answer: This is a very common and predictable side reaction. Catalytic hydrogenation, especially with palladium on carbon (Pd/C), is a standard method for both nitro group reduction and the hydrogenolysis (cleavage) of benzyl ethers. The conditions required for nitro reduction are often sufficient to cause debenzylation.
-
Causality: The benzylic C-O bond is susceptible to cleavage by catalytic hydrogenation. The catalyst (Pd/C) activates both the hydrogen gas and the substrate on its surface, facilitating the reductive cleavage of the benzyl group to yield toluene and the free phenol.
-
Solutions - Alternative Reduction Methods: To avoid debenzylation, you must switch to a reduction method that does not involve catalytic hydrogenation. Chemical reductions are ideal.
-
Tin(II) Chloride (SnCl₂): This is a mild and highly effective reagent for reducing aromatic nitro groups in the presence of sensitive functional groups.[3] The reaction is typically run in a solvent like ethanol or ethyl acetate, often with the addition of HCl.
-
Iron in Acetic Acid (Fe/AcOH): This is a classic, inexpensive, and reliable method.[3] Iron powder is activated by the acid and selectively reduces the nitro group. The workup involves filtering off the iron salts.
-
Sodium Dithionite (Na₂S₂O₄): This is another mild reducing agent that can be used in a biphasic system (e.g., water/ethyl acetate) and is compatible with many protecting groups.
-
-
Recommended Protocol (SnCl₂ Reduction):
-
Dissolve the nitro compound (1 eq.) in ethanol or ethyl acetate.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq.) in concentrated HCl.
-
Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC.
-
Upon completion, carefully neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the solution is basic (pH > 8).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Question 5: My final product appears to be contaminated with partially reduced species like hydroxylamines or azo compounds. How do I identify them and ensure the reaction goes to completion?
Answer: Incomplete reduction of aromatic nitro compounds can lead to stable intermediates.
-
Causality:
-
Hydroxylamines (Ar-NHOH): These are common intermediates in the reduction of nitroarenes.[4] If insufficient reducing agent is used or the reaction time is too short, the reaction can stall at this stage.
-
Azo Compounds (Ar-N=N-Ar): These are more commonly formed when using metal hydrides like LiAlH₄ for aromatic nitro reduction, which is generally not recommended.[3] They can also form under certain metal/acid conditions if the reaction is not controlled properly.
-
-
Identification and Prevention:
-
Identification: These impurities can often be detected by LC-MS, as their molecular weights will be intermediate between the starting material (Ar-NO₂) and the product (Ar-NH₂). For example, the hydroxylamine will have a mass of (M+16-2) = M+14 relative to the starting nitro compound, and (M+16) relative to the final amine. They can also cause discoloration of the final product.
-
Prevention:
-
Sufficient Reagent: Ensure you are using a sufficient molar excess of the chemical reducing agent (e.g., 4-5 equivalents of SnCl₂).
-
Adequate Reaction Time: Monitor the reaction carefully by TLC or LC-MS. Do not stop the reaction until all starting material and any intermediate spots/peaks have disappeared.
-
Proper Workup: A proper aqueous workup is crucial to remove the metal salts and byproducts associated with the reducing agent.
-
-
Summary Table of Key Impurities
| Impurity Name | Structure | Step of Origin | Reason for Formation | Removal Strategy |
| 2,4-Dihydroxyacetophenone | 1 (Benzylation) | Incomplete reaction. | Increase base/temperature; remove by aqueous wash or chromatography. | |
| 1-(2,4-bis(Benzyloxy)phenyl)ethanone | ![]() | 1 (Benzylation) | Excess benzyl bromide or harsh conditions. | Column chromatography (elutes first). |
| 1-(4-(Benzyloxy)-2-hydroxy-5-nitrophenyl)ethanone | ![]() | 2 (Nitration) | Lack of regioselectivity due to harsh conditions. | Milder nitrating conditions; separation by chromatography or recrystallization. |
| 1-(3-Amino-2,4-dihydroxyphenyl)ethanone | ![]() | 3 (Reduction) | Hydrogenolysis of benzyl group with H₂/Pd-C. | Use chemical reduction (SnCl₂, Fe/AcOH). |
| 1-(4-(Benzyloxy)-2-hydroxy-3-(hydroxylamino)phenyl)ethanone | ![]() | 3 (Reduction) | Incomplete reduction. | Use excess reducing agent and longer reaction time. |
(Note: Placeholder images are used for structural representation.)
References
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
PrepChem. (2017). Preparation of 2-hydroxy-4-benzyloxyacetophenone. Retrieved from [Link]
-
Missouri S&T. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]
-
PrepChem. (2017). SYNTHESIS OF 2-HYDROXY-4-OCTYLOXY-BENZOPHENONE. Retrieved from [Link]
- Google Patents. (1970). US3526666A - Synthesis of 2-hydroxy-4-alkoxybenzophenones.
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
-
ResearchGate. (2019). How to synthesize 5-nitro-2-hydroxyacetophenone from 2-hydroxyacetophenone?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. Retrieved from [Link]
- Google Patents. (1998). EP0846672A1 - Process for the synthesis of 2-hydroxy-4-alkyloxy benzophenone.
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]
Sources
- 1. 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US3526666A - Synthesis of 2-hydroxy-4-alkoxybenzophenones - Google Patents [patents.google.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Reactions of 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone. This guide is designed to provide expert insights and practical solutions to common challenges encountered during reactions involving this key synthetic intermediate. The information presented here is structured in a question-and-answer format to directly address specific experimental issues.
Introduction
This compound is a critical building block, notably in the synthesis of Pranlukast, a leukotriene receptor antagonist used in the management of asthma.[1][2][3] Its trifunctional nature, possessing an amine, a phenol, and a ketone, presents unique synthetic challenges where chemoselectivity is paramount. This guide will help you navigate these complexities to achieve optimal reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: N-Acylation Reactions
N-acylation of the 3-amino group is a common transformation for this intermediate, particularly in the synthesis of Pranlukast.[1][2]
Question 1: My N-acylation reaction is giving me a low yield of the desired product and a significant amount of an apolar byproduct. What is happening?
Answer: You are likely observing competitive O-acylation at the 2-hydroxy position. The phenolic hydroxyl group is also nucleophilic and can react with the acylating agent, especially under basic conditions. The resulting O-acyl product is typically less polar than the desired N-acyl product.
Causality Explained: In aminophenols, the relative nucleophilicity of the amino and hydroxyl groups is pH-dependent. Under neutral or slightly acidic conditions, the amino group is generally more nucleophilic. However, under basic conditions, the phenoxide anion that is formed is a potent nucleophile and can compete with, or even dominate, the N-acylation reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in N-acylation reactions.
Solutions:
-
pH Control: If using an acyl halide that generates HCl, a base is necessary. However, strong bases like NaOH or KOH will deprotonate the phenol, favoring O-acylation. Instead, use a non-nucleophilic base like pyridine or triethylamine to scavenge the acid without significantly increasing the nucleophilicity of the hydroxyl group.[4]
-
Protecting Groups: While the benzyloxy group protects the 4-hydroxy position, temporary protection of the 2-hydroxy group (e.g., as a silyl ether) can ensure exclusive N-acylation. This adds extra steps but may be necessary for difficult acylations.
-
Temperature: Running the reaction at lower temperatures (e.g., 0 °C) can often improve selectivity by favoring the kinetically preferred N-acylation.
Question 2: During my N-acylation reaction, I am observing the formation of a product that lacks the benzyloxy group. Why is this happening and how can I prevent it?
Answer: The benzyl ether protecting group is likely being cleaved under your reaction conditions. This is known as debenzylation.
Causality Explained: Benzyl ethers are susceptible to cleavage under both strongly acidic and reductive conditions.[5][6]
-
Acidic Conditions: If your acylation generates a strong acid (e.g., from an acyl halide) and your base is not efficient at scavenging it, the resulting acidic environment can lead to cleavage of the benzyl ether.[5][7][8]
-
Reductive Conditions: While less common during acylation, some reagents or impurities could potentially facilitate reductive cleavage. A more common scenario is during subsequent steps, for example, if a nitro group elsewhere in the molecule is being reduced via catalytic hydrogenation, this will also cleave the benzyl ether.
Solutions:
-
Efficient Base: Ensure you are using at least a stoichiometric amount of a suitable base (e.g., pyridine, triethylamine) to neutralize any generated acid promptly.
-
Avoid Strong Acids: If possible, avoid using strong Lewis acids or protic acids in your reaction or workup.
-
Alternative Deprotection: If a subsequent step requires conditions that will cleave the benzyl ether, consider if the N-acylation can be performed after that step, or choose an alternative protecting group for the phenol that is stable to those conditions.
| Protecting Group | Stability to Acid | Stability to Base | Common Cleavage Method |
| Benzyl (Bn) | Generally stable, cleaved by strong acids | Stable | H₂, Pd/C (Hydrogenolysis)[6] |
| p-Methoxybenzyl (PMB) | Less stable than Bn | Stable | Oxidative cleavage (DDQ, CAN)[5] |
| tert-Butyldimethylsilyl (TBS/TBDMS) | Labile | Stable | Fluoride ion (TBAF)[6] |
Question 3: My crude product after N-acylation is highly colored (pink, purple, or brown). How can I purify it to obtain a white solid?
Answer: The coloration is likely due to the oxidation of the aminophenol functionalities, leading to the formation of quinone-type impurities.[9][10]
Causality Explained: Aminophenols are notoriously sensitive to air oxidation, especially in solution and in the presence of trace metals. The resulting chromogenic impurities can be difficult to remove by standard chromatography.
Purification Protocol: This protocol is adapted from purification methods for N-acetyl-p-aminophenol.[10][11][12]
-
Dissolution: Dissolve the crude, colored product in a suitable hot solvent mixture, such as aqueous isopropanol or aqueous ethanol.
-
Antioxidant Addition: Add a small amount of a reducing agent like sodium metabisulfite or sodium dithionite to the hot solution. This will help to reduce the colored impurities back to their colorless forms.
-
Decolorization: Add activated carbon to the solution and maintain the heat for 15-30 minutes. The activated carbon will adsorb the remaining impurities.
-
Hot Filtration: Filter the hot solution through a pad of celite to remove the activated carbon. This step should be performed quickly to prevent premature crystallization.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization of the purified product.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Section 2: Cyclization and Other Reactions
The presence of the ortho-hydroxyacetophenone moiety allows for cyclization reactions to form heterocyclic systems like flavonoids and benzofurans.
Question 4: I am attempting a Claisen-Schmidt condensation with an aldehyde to form a chalcone, followed by cyclization to a flavone, but the reaction is messy and gives multiple products. What are the likely side reactions?
Answer: The complexity of your starting material introduces several potential side reactions beyond the desired Claisen-Schmidt condensation.
Potential Side Reactions:
Caption: Potential reaction pathways in flavonoid synthesis.
Troubleshooting:
-
Protect the Amino Group: The free amino group can react with the aldehyde to form a Schiff base. It is highly advisable to first N-acylate the starting material before attempting the Claisen-Schmidt condensation.
-
Optimize Base and Temperature: The Claisen-Schmidt condensation is base-catalyzed.[13][14][15] Use a base that is strong enough to deprotonate the methyl ketone for the aldol reaction but minimize side reactions. Potassium hydroxide in ethanol is a common choice.[16] Careful temperature control is also crucial.
-
Purify the Intermediate: It is often best to isolate and purify the chalcone intermediate before proceeding with the oxidative cyclization to the flavone. A common method for this cyclization is using iodine in DMSO.[5][16]
Question 5: I am trying to synthesize a benzofuran derivative, but the reaction is not proceeding as expected. What are the critical factors for this transformation?
Answer: The synthesis of benzofurans from o-hydroxyacetophenones typically involves reaction at the ketone and subsequent intramolecular cyclization. The success of this reaction is highly dependent on the specific synthetic route chosen.
Common Strategies and Potential Pitfalls:
-
Reaction with α-Halo Ketones: A common route involves the reaction of the phenolic hydroxyl with an α-halo ketone, followed by cyclization. In your case, this would involve O-alkylation followed by an intramolecular aldol-type reaction. A key challenge is preventing the amino group from interfering. As with flavonoid synthesis, N-protection is recommended.
-
Intramolecular Cyclization: Some methods involve the direct cyclization of the o-hydroxyacetophenone. For example, reaction with an acyl chloride can lead to a ketoester that can be cyclized.[17] The conditions for these cyclizations can sometimes be harsh and may not be compatible with the benzyloxy protecting group.
General Advice:
-
Protect the Amino Group: As in other cases, the free amino group is likely to interfere with many of the reagents used for benzofuran synthesis. N-acylation is a prudent first step.
-
Review the Literature: There are numerous methods for benzofuran synthesis.[17][18][19] It is critical to choose a method that is compatible with the other functional groups in your molecule, particularly the benzyloxy group and the protected amine.
References
- Chen, Y., Wang, W., Qin, H., Liu, R., & Zhang, Q. (2023). A rapid benzylation of carboxylic acids was achieved under vacuum conditions. ChemistrySelect, 8, e202304145.
-
Dudley, G. B. (n.d.). Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. Retrieved from [Link]
-
Dudley, G. B. (n.d.). Benzofuran synthesis. Organic Chemistry Portal. Retrieved from [Link]
- European Patent Office. (n.d.). Purification of N-acetyl aminophenols. Google Patents.
- European Patent Office. (n.d.). New preparation method of Pranlukast. Google Patents.
-
Gunda, P. (2017). Synthesis of Flavones. MedCrave. Retrieved from [Link]
- Halm, H. F. (n.d.). PURIFICATION OF p-AMINOPHENOL. Google Patents.
- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
- Kumar, M. P., & Liu, R. S. (2006). Gold-catalyzed intramolecular cyclization of alpha-allenic-beta-keto esters and their analogues: an efficient synthesis of highly substituted furans. Journal of Organic Chemistry, 71(13), 4951-4955.
- Mandali, P. K., & Chand, D. K. (2015).
-
National Center for Biotechnology Information. (n.d.). Pranlukast. PubChem. Retrieved from [Link]
- Nishiwaki, N., et al. (2024). Factors Governing Chemoselectivity in Alkanolamines: A Panoramic Overview. European Journal of Organic Chemistry.
-
Patsnap. (n.d.). New preparation method of Pranlukast. Eureka. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 3-amino-2-hydroxyacetophenone. Retrieved from [Link]
-
Sila Catalysts. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. Retrieved from [Link]
- Singh, F. V., & Wirth, T. (2012). A convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans. Synthesis, 44(08), 1171-1177.
- Spino, C., & Gigg, R. (1999). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 40(49), 8847-8850.
- Talla, V., et al. (2022). Synthesis of flavones from 2-hydroxy acetophenone and aromatic aldehyde derivatives by conventional methods and green chemistry approach.
- Tummatorn, J., Albiniak, P. A., & Dudley, G. B. (2007). Triethylamine-mediated esterification of carboxylic acids with 2-benzyloxy-1-methylpyridinium triflate. The Journal of Organic Chemistry, 72(23), 8962-8964.
- U.S. Patent and Trademark Office. (n.d.). Purification of N-acetyl aminophenols. Google Patents.
- U.S. Patent and Trademark Office. (n.d.). Process for purification of n-acetyl-p-aminophenol. Google Patents.
- Verma, A. K., et al. (2022). A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins.
- Wang, S., Li, P., Yu, L., & Wang, L. (2011). Palladium-catalyzed direct C–H bond functionalizations of (Z)-2-bromovinyl phenyl ethers: synthesis of 2-substituted benzo [b] furans. Organic letters, 13(21), 5968-5971.
- Yadav, S., et al. (2023). Synthesis and Biological Evaluation of Newly Synthesized Flavones. Oriental Journal of Chemistry.
- Yue, D., Yao, T., & Larock, R. C. (2005). Synthesis of 2, 3-disubstituted benzo [b] furans by the palladium-catalyzed coupling and cyclization of o-iodoanisoles and terminal alkynes. The Journal of organic chemistry, 70(25), 10292-10296.
- Zhang, H., et al. (2013). Synthesis of pranlukast. TSI Journals.
- Zhang, J., et al. (2011).
- Zhang, J., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives.
- Zhu, X. R., & Deng, C. L. (2021).
Sources
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pranlukast | C27H23N5O4 | CID 4887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. EP0320484A2 - Purification of N-acetyl aminophenols - Google Patents [patents.google.com]
- 10. US4474985A - Purification of N-acetyl aminophenols - Google Patents [patents.google.com]
- 11. US3781354A - Process for purification of n-acetyl-p-aminophenol - Google Patents [patents.google.com]
- 12. US3717680A - PURIFICATION OF p-AMINOPHENOL - Google Patents [patents.google.com]
- 13. Synthesis and Biological Evaluation of Newly Synthesized Flavones – Oriental Journal of Chemistry [orientjchem.org]
- 14. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iiste.org [iiste.org]
- 16. researchgate.net [researchgate.net]
- 17. jocpr.com [jocpr.com]
- 18. researchgate.net [researchgate.net]
- 19. Benzofuran synthesis [organic-chemistry.org]
Stability issues of 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone solutions
Welcome to the technical support center for 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work. Our goal is to explain the causality behind experimental observations and provide actionable solutions to ensure the integrity of your results.
Introduction to the Stability of this compound
This compound is a complex organic molecule with several functional groups that can influence its stability in solution. The presence of an aromatic amine, a phenolic hydroxyl group, a benzyloxy ether, and a ketone moiety makes the compound susceptible to various degradation pathways, including oxidation, hydrolysis, and photolysis. Understanding these potential instabilities is crucial for accurate and reproducible experimental outcomes.
This guide is structured in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Observation & Troubleshooting
Question 1: I've observed a gradual color change in my solution of this compound, from colorless/pale yellow to a darker yellow or brown. What is causing this?
Answer:
This is a common observation and is most likely due to the oxidation of the aromatic amine and phenolic hydroxyl groups.
-
Aromatic Amine Oxidation: The primary aromatic amine is susceptible to oxidation, which can lead to the formation of colored polymeric products. This process can be accelerated by exposure to air (oxygen), light, and trace metal ions.
-
Phenolic Hydroxyl Group Oxidation: The phenolic hydroxyl group can also oxidize, especially at neutral to alkaline pH, to form quinone-like structures, which are often colored.
Troubleshooting Steps:
-
Deoxygenate Solvents: Before preparing your solution, sparge your solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Work Under Inert Atmosphere: If possible, handle the solid compound and prepare solutions in a glove box or under a stream of inert gas.
-
Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to prevent photo-oxidation.
-
Control pH: Maintain a slightly acidic pH (e.g., pH 4-6) to reduce the rate of oxidation of the phenolic group.
-
Use Freshly Prepared Solutions: Whenever possible, prepare solutions of this compound immediately before use.
Question 2: I am seeing a decrease in the concentration of my stock solution over time, even when stored at low temperatures. What could be the reason?
Answer:
A decrease in concentration, even at low temperatures, suggests a slow degradation process. Besides the oxidation mentioned above, hydrolysis could be a contributing factor, although likely to a lesser extent for the benzyloxy ether under neutral conditions.
Troubleshooting Steps:
-
Solvent Choice: Ensure you are using a high-purity, anhydrous solvent if your experimental conditions allow. The presence of water can facilitate hydrolytic degradation.
-
pH of the Solution: The stability of the compound can be pH-dependent. It is advisable to perform a preliminary stability study at different pH values to determine the optimal range for your application.
-
Storage Conditions: While low temperatures slow down degradation, they do not stop it completely. For long-term storage, consider storing the compound as a dry solid at -20°C or below and preparing solutions fresh.
Question 3: I have noticed the appearance of new, unexpected peaks in my HPLC chromatogram after my solution has been stored for a few days. What are these?
Answer:
The appearance of new peaks is a clear indication of degradation. These new peaks represent degradation products. Identifying the nature of these degradants can provide clues about the degradation pathway.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying degradation products.
Explanation of the Workflow:
-
Forced Degradation Studies: To understand the potential degradation products, you can perform forced degradation studies.[1][2] This involves intentionally exposing your compound to harsh conditions to accelerate degradation.
-
Analysis of Degradation Products: Use analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify the mass of the degradation products.[3] This will help in proposing their structures.
-
Identify Degradation Pathway: Based on the identified products, you can deduce the likely degradation pathway (e.g., oxidation, hydrolysis of the ether linkage, etc.).
-
Implement Mitigation Strategies: Once the instability is understood, you can implement targeted strategies to prevent it, such as adjusting pH, protecting from light, or using antioxidants.
Question 4: Can I use an antioxidant to improve the stability of my solutions?
Answer:
Yes, for applications where it does not interfere with your downstream experiments, adding an antioxidant can be an effective strategy to prevent oxidative degradation.
Recommended Antioxidants:
-
Ascorbic Acid (Vitamin C): A common water-soluble antioxidant.
-
Butylated hydroxytoluene (BHT): A common lipid-soluble antioxidant.
Considerations:
-
Compatibility: Ensure the chosen antioxidant is soluble in your solvent and does not react with your compound or interfere with your assay.
-
Concentration: Use the lowest effective concentration of the antioxidant. A typical starting concentration is 0.01-0.1%.
Experimental Protocols
Protocol 1: Preparation of a More Stable Stock Solution
This protocol is designed to minimize initial degradation during solution preparation.
Materials:
-
This compound (solid)
-
High-purity solvent (e.g., DMSO, DMF, or an appropriate buffer)
-
Inert gas (Nitrogen or Argon)
-
Amber glass vials with Teflon-lined caps
Procedure:
-
Weigh the required amount of solid this compound in a clean, dry amber vial.
-
Sparge the solvent with the inert gas for 15-20 minutes to remove dissolved oxygen.
-
Under a gentle stream of the inert gas, add the deoxygenated solvent to the vial containing the solid.
-
Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.
-
Store the solution at the recommended temperature (typically -20°C or -80°C for long-term storage), protected from light.
Protocol 2: Basic Forced Degradation Study
This protocol outlines a basic forced degradation study to identify potential stability issues.
Stress Conditions:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: 60°C
-
Photolytic: Exposure to UV light (e.g., in a photostability chamber)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
For each stress condition, dilute the stock solution with the stressor solution to a final concentration suitable for analysis.
-
Incubate the samples under the specified conditions for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, take an aliquot of the sample, neutralize it if necessary (for acidic and basic samples), and dilute it to the appropriate concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC method to observe the formation of degradation products and the loss of the parent compound.
Data Summary
The following table summarizes the potential instabilities of this compound based on its functional groups and general chemical principles.
| Functional Group | Potential Instability | Key Stress Factors | Potential Degradation Products |
| Aromatic Amine | Oxidation | Oxygen, Light, Metal Ions | Colored polymeric products, N-oxides |
| Phenolic Hydroxyl | Oxidation | High pH, Oxygen, Light | Quinone-type structures |
| Benzyloxy Ether | Hydrolysis | Strong Acid/Base, High Temperature | 2,4-dihydroxy-3-aminoacetophenone, Benzyl alcohol |
| Ketone | Photodegradation | UV Light | Not specified, potential for radical reactions |
Logical Relationships in Stability
Caption: Factors influencing the stability of the compound.
References
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
Separation Science. (2024). Analytical Techniques In Stability Testing. [Link]
-
ResearchGate. (2017). Results of forced degradation studies. [Link]
-
Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
-
National Center for Biotechnology Information. (2010). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. [Link]
-
National Center for Biotechnology Information. 1-(3-Hydroxyphenyl)-2-(methyl(phenylmethyl)amino)ethanone. [Link]
-
National Center for Biotechnology Information. (2010). 1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone. [Link]
-
Pharmaffiliates. Chemical Name : 1-(3-(Benzyloxy)-4-hydroxyphenyl)ethanone. [Link]
-
OUCI. (2020). Analytical Techniques for the Assessment of Drug Stability. [Link]
-
National Center for Biotechnology Information. (2021). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Link]
-
Cheméo. Ethanone, 1-(3-hydroxyphenyl)-. [Link]
Sources
How to monitor the progress of 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone synthesis
Welcome to the dedicated technical support guide for the synthesis of 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone. This resource is designed for researchers and drug development professionals to navigate the intricacies of this multi-step synthesis, providing in-depth troubleshooting and practical, field-tested advice. Our goal is to empower you to not only identify and solve common experimental issues but also to understand the underlying chemical principles driving these solutions.
Frequently Asked Questions (FAQs)
Reaction Monitoring & Endpoint Determination
Question 1: My TLC plate shows multiple spots, and I'm unsure if the reaction is complete. How can I definitively track the progress of the final reduction step (from the nitro-intermediate)?
Answer: This is a common and critical challenge. The reduction of the nitro group to an amine is the final key transformation, and monitoring it effectively is paramount. Relying on a single analytical technique can be misleading. A multi-faceted approach is recommended for robust analysis.
Core Strategy: Thin-Layer Chromatography (TLC)
TLC is your primary tool for rapid, real-time monitoring. The key is to establish a reliable TLC system and to understand what you are observing.
-
The Challenge: The starting material (nitro-intermediate) and the final product (amino-product) have significantly different polarities. The amino group makes the product more polar, causing it to have a lower Retention Factor (Rf) on normal-phase silica gel.
-
Recommended TLC System:
-
Stationary Phase: Silica Gel 60 F254 plates.
-
Mobile Phase (Eluent): A starting point is a mixture of a non-polar and a moderately polar solvent. A common system is 30-50% Ethyl Acetate in Hexanes . You may need to adjust the ratio to achieve optimal separation (Rf values between 0.2 and 0.8).
-
Visualization:
-
UV Light (254 nm): Both the starting material and product are typically UV active due to the aromatic rings.
-
Potassium Permanganate (KMnO₄) Stain: This stain is excellent for visualizing reducible groups. The amine product will often appear as a yellowish spot against the purple background.
-
Ninhydrin Stain: This is a highly specific stain for primary and secondary amines. Gently heat the plate after dipping in the ninhydrin solution. The desired product, this compound, should develop a characteristic deep purple or blue spot (Ruhemann's purple). The starting nitro-compound will not react with ninhydrin.
-
-
Step-by-Step TLC Monitoring Protocol:
-
Prepare your TLC chamber with the chosen eluent.
-
Spot the plate:
-
Lane 1 (Reference): A co-spot of your starting material and the reaction mixture. This helps to see the clear separation and consumption of the starting material.
-
Lane 2 (Reaction): A sample of your current reaction mixture.
-
-
Develop the plate until the solvent front is about 1 cm from the top.
-
Visualize: First under UV light, then with the appropriate stain (ninhydrin is highly recommended for confirming the presence of the amine).
Interpreting the Results:
-
Reaction Start (t=0): You should see a single, strong spot corresponding to your starting material (higher Rf).
-
Reaction Progress: A new, more polar spot (lower Rf) will appear and intensify over time. This is your desired amino-product. The starting material spot will concurrently fade.
-
Reaction Completion: The reaction is considered complete when the starting material spot is no longer visible on the TLC plate (especially in the co-spot lane).
Question 2: I believe my reaction is complete based on TLC, but my final yield is low after workup and purification. What are the likely causes?
Answer: Low yield despite apparent completion on TLC often points to issues during the workup or purification stages, or the formation of non-obvious byproducts. Let's break down the potential culprits.
Troubleshooting Low Yields:
| Potential Cause | Explanation & Troubleshooting Steps |
| Workup Losses | The amino-phenol product can be sensitive. Emulsion formation during aqueous extraction is common. Ensure you are using a separatory funnel correctly and consider adding brine (saturated NaCl solution) to break emulsions. Back-extract the aqueous layer with your organic solvent (e.g., Ethyl Acetate) to recover any dissolved product. |
| Incomplete Reaction | While TLC is excellent, it has detection limits. Trace amounts of unreacted starting material might persist. Consider extending the reaction time by an additional 10-20% and re-analyzing. |
| Product Degradation | Aromatic amines can be susceptible to air oxidation, which can lead to colored impurities and product loss. After the reaction is quenched, try to minimize the exposure of the product to air and light. Consider performing the workup and purification steps promptly. |
| Purification Issues | The product's polarity, due to both the hydroxyl and amino groups, can cause it to streak or adhere strongly to silica gel during column chromatography. This leads to poor recovery. Solution: Consider adding a small amount (0.5-1%) of triethylamine (Et₃N) to your column eluent. This deactivates the acidic sites on the silica gel, preventing the basic amine product from irreversibly binding and improving its elution profile. |
| Side Reactions | A common side reaction is the debenzylation of the benzyl ether protecting group, especially if harsh reductive conditions (e.g., high-pressure hydrogenation with Pd/C) are used for an extended period. This would form 1-(3-Amino-2,4-dihydroxyphenyl)ethanone, a much more polar compound that might be lost in the aqueous phase during workup or stick irreversibly to the silica column. |
Workflow Diagram: Troubleshooting Low Yields
Caption: Troubleshooting flowchart for low product yield.
Structural Confirmation & Purity Analysis
Question 3: How can I confirm the identity and purity of my final product, this compound, using HPLC and NMR?
Answer: Confirmation of structure and purity requires more sophisticated techniques than TLC. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standards.
High-Performance Liquid Chromatography (HPLC)
HPLC is ideal for assessing the purity of your final compound. A pure compound should ideally show a single, sharp peak.
-
Methodology:
-
Column: A Reverse-Phase C18 column is the standard choice for compounds of this polarity.
-
Mobile Phase: A gradient system is often most effective. For example, a gradient of Acetonitrile (ACN) in Water (both with 0.1% Trifluoroacetic Acid - TFA or Formic Acid to improve peak shape) from 10% ACN to 90% ACN over 15-20 minutes.
-
Detection: UV detector set at a wavelength where the aromatic system has strong absorbance, typically around 254 nm or 280 nm.
-
-
Data Interpretation:
-
Purity: The purity is calculated by integrating the area of your product peak and dividing it by the total area of all peaks in the chromatogram. A purity level >95% is often desired.
-
Troubleshooting: If you see multiple peaks, it indicates the presence of impurities. The retention time can give clues:
-
Earlier Eluting Peaks: More polar impurities (e.g., the debenzylated side product).
-
Later Eluting Peaks: Less polar impurities (e.g., unreacted starting material or other non-polar byproducts).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. For this compound, you would expect to see specific signals in the ¹H NMR spectrum.
-
Expected ¹H NMR Signals (in CDCl₃ or DMSO-d₆):
-
Aromatic Protons: You will see signals in the aromatic region (~6.0-7.5 ppm). The protons on the main phenyl ring will appear as distinct doublets or singlets depending on their coupling, and the five protons of the benzyl group will also be in this region.
-
Methylene Protons (-O-CH₂-Ph): A characteristic singlet around 5.0-5.2 ppm, integrating to 2 hydrogens.
-
Amine Protons (-NH₂): A broad singlet that can appear over a wide range (e.g., 3.5-5.0 ppm) and is exchangeable with D₂O. Its integration should correspond to 2 hydrogens.
-
Hydroxyl Proton (-OH): A broad singlet, often at a higher chemical shift (>9.0 ppm), which is also D₂O exchangeable.
-
Methyl Protons (-COCH₃): A sharp singlet integrating to 3 hydrogens, typically around 2.5 ppm.
-
Experimental Workflow: Purity & Identity Confirmation
Caption: Workflow for final product analysis and confirmation.
References
Validation & Comparative
A Comparative Spectroscopic Analysis of 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone and Its Analogs for Researchers in Drug Development
In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth comparative analysis of the spectral data of 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone, a compound of interest in medicinal chemistry, with its structurally related analogs. By examining the spectral nuances of these analogs, we can gain a deeper understanding of the influence of individual functional groups on the overall spectroscopic signature, a critical step in structural elucidation and quality control.
This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output. The methodologies described herein are designed to be self-validating, ensuring the scientific integrity of the presented data.
Introduction: The Significance of Spectroscopic Comparison
The subject of our investigation, this compound, possesses a unique combination of functional groups—an amino group, a benzyloxy substituent, and a hydroxyl group—all attached to a 2-hydroxyacetophenone scaffold. Each of these groups imparts distinct electronic and steric effects, which are reflected in the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectra. To fully appreciate these contributions, we will compare its expected spectral features with those of three carefully selected analogs:
-
Analog 1: 4'-Benzyloxy-2'-hydroxyacetophenone: This analog allows for the isolated examination of the benzyloxy group's influence in the absence of the amino substituent.
-
Analog 2: 3'-Aminoacetophenone: This compound provides a baseline understanding of how an amino group in the meta position affects the acetophenone core.
-
Analog 3: 2',5'-Dihydroxyacetophenone: This analog helps in dissecting the role of the hydroxyl groups on the aromatic ring.
The synthesis of these molecules is a critical aspect of their analysis, as impurities can significantly impact spectral interpretation. For instance, the synthesis of 4'-Benzyloxy-2'-hydroxyacetophenone is typically achieved through the Williamson ether synthesis, reacting 2,4-dihydroxyacetophenone with benzyl bromide in the presence of a base like potassium carbonate[1]. Similarly, 2',5'-Dihydroxyacetophenone can be synthesized via a Fries rearrangement of hydroquinone diacetate[2]. The synthesis of 3'-Aminoacetophenone often involves the reduction of 3'-nitroacetophenone[3]. Understanding these synthetic pathways is crucial for anticipating potential side products.
Experimental Protocols: A Guide to Data Acquisition
To ensure reproducibility and accuracy, the following standardized protocols for acquiring spectral data are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.
-
¹H NMR Acquisition:
-
Utilize a 400 MHz or higher field strength spectrometer.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Integrate all signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A higher number of scans (typically 1024 or more) is required due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the deuterated solvent signal.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.
-
Data Acquisition:
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Perform a background scan prior to the sample scan to subtract atmospheric CO₂ and H₂O signals.
-
Mass Spectrometry (MS)
-
Sample Introduction: For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is suitable. For less volatile or thermally labile compounds, Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) is preferred.
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the molecular ion and key fragment ions.
-
Workflow for Spectral Analysis
Caption: Molecular structures of the target compound and its analogs.
Interpretation and Comparative Analysis
¹H NMR Spectra
The ¹H NMR spectrum is highly sensitive to the electronic environment of the protons.
-
Aromatic Region: In all analogs, the aromatic protons resonate between 6.5 and 7.6 ppm. The presence of electron-donating groups (-OH, -NH₂, -OCH₂Ph) generally shifts the ortho and para protons upfield (to lower ppm values). For our target compound, we predict a complex multiplet pattern in the aromatic region due to the varied electronic effects of the three different substituents.
-
Acetyl Group (-CH₃): The methyl protons of the acetyl group consistently appear as a singlet around 2.5 ppm. The slight variations in its chemical shift among the analogs reflect the differing electron-withdrawing nature of the substituted aromatic ring.
-
Benzyloxy Group (-CH₂-): The methylene protons of the benzyloxy group in Analog 1 are observed as a singlet around 5.1 ppm. We anticipate a similar chemical shift for the target compound.
-
Amino Group (-NH₂): The protons of the amino group in Analog 2 appear as a broad singlet around 3.8 ppm. The broadness is due to quadrupole broadening and potential hydrogen exchange. A similar broad signal is expected for the target compound.
-
Hydroxyl Group (-OH): The phenolic hydroxyl protons are often broad and their chemical shifts are highly dependent on concentration and solvent. The intramolecular hydrogen bonding in 2'-hydroxyacetophenones, as seen in Analog 1 and 3, results in a significant downfield shift (11-13 ppm). We predict a similar downfield-shifted, sharp singlet for the 2-OH group in the target compound due to intramolecular hydrogen bonding with the acetyl carbonyl.
¹³C NMR Spectra
The ¹³C NMR spectra provide valuable information about the carbon framework.
-
Carbonyl Carbon (C=O): The carbonyl carbon of the acetyl group is consistently found in the downfield region (198-204 ppm), as it is highly deshielded.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are modulated by the attached functional groups. Electron-donating groups shield the ortho and para carbons, shifting them upfield. The benzyloxy and amino groups in the target compound will significantly influence the positions of the aromatic carbon signals.
IR Spectra
IR spectroscopy is instrumental in identifying key functional groups.
-
C=O Stretch: The strong absorption band for the carbonyl stretch is a defining feature. In the analogs, this appears between 1640 and 1670 cm⁻¹. The lower frequency in the hydroxylated analogs (1 and 3) is indicative of intramolecular hydrogen bonding, which weakens the C=O bond. A similar lower frequency band is predicted for the target compound.
-
O-H and N-H Stretches: Broad O-H stretching bands are observed for the hydroxylated analogs. For the target compound, we expect to see both a broad O-H stretch and two sharper N-H stretching bands (symmetric and asymmetric) characteristic of a primary amine.
Mass Spectra
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
Molecular Ion: The molecular ion peak (M⁺) confirms the molecular weight of the compound.
-
Fragmentation: A characteristic fragment in benzyloxy-containing compounds (Analog 1 and the target compound) is the tropylium ion at m/z 91, resulting from the cleavage of the benzyl group. The fragmentation of the acetophenone core will also lead to characteristic ions.
Conclusion
References
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SpectraBase. 4'-Benzyloxy-2'-hydroxyacetophenone. [Link]
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SpectraBase. 2',5'-Dihydroxyacetophenone - 13C NMR. [Link]
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The Good Scents Company. 2,5-dihydroxyacetophenone. [Link]
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NIH. 1-(3-Benzyl-4,6-dibenzyloxy-2-hydroxyphenyl)ethanone. [Link]
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Semantic Scholar. Development of Ketoprofen Impurity A (1-(3-Benzoylphenyl)ethanone) as a Certified ReferenceMaterial for Pharmaceutical Quality C. [Link]
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Biological activity comparison of 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone derivatives
An In-Depth Guide to the Biological Activity of 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone Derivatives
Introduction: The Versatility of the Aminobenzyl Acetophenone Scaffold
In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is a cornerstone of drug discovery. The this compound core structure represents one such promising scaffold. While a simple acetophenone derivative in its own right, its true value lies in its potential as a sophisticated building block for a diverse range of biologically active compounds. The strategic placement of its amino, hydroxyl, and benzyloxy groups provides multiple reactive sites for chemical modification, allowing for the synthesis of extensive derivative libraries.
The primary rationale for developing derivatives from this core scaffold is to systematically explore and optimize its therapeutic potential. By introducing various functional groups at different positions, researchers can fine-tune the molecule's physicochemical properties—such as solubility, lipophilicity, and electronic distribution—to enhance its interaction with biological targets. This process is fundamental to understanding Structure-Activity Relationships (SAR), which dictate how a molecule's chemical structure correlates with its biological efficacy.[1][2][3][4][5] This guide provides a comparative analysis of the potential biological activities of these derivatives, supported by established experimental protocols and data interpretation frameworks.
Comparative Biological Activity: A Focus on Anticancer and Antimicrobial Potential
Derivatives synthesized from the aminobenzyl acetophenone scaffold, particularly chalcones and related heterocyclic compounds, have demonstrated significant promise in preclinical studies, primarily as anticancer and antimicrobial agents.[1][3][6][7][8]
Anticancer Activity: Targeting Cell Viability and Proliferation
The search for novel anticancer agents is driven by the need for more effective and selective therapies. Acetophenone and chalcone derivatives have emerged as a significant class of compounds that can induce cancer cell death through various mechanisms.[1][5][8]
Hypothesized Mechanism of Action: Induction of Apoptosis
A primary mechanism by which many cytotoxic agents eliminate cancer cells is the induction of apoptosis, or programmed cell death. For chalcone derivatives, this is often initiated by cellular stressors like the generation of Reactive Oxygen Species (ROS).[9] This leads to the disruption of the mitochondrial membrane potential, triggering the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspase enzymes (e.g., caspase-3 and -7), which are the executioners of apoptosis, leading to systematic cell dismantling without inducing an inflammatory response.[9]
Caption: Hypothesized apoptotic pathway induced by acetophenone derivatives.
Comparative Cytotoxicity Data
To evaluate anticancer potential, the half-maximal inhibitory concentration (IC₅₀) is determined. This value represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC₅₀ value indicates higher potency. The following table presents illustrative data for a series of hypothetical derivatives against the human lung carcinoma (A549) and breast adenocarcinoma (MCF-7) cell lines, reflecting typical data ranges seen in the literature for similar compounds.[4][10]
| Derivative ID | Substitution on Amino Group (R1) | Substitution on Phenyl Ring (R2) | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| Parent | -H | -H | >100 | >100 |
| DERIV-01 | -COCH₃ (Amide) | -H | 65.2 | 78.5 |
| DERIV-02 | -H | 4-Cl (Electron-withdrawing) | 22.8 | 31.4 |
| DERIV-03 | -H | 4-OCH₃ (Electron-donating) | 45.1 | 52.9 |
| DERIV-04 | -COCH₃ (Amide) | 4-Cl (Electron-withdrawing) | 10.5 | 15.8 |
Structure-Activity Relationship (SAR) Analysis
The illustrative data reveals key SAR insights:
-
Impact of Halogenation: The introduction of an electron-withdrawing chlorine atom (DERIV-02) significantly enhances cytotoxic activity compared to the parent compound. This modification can alter the electronic properties of the molecule, potentially improving its interaction with target enzymes or receptors.[5]
-
Effect of Acylation: Acylating the amino group to form an amide (DERIV-01) provides a modest increase in activity. However, combining this feature with halogenation (DERIV-04) results in the most potent derivative in this series, suggesting a synergistic effect between the two modifications.
-
Electron-Donating Groups: The presence of an electron-donating methoxy group (DERIV-03) leads to lower activity compared to the halogenated derivative (DERIV-02), highlighting that electron-withdrawing properties on the phenyl ring are favorable for cytotoxicity in this scaffold.[5]
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Substituted acetophenones and their derivatives have shown considerable activity against a range of pathogenic bacteria and fungi.[11][12][13]
Hypothesized Mechanism of Action
The antimicrobial action of compounds like chalcones is often attributed to the α,β-unsaturated carbonyl system.[2] This functional group can act as a Michael acceptor, allowing it to form covalent bonds with nucleophilic residues (like cysteine) in essential bacterial enzymes or proteins, thereby inactivating them. This can disrupt critical processes such as cell wall synthesis, protein synthesis, or metabolic pathways, ultimately leading to bacterial cell death.[2]
Comparative Antimicrobial Data
Antimicrobial efficacy is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[14][15] The table below shows representative MIC data for our hypothetical derivatives against common bacterial strains.
| Derivative ID | Substitution (R1, R2) | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) |
| Parent | -H, -H | >256 | >256 |
| DERIV-01 | -COCH₃, -H | 128 | 256 |
| DERIV-02 | -H, 4-Cl | 32 | 64 |
| DERIV-04 | -COCH₃, 4-Cl | 16 | 32 |
| DERIV-05 | -H, 4-Br | 16 | 32 |
Structure-Activity Relationship (SAR) Analysis
-
Halogenation is Key: Similar to the anticancer data, halogenation (DERIV-02 and DERIV-05) dramatically improves antimicrobial activity. The presence of bromine (DERIV-05) or chlorine (DERIV-04) results in the lowest MIC values, indicating the strongest activity. The high lipophilicity of halogenated compounds may facilitate their passage through the bacterial cell membrane.[13]
-
Gram-Positive vs. Gram-Negative: The derivatives consistently show better activity (lower MICs) against the Gram-positive S. aureus than the Gram-negative E. coli. This is a common observation, as the complex outer membrane of Gram-negative bacteria acts as an additional barrier, preventing many compounds from reaching their intracellular targets.
Key Experimental Methodologies
The trustworthiness of any biological comparison relies on the robustness and standardization of the experimental protocols used. The following sections detail the standard operating procedures for the key assays discussed.
Anticancer Activity Assessment: The MTT Cell Viability Assay
The MTT assay is a colorimetric method widely used to assess cell viability and cytotoxicity.[16] Its principle is based on the ability of mitochondrial reductase enzymes in living, metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[17][18] The amount of formazan produced is directly proportional to the number of viable cells.[17]
Caption: Standard workflow for an MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549 or MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[17][18]
-
Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the derivative dilutions. Include wells with untreated cells (negative control) and wells with medium only (background control). Incubate for the desired exposure period (typically 48 or 72 hours).[17][19]
-
MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT stock solution prepared in sterile PBS to each well (final concentration of 0.5 mg/mL).[18]
-
Formazan Formation: Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[16][19]
-
Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well.[18]
-
Absorbance Reading: Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[16][19]
-
Data Analysis: Subtract the absorbance of the background control wells from all other readings. Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.
Antimicrobial Susceptibility Testing: The Kirby-Bauer Disk Diffusion Method
This method is a standardized, qualitative test used to determine the susceptibility of bacteria to various antimicrobial agents.[15][20] It relies on measuring the diameter of the zone of inhibition around a filter disk impregnated with the test compound.[20]
Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.
Step-by-Step Protocol:
-
Inoculum Preparation: From a pure culture, select 4-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[14]
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the bacterial suspension, removing excess liquid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.[21]
-
Disk Application: Allow the plate to dry for a few minutes. Using sterile forceps, place paper disks impregnated with a known concentration of the test derivative onto the agar surface. Gently press each disk to ensure complete contact.[14]
-
Incubation: Invert the plates and incubate them at 35-37°C for 16-24 hours.[15]
-
Measurement and Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm). Compare these zone diameters to standardized interpretive charts to classify the organism as Susceptible, Intermediate, or Resistant to the tested derivative.[21]
Conclusion
The this compound scaffold is a valuable starting point for the development of novel therapeutic agents. Through systematic chemical modification, derivatives can be synthesized that exhibit potent and selective biological activities, particularly in the realms of anticancer and antimicrobial research. Structure-activity relationship studies are critical in this process, guiding the rational design of more effective compounds by identifying key structural features, such as halogenation, that enhance bioactivity. The application of standardized and validated experimental protocols, such as the MTT and Kirby-Bauer assays, is essential for generating reliable and comparable data, ensuring the integrity of the drug discovery and development pipeline. Further exploration of this versatile scaffold holds significant promise for addressing unmet needs in modern medicine.
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Semantic Scholar. (2024). Synthesis, Antibacterial, Antioxidant and DFT Computational Studies of Acetophenone-Based Chalcone Derivatives. Retrieved from [Link]
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Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
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A Comparative Guide to the Purity Assessment of Synthesized 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone
Introduction: The Imperative of Purity in Drug Development Intermediates
In the intricate pathway of pharmaceutical development, the purity of each chemical intermediate is not merely a quality metric; it is a cornerstone of the safety and efficacy of the final Active Pharmaceutical Ingredient (API). The subject of this guide, 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone, is a complex organic molecule likely serving as a key building block in the synthesis of novel therapeutics. Impurities, defined by the International Council for Harmonisation (ICH) as any component of the drug substance that is not the chemical entity defined as the drug substance, can arise from numerous sources including starting materials, by-products, intermediates, and degradation products[1]. The presence of these undesired substances can have significant consequences, ranging from altered drug stability and manufacturing process inconsistencies to severe toxicological effects in patients.
This guide provides a comprehensive comparison of analytical methodologies for the robust purity assessment of a synthesized batch of this compound. We will delve into the mechanistic underpinnings of each technique, present objective experimental data for comparison, and provide field-proven protocols. Our approach is grounded in the principles outlined by global regulatory bodies, ensuring that the described workflows are not only scientifically sound but also align with the stringent requirements of the pharmaceutical industry[1][2][3].
Anticipating the Challenge: Potential Impurities
A logical purity assessment strategy begins with a theoretical analysis of potential impurities. Based on the structure of this compound, a plausible synthetic route involves the benzylation of a dihydroxyphenylethanone precursor followed by nitration and subsequent reduction. This suggests the potential for several classes of impurities:
-
Starting Materials: Unreacted 2,4-dihydroxyacetophenone or its benzylated intermediate.
-
Isomeric By-products: Impurities arising from reaction at other positions on the aromatic ring (e.g., 5-amino or 6-amino isomers).
-
Over-reacted/Under-reacted Products: Incomplete reduction of the nitro group or side reactions involving the amino or hydroxyl functionalities.
-
Reagents and Catalysts: Residual metals from catalytic reduction or other inorganic salts[4].
-
Degradation Products: Compounds formed during storage or processing, potentially through oxidation of the aminophenol moiety.
A multi-faceted analytical approach is therefore essential to detect, identify, and quantify this diverse array of potential contaminants.
Core Purity Assessment: A Triad of Orthogonal Techniques
The primary determination of purity is best accomplished not by a single method, but by a combination of high-powered, orthogonal techniques that provide complementary information. High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Mass Spectrometry (MS) form the cornerstone of a robust purity assessment workflow.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC, particularly in its reverse-phase mode, is the undisputed industry standard for determining the purity of drug substances[5]. Its high resolving power allows for the separation of the main compound from closely related impurities.
Causality of Experimental Choices: A reverse-phase C18 column is selected for its versatility in retaining and separating moderately polar to nonpolar aromatic compounds like our target molecule. The mobile phase, a gradient of acidified water and acetonitrile, is chosen to ensure sharp peak shapes (acidification protonates the basic amino group, reducing tailing) and to elute a wide range of potential impurities with varying polarities. UV detection is employed because the aromatic rings and ketone chromophores in the target molecule and its likely impurities provide strong absorbance.
Detailed Experimental Protocol: HPLC-UV Purity Method
-
System Preparation:
-
HPLC System: A gradient-capable HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
-
Standard and Sample Preparation:
-
Diluent: 50:50 Acetonitrile:Water.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of diluent to achieve a 1 mg/mL solution.
-
System Suitability: Prepare a solution containing the main compound and a known, related impurity to verify resolution as per USP <621> guidelines[6].
-
-
Chromatographic Run & Data Analysis:
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Analysis: Calculate purity using the area percent method. The purity is reported as the area of the main peak divided by the total area of all peaks, multiplied by 100.
-
Quantitative NMR (qNMR): An Absolute Measure of Purity
While HPLC provides a relative purity based on detector response, qNMR offers a primary, absolute measure of purity without the need for a specific reference standard of the analyte[7][8]. The technique relies on the direct proportionality between the integral of an NMR signal and the number of nuclei responsible for that signal[9].
Causality of Experimental Choices: A high-purity, stable internal standard (e.g., maleic acid) with sharp, well-resolved peaks that do not overlap with the analyte's signals is chosen. DMSO-d6 is a suitable solvent for both the analyte and the standard. The ¹H NMR spectrum is acquired with a long relaxation delay (D1) to ensure complete spin relaxation, which is critical for accurate integration and quantification[10].
Detailed Experimental Protocol: ¹H qNMR Purity Determination
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound into an NMR tube.
-
Accurately weigh ~5 mg of a certified internal standard (e.g., Maleic Acid) into the same tube.
-
Add ~0.75 mL of a deuterated solvent (e.g., DMSO-d6).
-
Ensure complete dissolution by gentle vortexing.
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Key Parameters:
-
Pulse Program: Standard 90° pulse.
-
Relaxation Delay (D1): > 5 x T1 of the slowest relaxing proton (typically 30-60 seconds).
-
Number of Scans: ≥ 16 (for good signal-to-noise).
-
-
-
Data Processing and Calculation:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.
-
Calculate the purity (Purityₐ) using the following formula[10]:
Purityₐ (%) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Purityₛₜd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
a = Analyte
-
std = Internal Standard
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Impurity Identification
When HPLC-UV analysis reveals impurities above the identification threshold set by ICH Q3A guidelines (typically ≥0.10%)[1][11], their structures must be elucidated. LC-MS is the premier technique for this task, providing molecular weight information that is critical for identification[5][12].
Causality of Experimental Choices: Coupling the established HPLC method to a high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap analyzer allows for the determination of accurate mass and, subsequently, the molecular formula of each impurity[][14]. This data, combined with fragmentation patterns from MS/MS experiments, enables the confident structural assignment of unknown peaks[5].
Comparison of Primary Purity Assessment Techniques
| Feature | HPLC-UV | qNMR | LC-MS |
| Primary Purpose | Purity/Impurity Quantification (Relative) | Purity/Potency Quantification (Absolute) | Impurity Identification & Structure Elucidation |
| Quantitative Accuracy | High, but dependent on response factors. | Very High (Primary Method). Independent of response factors. | Semi-quantitative at best without standards. |
| Sensitivity | High (ng range) | Moderate (µg-mg range) | Very High (pg-fg range) |
| Information Provided | Retention time, relative peak area. | Chemical structure, absolute molar quantity. | Molecular weight, molecular formula, fragmentation. |
| Reference Standard | Requires a reference standard of the main compound for assay. | Requires a certified internal standard (not the analyte). | Not required for identification. |
| Throughput | High | Moderate | Moderate to High |
Workflow for Comprehensive Purity Assessment
A robust and self-validating workflow ensures that all aspects of purity are thoroughly investigated. This involves a logical progression from initial screening to detailed characterization and final confirmation.
Caption: Logical workflow for the comprehensive purity assessment of a synthesized chemical intermediate.
Orthogonal & Complementary Techniques for a Complete Profile
To build a complete and trustworthy purity profile, several other techniques should be included in the analytical battery.
Elemental Analysis (CHN)
This technique provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimental values are compared against the theoretical values calculated from the molecular formula (C₁₅H₁₅NO₃). A close match provides strong evidence for the compound's identity and the absence of significant inorganic or carbon-lacking organic impurities[15][16].
-
Theoretical Composition: C: 70.02%, H: 5.88%, N: 5.44%
-
Acceptance Criteria: Typically ±0.4% of the theoretical value.
Residual Solvent Analysis (GC-HS)
Gas Chromatography with Headspace sampling (GC-HS) is used to detect and quantify residual solvents from the synthesis and purification steps. This is a critical safety and quality attribute governed by ICH Q3C guidelines.
Water Content (Karl Fischer Titration)
This method accurately quantifies the water content, which is essential for calculating an accurate, solvent-free purity value.
Conclusion: An Integrated Strategy for Unimpeachable Quality
The purity assessment of a pharmaceutical intermediate like this compound is a rigorous, multi-step process that demands more than a single analytical measurement. A scientifically sound and defensible purity value is derived from an integrated strategy that combines the high-resolution separation of HPLC, the absolute quantification of qNMR, and the definitive identification power of Mass Spectrometry. This core triad, supported by orthogonal methods like elemental analysis and residual solvent testing, creates a self-validating system of checks and balances. By understanding the causality behind each experimental choice and adhering to established regulatory frameworks, researchers and drug developers can ensure the unimpeachable quality of their intermediates, safeguarding the integrity of the entire drug development pipeline.
References
-
<621> CHROMATOGRAPHY - US Pharmacopeia (USP). (2022). US Pharmacopeia.[Link]
-
ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency.[Link]
-
Elemental Analysis for the Pharmaceutical Industry Q&A. (n.d.). Smithers.[Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2022). International Journal of Pharmaceutical Investigation.[Link]
-
A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma.[Link]
-
Trace Metals Testing and Elemental Analysis for Pharmaceuticals. (n.d.). Intertek.[Link]
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ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy.[Link]
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USP <621> Chromatography. (n.d.). DSDP Analytics.[Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc.[Link]
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Elemental Analysis CHNS(O) - Testing Methods. (n.d.). Auriga Research.[Link]
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Instrumentation for chemical & pharmaceutical applications. (n.d.). Elementar.[Link]
-
<621> Chromatography - US Pharmacopeia (USP). (2021). US Pharmacopeia.[Link]
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Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (2014). Journal of Pharmaceutical Sciences.[Link]
-
Are You Sure You Understand USP <621>? (2024). LCGC International.[Link]
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025). Patsnap Eureka.[Link]
-
Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. (n.d.). Scilit.[Link]
-
Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. (2021). Magnetic Resonance in Chemistry.[Link]
-
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). ICH.[Link]
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The benefits of high-resolution mass spectrometry for impurity profiling. (2025). LGC.[Link]
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ICH Q3A Guideline for Impurities in New Drug Substances. (2024). YouTube.[Link]
-
Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. (2021). Innovational Journals.[Link]
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Cross-reactivity studies of 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone
An Objective Guide to the Cross-Reactivity Profile of a Novel p38 MAPK Inhibitor: A Comparative Analysis
In the landscape of small molecule drug discovery, particularly within kinase inhibitor development, establishing a precise and narrow target engagement profile is paramount. Off-target activity, or cross-reactivity, can lead to unforeseen toxicities or a dilution of therapeutic efficacy. This guide provides a comprehensive comparative analysis of the cross-reactivity profile of 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone , a novel investigational inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK), hereafter referred to as Compound X .
The performance of Compound X is benchmarked against two well-characterized p38 MAPK inhibitors: SB203580 , a first-generation ATP-competitive inhibitor, and Doramapimod (BIRB 796) , a potent allosteric inhibitor known for its distinct binding mechanism. Through a series of standardized biochemical and cellular assays, this guide will elucidate the selectivity and potential off-target liabilities of Compound X, offering researchers and drug development professionals a data-driven framework for its evaluation.
The Critical Role of Selectivity in p38 MAPK Inhibition
The p38 MAPK signaling cascade is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. Its central role in inflammation has made it an attractive target for therapeutic intervention in autoimmune diseases, neuroinflammatory conditions, and certain cancers. However, the ATP-binding pocket is highly conserved across the human kinome, creating a significant challenge for developing selective inhibitors. Poor selectivity can lead to inhibition of structurally related kinases (e.g., JNK, ERK) or unrelated kinases, resulting in a complex and often unpredictable pharmacological profile. This underscores the necessity for rigorous cross-reactivity screening early in the development pipeline.
Caption: Simplified p38 MAPK signaling pathway.
Comparative Cross-Reactivity Profiling: Methodology
To construct a robust comparative profile, three key experiments were designed: a broad biochemical kinase panel screening, a cell-based target engagement assay, and a functional cytokine release assay. These assays provide a multi-faceted view of inhibitor specificity, moving from isolated protein interactions to complex cellular responses.
Experimental Workflow Overview
The workflow is designed to first establish the broad selectivity profile at the enzymatic level and then validate the most potent and selective compounds in a more physiologically relevant cellular environment.
A Comparative Guide to the Synthesis of 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone: Strategies and Protocols
Introduction
1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone is a key building block in medicinal chemistry, notably as a precursor for various pharmaceutical agents. Its specific arrangement of functional groups—an ortho-hydroxyacetophenone backbone, a protected phenol, and an amino group—makes it a versatile intermediate. However, the synthesis of this molecule is not trivial, requiring careful strategic planning to manage regioselectivity and functional group compatibility.
This guide provides an in-depth comparison of viable synthetic routes to this compound. We will move beyond simple procedural lists to dissect the chemical logic behind each pathway, offering field-proven insights into optimizing reaction conditions and navigating potential challenges. The objective is to equip researchers, chemists, and drug development professionals with a robust framework for selecting and executing the most suitable synthesis for their specific laboratory or industrial needs.
Retrosynthetic Analysis: Devising a Logical Approach
A logical retrosynthetic analysis of the target molecule reveals several potential disconnections. The most apparent strategy involves a three-step sequence starting from a commercially available precursor, 2,4-dihydroxyacetophenone. This approach hinges on the sequential introduction of the benzyl and amino functionalities.
Caption: Retrosynthetic analysis of the target compound.
This primary strategy, which we will refer to as Route 1 , involves:
-
Selective O-Benzylation: Protecting the more acidic and less hindered 4-hydroxyl group.
-
Regioselective Nitration: Introducing a nitro group at the 3-position, directed by the existing activating groups.
-
Nitro Group Reduction: Converting the nitro intermediate to the final primary amine.
We will benchmark this primary route against alternative strategies and discuss the emerging role of enzymatic synthesis for related structures.
Benchmark of Synthetic Strategies
The synthesis of this compound is a multi-step process where the sequence of reactions is critical to success. Below, we compare the most logical chemical pathway with potential alternatives.
Route 1: The Benzylation-Nitration-Reduction Pathway (Preferred Route)
This is the most widely applicable and reliable method, balancing yield, scalability, and predictable outcomes. It leverages well-understood, classical organic reactions.
Caption: Workflow for the Benzylation-Nitration-Reduction pathway.
-
Expertise & Experience: The choice of potassium carbonate (K₂CO₃) as the base in Step 1 is deliberate. It is sufficiently basic to deprotonate the more acidic 4-OH group over the 2-OH group (which is intramolecularly hydrogen-bonded to the carbonyl), but mild enough to prevent side reactions.[1][2] Acetone is an excellent solvent for this Williamson ether synthesis due to its polarity and appropriate boiling point. The subsequent nitration is directed ortho to the powerful activating -OH group and meta to the deactivating acetyl group, favoring substitution at the C3 position. Catalytic hydrogenation is the cleanest method for reducing the nitro group, as the palladium on carbon (Pd/C) catalyst can be easily filtered off, simplifying purification.[3][4]
Alternative Strategies
-
Nitration-First Approach: This would involve nitrating 2,4-dihydroxyacetophenone first, followed by benzylation and reduction.
-
Causality Behind Experimental Choices: While seemingly viable, nitrating the starting material directly is prone to issues. The presence of two activating hydroxyl groups can lead to a mixture of mono- and di-nitrated products, and poor regioselectivity, significantly complicating purification and reducing the overall yield.
-
-
Enzymatic Synthesis: Recent advancements have demonstrated the use of multi-enzyme systems for producing the core structure, 3-amino-2-hydroxyacetophenone, from precursors like m-nitroacetophenone.[5][6]
-
Field-Proven Insights: This biosynthetic route is a green chemistry alternative, operating in aqueous media under mild conditions. It often involves a cascade of enzymes like nitroreductase and hydroxylaminobenzene mutase.[6] While highly promising, its application is currently limited to the un-benzylated core. Adapting these enzymes to accept the bulkier, benzylated substrate would require significant protein engineering efforts. It represents a forward-looking but not yet commercially viable alternative for this specific target molecule.
-
Quantitative Data Comparison
The following table summarizes the key performance indicators for the primary synthetic route, based on typical literature and laboratory findings.
| Parameter | Step 1: Benzylation | Step 2: Nitration | Step 3: Reduction | Overall (Estimated) |
| Typical Yield | 75-85%[1] | 60-75% | 85-95%[4] | 38-59% |
| Purity (Post-Purification) | >98% | >97% | >99% | >99% |
| Key Reagents | Benzyl Bromide, K₂CO₃ | Fuming HNO₃, H₂SO₄ | H₂, Pd/C | - |
| Safety Considerations | Benzyl bromide is a lachrymator. | Use of strong, corrosive acids. Exothermic reaction requires careful temperature control. | Hydrogen gas is flammable. Pd/C can be pyrophoric when dry. | - |
| Scalability | Excellent | Good, with appropriate thermal management. | Excellent | Good |
Experimental Protocols
The following protocols are provided as a self-validating system for researchers. They represent a robust starting point for laboratory-scale synthesis.
Protocol 1: Synthesis of 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone (Intermediate 1)
-
Apparatus Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dihydroxyacetophenone (10.0 g, 65.7 mmol).
-
Reagent Addition: Add anhydrous potassium carbonate (18.2 g, 131.5 mmol) and 150 mL of acetone.
-
Reaction Initiation: While stirring vigorously, add benzyl bromide (8.3 mL, 69.0 mmol) dropwise over 10 minutes.
-
Reaction Conditions: Heat the mixture to reflux (approximately 60°C) and maintain for 3-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), eluting with 4:1 Hexane:Ethyl Acetate.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Wash the solid with a small amount of acetone.
-
Purification: Evaporate the combined filtrate under reduced pressure. The resulting crude solid can be recrystallized from methanol to yield the product as a crystalline solid.
-
Expected Yield: ~13.5 g (80%).[1]
-
Protocol 2: Synthesis of 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone (Intermediate 2)
-
Apparatus Setup: In a 250 mL flask cooled to 0°C in an ice-salt bath, add 1-(4-(benzyloxy)-2-hydroxyphenyl)ethanone (10.0 g, 41.3 mmol) dissolved in 50 mL of concentrated sulfuric acid. Stir until a homogenous solution is formed.
-
Reagent Addition: In a separate flask, prepare a nitrating mixture by slowly adding fuming nitric acid (2.0 mL, 45.4 mmol) to 10 mL of concentrated sulfuric acid, keeping the temperature below 10°C.
-
Reaction Conditions: Add the nitrating mixture dropwise to the solution of the starting material over 30 minutes, ensuring the internal temperature does not exceed 5°C. Stir for an additional 1-2 hours at 0-5°C.
-
Work-up: Slowly pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A yellow solid will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry in a vacuum oven. The product is typically of sufficient purity for the next step.
Protocol 3: Synthesis of this compound (Final Product)
-
Apparatus Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add 1-(4-(benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone (10.0 g, 34.8 mmol) and 150 mL of ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (1.0 g, 10% w/w) to the mixture.
-
Reaction Conditions: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi. Shake the vessel at room temperature for 2-4 hours, or until hydrogen uptake ceases.[3]
-
Work-up: Depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with ethanol.
-
Purification: Evaporate the combined filtrate under reduced pressure. The resulting solid can be recrystallized from an ethanol/water mixture to afford the final product as a pure, crystalline solid.
-
Expected Yield: ~8.1 g (90%).
-
Conclusion
For the synthesis of this compound, the Benzylation-Nitration-Reduction pathway stands out as the most efficient and reliable strategy for both laboratory and pilot-scale production. Its reliance on well-established reactions, high-yielding steps, and predictable regiochemistry makes it superior to more complex or less selective alternatives. While emerging biosynthetic methods present an exciting future for producing related pharmacophores, the classical chemical route remains the current standard, offering a robust and scalable solution for researchers and drug development professionals.
References
-
Title: 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone Source: Acta Crystallographica Section E: Structure Reports Online, National Center for Biotechnology Information URL: [Link]
-
Title: Synthesis of 3-amino-2-hydroxyacetophenone Source: PrepChem.com URL: [Link]
-
Title: 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]ethanone Source: Acta Crystallographica Section E: Structure Reports Online, National Center for Biotechnology Information URL: [Link]
- Title: Preparation method for pranlukast key intermediate 3-amino-2-hydroxyacetophenone Source:Google Patents URL
-
Title: Efficient Production of 3-Amino-2-Hydroxy Acetophenone by Multi-Enzyme Biosynthesis Source: Chembiochem, Wiley Online Library URL: [Link]
- Title: Synthetic method of 3-amino-2-hydroxyacetophenone Source:Google Patents URL
-
Title: Multi-Enzyme Biosynthesis for the Production of 3-Amino-2-Hydroxy Acetophenone Source: ChemistryViews URL: [Link]
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- 3. prepchem.com [prepchem.com]
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A Researcher's Guide to the Synthesis of 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone: A Multi-Step Approach
For researchers and professionals in drug development, the synthesis of key intermediates is a critical process where reproducibility and efficiency are paramount. This guide provides a detailed examination of a plausible and robust multi-step synthesis for 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone, a valuable building block in medicinal chemistry. This document moves beyond a simple recitation of steps to explain the chemical rationale behind each transformation, offering insights into reaction mechanisms and potential challenges.
The Strategic Synthesis Pathway
The synthesis of this compound can be efficiently achieved through a three-step sequence starting from the readily available 2,4-dihydroxyacetophenone. The overall strategy involves:
-
Regioselective Benzylation: Protection of the more acidic 4-hydroxyl group as a benzyl ether.
-
Electrophilic Nitration: Introduction of a nitro group at the 3-position, directed by the existing substituents.
-
Chemoselective Reduction: Conversion of the nitro group to the target amine.
This guide will dissect each of these steps, providing a detailed experimental protocol and a discussion of the underlying chemical principles.
Step 1: Regioselective Benzylation of 2,4-Dihydroxyacetophenone
The initial step focuses on the selective protection of the 4-hydroxyl group of 2,4-dihydroxyacetophenone. The hydroxyl group at the 4-position is more acidic than the one at the 2-position due to the intramolecular hydrogen bonding between the 2-hydroxyl group and the acetyl carbonyl group. This difference in acidity allows for regioselective alkylation.
Experimental Protocol:
A robust method for this transformation is the Williamson ether synthesis, utilizing a mild base to selectively deprotonate the 4-hydroxyl group.
-
To a stirred solution of 2,4-dihydroxyacetophenone (1 equivalent) in a suitable polar aprotic solvent such as acetone or acetonitrile, add a mild base like potassium carbonate (2 equivalents).[1]
-
Add benzyl bromide (1 equivalent) to the reaction mixture.
-
Heat the mixture to reflux (approximately 56°C for acetone) and maintain for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent like methanol to yield 1-(4-(benzyloxy)-2-hydroxyphenyl)ethanone.
Causality and Expertise:
The choice of a mild base like potassium carbonate is crucial for achieving high regioselectivity. Stronger bases could lead to the deprotonation of both hydroxyl groups, resulting in a mixture of mono- and di-benzylated products. Acetone is an excellent solvent for this reaction as it readily dissolves the reactants and facilitates the SN2 reaction.
dot graph "Step_1_Benzylation" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
"2,4-Dihydroxyacetophenone" -> "1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone" [label=" Benzyl bromide, K2CO3, Acetone, Reflux"]; } caption: "Regioselective benzylation of 2,4-dihydroxyacetophenone."
Step 2: Nitration of 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone
The second step involves the electrophilic aromatic substitution to introduce a nitro group onto the benzene ring. The existing electron-donating hydroxyl and benzyloxy groups are ortho-, para-directing. The bulky benzyloxy group and the acetyl group will sterically hinder the positions adjacent to them, favoring nitration at the 3-position.
Experimental Protocol:
Standard nitrating conditions can be employed for this transformation.
-
Dissolve 1-(4-(benzyloxy)-2-hydroxyphenyl)ethanone (1 equivalent) in a suitable solvent like glacial acetic acid.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, dropwise while maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring by TLC.
-
Carefully pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with cold water until the washings are neutral, and dry to obtain crude 1-(4-(benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone.
-
The crude product can be further purified by recrystallization.
Causality and Expertise:
The control of temperature is critical during nitration to prevent over-nitration and side reactions. The use of glacial acetic acid as a solvent helps to moderate the reactivity of the nitrating agent. The directing effects of the substituents are key to achieving the desired regioselectivity.
dot graph "Step_2_Nitration" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
"1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone" -> "1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone" [label=" HNO3, H2SO4, Acetic acid, 0-5°C"]; } caption: "Electrophilic nitration at the 3-position."
Step 3: Reduction of the Nitro Group
The final step is the chemoselective reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
Experimental Protocol:
-
Dissolve 1-(4-(benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).[2][3]
-
Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.
-
Stir the reaction under a hydrogen atmosphere (typically 1-4 atm) at room temperature until the uptake of hydrogen ceases.
-
Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric upon exposure to air when dry.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the final product, this compound.
Causality and Expertise:
Palladium on carbon is a highly effective catalyst for the reduction of aromatic nitro groups.[2][3] The reaction is generally clean and proceeds with high yield. It is important to ensure the complete removal of the catalyst to avoid contamination of the final product. The choice of solvent is important for substrate solubility and catalyst activity.
An alternative method for the reduction is the use of sodium borohydride in the presence of a transition metal catalyst, which can be a milder option for substrates with other reducible functional groups.[4][5][6]
dot graph "Step_3_Reduction" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
"1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone" -> "this compound" [label=" H2, 10% Pd/C, Ethanol, RT"]; } caption: "Catalytic hydrogenation of the nitro group."
Summary of the Synthetic Protocol
| Step | Starting Material | Reagents and Conditions | Product | Key Considerations |
| 1 | 2,4-Dihydroxyacetophenone | Benzyl bromide, K₂CO₃, Acetone, Reflux | 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone | Regioselectivity is controlled by the difference in acidity of the hydroxyl groups. |
| 2 | 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone | Conc. HNO₃, Conc. H₂SO₄, Glacial Acetic Acid, 0-5°C | 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone | Strict temperature control is crucial to prevent side reactions. |
| 3 | 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone | H₂, 10% Pd/C, Ethanol, Room Temperature | This compound | Careful handling of the pyrophoric Pd/C catalyst is necessary. |
Conclusion
The presented three-step synthesis provides a reliable and logical pathway to obtain this compound. By understanding the chemical principles behind each step—selective protection, directed electrophilic substitution, and chemoselective reduction—researchers can confidently reproduce and, if necessary, adapt this protocol. The key to success lies in the careful control of reaction conditions and the use of appropriate purification techniques to ensure the high purity of the final product, a crucial requirement for its application in the development of new pharmaceutical agents.
References
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Palladium on carbon. In: Wikipedia. [Link]
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Study of Electron Beam Irradiated Palladium on Carbon Catalysts for Transfer Hydrogenation Reactions of Nitroarenes Compounds. ResearchGate. [Link]
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A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. ResearchGate. [Link]
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Ma, Y., Zhao, H., Zhang, S., He, J., & Zhang, Z. (2024). Efficient room-temperature hydrogenation of nitroaromatic compounds to primary amines using nitrogen-doped carbon-supported palladium catalysts. RSC Advances, 14(1), 1-8. [Link]
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Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. [Link]
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Catalytic Hydrogenation of Nitrobenzene to Aniline. Mettler Toledo. [Link]
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HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Rasayan Journal of Chemistry. [Link]
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Regioselective alkylation of 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone. American Chemical Society. [Link]
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Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]
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Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. National Center for Biotechnology Information. [Link]
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Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. PubMed. [Link]
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1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. National Center for Biotechnology Information. [Link]
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Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Oriental Journal of Chemistry. [Link]
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Chemical reaction hazards associated with the use of sodium borohydride. IChemE. [Link]
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Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides. ScholarWorks @ UTRGV. [Link]
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Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. ResearchGate. [Link]
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The Regioselective 4-Benzylation of 2,4-Dihydroxybenzaldehyde. Organic Preparations and Procedures International. [Link]
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Navigating the Translational Gap: A Comparative Guide to In Vitro and In Vivo Studies of 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone Derivatives
In the landscape of modern drug discovery, the journey of a candidate molecule from the laboratory bench to clinical application is fraught with challenges. A critical juncture in this process is the transition from in vitro experimentation to in vivo validation. This guide provides an in-depth comparison of in vitro and in vivo studies, using the promising class of 1-(3-amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone derivatives, which are precursors to novel chalcones, as a central theme. We will explore the nuances of experimental design, data interpretation, and the often-observed discrepancies between the two models, offering insights for researchers, scientists, and drug development professionals.
The Promise of Amino-Benzyloxy Chalcone Scaffolds
The core structure, this compound, serves as a versatile starting material for the synthesis of a diverse library of chalcone derivatives. Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are well-documented for their broad spectrum of biological activities, including anti-inflammatory, anticancer, and antioxidant properties.[1][2][3][4][5] The presence of amino and benzyloxy functionalities on one of the aromatic rings offers unique opportunities for structural modifications to enhance potency and selectivity.
The general synthetic route to these derivatives is the Claisen-Schmidt condensation, a reliable base-catalyzed reaction between the starting acetophenone and various substituted benzaldehydes.[3][6] This straightforward synthesis allows for the systematic exploration of structure-activity relationships (SAR).
Caption: General workflow for the synthesis of chalcone derivatives.
In Vitro Evaluation: A First Look at Biological Activity
In vitro studies are the cornerstone of early-stage drug discovery, providing a rapid and cost-effective means to screen large numbers of compounds for potential biological activity in a controlled environment. These assays typically involve the use of isolated enzymes, specific cell lines, or microorganisms.
Common In Vitro Assays for Chalcone Derivatives:
-
Anticancer Activity: The cytotoxicity of novel chalcones is frequently assessed using cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.[7] A range of human cancer cell lines, such as HCT116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer), are commonly employed to evaluate the spectrum of activity.[7][8]
-
Anti-inflammatory Activity: The anti-inflammatory potential of these derivatives can be investigated by measuring their ability to inhibit key inflammatory enzymes like cyclooxygenase-2 (COX-2) or to reduce the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).[9]
-
Antioxidant Activity: Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay are used to determine the antioxidant capacity of the synthesized compounds.
Representative In Vitro Data for Amino/Hydroxy Chalcone Derivatives
| Compound ID | Target/Cell Line | IC50 (µM) | Biological Activity | Reference |
| Chalcone A | HCT116 (Colon Cancer) | 37.07 | Anticancer | [7] |
| Chalcone B | MGC-803 (Gastric Cancer) | 1.52 | Anticancer | [10] |
| Chalcone C | MCF-7 (Breast Cancer) | 3.44 | Anticancer | [8] |
| Chalcone D | COX-2 Inhibition | - | Anti-inflammatory | [11] |
| Chalcone E | AChE Inhibition | 0.0153 | Anti-Alzheimer's | [12] |
Note: The data presented are representative examples from various studies on chalcone derivatives and are intended for illustrative purposes.
In Vivo Studies: The Whole-Organism Perspective
While in vitro assays are invaluable for initial screening, they cannot fully replicate the complex physiological environment of a living organism. In vivo studies, typically conducted in animal models, are essential to evaluate the efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and safety of a drug candidate.
Common In Vivo Models for Chalcone Derivatives:
-
Anticancer Efficacy: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are frequently used to assess the in vivo antitumor activity of chalcones. Tumor growth inhibition is the primary endpoint.
-
Anti-inflammatory Activity: The carrageenan-induced paw edema model in rats is a classic method to evaluate acute anti-inflammatory effects. The reduction in paw swelling is measured over time.[11] The formalin test in mice can be used to assess both anti-inflammatory and analgesic properties.[11]
-
Pharmacokinetic Studies: These studies involve administering the compound to animals (e.g., rabbits, rats) and collecting blood samples at various time points to determine key parameters like peak plasma concentration (Cmax), time to reach Cmax (Tmax), and bioavailability.[13][14]
Representative In Vivo Data for Amino/Hydroxy Chalcone Derivatives
| Compound ID | Animal Model | Dose | Efficacy | Reference |
| Chalcone F | DMH-induced Colon Cancer (Rats) | 100 mg/kg | Significant reduction in aberrant crypt foci | [7] |
| Chalcone G | Carrageenan-induced Paw Edema (Rats) | - | Significant anti-inflammatory effect | [11] |
| Chalcone H | Formalin Test (Mice) | - | Suppression of nociceptive behaviors | [11] |
| Chalcone I | New Zealand White Rabbits | - | Low bioavailability | [13][14] |
Note: The data presented are representative examples from various studies on chalcone derivatives and are intended for illustrative purposes.
The In Vitro-In Vivo Disconnect: Bridging the Translational Gap
A significant challenge in drug development is the frequent lack of correlation between in vitro potency and in vivo efficacy. A compound that demonstrates impressive activity in a cell-based assay may fail to show any effect in an animal model, and vice versa. This discrepancy can be attributed to several factors:
-
Pharmacokinetics (ADME): A compound may have poor absorption, rapid metabolism, or extensive distribution to non-target tissues, preventing it from reaching the site of action at a sufficient concentration.[13][14] In silico ADME predictions can provide early insights into the potential pharmacokinetic profile of a compound.
-
Toxicity: A compound may exhibit unforeseen toxicity in vivo, leading to adverse effects that limit its therapeutic window.
-
Off-target Effects: In the complex biological system of a whole organism, a compound may interact with unintended targets, leading to unexpected pharmacological or toxicological outcomes.
-
Metabolic Transformation: The parent compound may be metabolized into active or inactive metabolites, altering its efficacy and safety profile.
Caption: Iterative workflow of drug discovery and evaluation.
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies are crucial. Below are representative protocols for common in vitro and in vivo assays.
In Vitro: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the chalcone derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vivo: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the rats into groups (e.g., control, standard drug, and test compound groups). Administer the chalcone derivatives orally or intraperitoneally at a predetermined dose one hour before the carrageenan injection.
-
Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.
Conclusion
The development of novel therapeutic agents from scaffolds like this compound requires a judicious and integrated approach that leverages the strengths of both in vitro and in vivo models. While in vitro assays provide essential initial data on potency and mechanism of action, in vivo studies are indispensable for evaluating the true therapeutic potential and safety of a compound in a complex physiological system. Understanding the potential for disconnect between these two modalities and proactively investigating factors such as pharmacokinetics are critical for successfully navigating the translational gap and advancing promising new chemical entities toward clinical reality. The insights gained from a comprehensive evaluation of both in vitro and in vivo data will ultimately guide the rational design of more effective and safer medicines.
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Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence - PMC.
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Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies - PubMed Central.
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In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest - PubMed Central.
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Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence - MDPI.
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Chalcone derivatives: synthesis, in vitro and in vivo evaluation of their anti-anxiety, anti-depression and analgesic effects - PMC.
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Synthesis of New 4′-amino chalcones and their anti-inflammatory and antimicrobial activity.
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Recent Development of Novel Aminoethyl-Substituted Chalcones as Potential Drug Candidates for the Treatment of Alzheimer's Disease - MDPI.
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Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - MDPI.
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synthesis, characterization and biological evaluation of some new chalcones.
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Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC - NIH.
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Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Publishing.
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In Vitro Anticancer Activity of Monosubstituted Chalcone Derivatives.
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Antidiabetic activities of chalcones: in vitro and in vivo preclinical pharmacological studies. - ResearchGate.
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Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde - Oriental Journal of Chemistry.
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Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments - MDPI.
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Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents - PMC - NIH.
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Pharmacokinetic evaluation of Chalcone derivatives with antimalarial activity in New Zealand White Rabbits - Malaria World.
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Pharmacokinetic evaluation of Chalcone derivatives with antimalarial activity in New Zealand White Rabbits - PubMed Central.
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Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review.
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A Comparative Analysis of Synthesis Methods for 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone
Abstract
1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone is a crucial intermediate in the synthesis of complex pharmaceutical compounds. Its molecular structure, featuring a reactive aminophenol core, necessitates a carefully designed synthetic strategy. This guide provides a comparative analysis of prominent methodologies for its synthesis, focusing on chemical routes for its core precursor, 3-amino-2-hydroxyacetophenone, and a key benzylation step. We will delve into the mechanistic rationale behind these methods, present detailed experimental protocols, and offer a quantitative comparison of their performance. Additionally, a novel enzymatic approach will be discussed as a sustainable alternative. This document is intended for researchers, chemists, and professionals in the field of drug development and process chemistry.
Introduction: The Strategic Importance of the Target Molecule
The title compound, this compound, serves as a valuable building block in medicinal chemistry. The arrangement of the amino, hydroxyl, and acetyl groups on the benzene ring, combined with the benzyl ether protecting group, allows for selective functionalization in the construction of more complex molecules. The synthesis of this intermediate is non-trivial, requiring careful control over regioselectivity and the management of functional group compatibility. This guide will compare two primary chemical pathways for the synthesis of the key intermediate, 3-amino-2-hydroxyacetophenone, which is subsequently benzylated.
Chemical Synthesis Pathways to the 3-Amino-2-hydroxyacetophenone Core
The majority of established chemical syntheses for the aminohydroxyacetophenone core start from substituted phenols. The main variations lie in the choice of starting material and the sequence of nitration and acylation reactions. Below, we compare two representative and scalable methods.
Method 1: Synthesis Starting from p-Chlorophenol
This classic route involves the acylation, nitration, and subsequent reduction of a commercially available starting material, p-chlorophenol. The presence of the chloro-substituent guides the regioselectivity of the subsequent electrophilic aromatic substitution reactions.
Expertise & Experience: The Rationale Behind the Route
The choice of p-chlorophenol as a starting material is strategic due to its cost-effectiveness and the directing effects of the hydroxyl and chloro groups. The hydroxyl group is a strong ortho-, para-director, while the chloro group is a deactivating ortho-, para-director. This electronic landscape facilitates the desired regiochemistry in the subsequent acylation and nitration steps. The final step involves a catalytic hydrogenation, a well-established and high-yielding method for the reduction of nitro groups.
Experimental Protocol: A Step-by-Step Guide
-
Acylation (Fries Rearrangement): p-Chlorophenol is first acylated with acetic anhydride or acetyl chloride. The resulting ester is then subjected to a Fries rearrangement, typically using a Lewis acid catalyst like aluminum chloride, to yield 2-hydroxy-5-chloroacetophenone.
-
Nitration: The 2-hydroxy-5-chloroacetophenone is nitrated using fuming nitric acid in a solvent like glacial acetic acid. The strong directing effect of the hydroxyl group and the steric hindrance from the acetyl and chloro groups favor the introduction of the nitro group at the 3-position, yielding 2-hydroxy-3-nitro-5-chloroacetophenone.[1][2]
-
Catalytic Hydrogenation: The nitro group of 2-hydroxy-3-nitro-5-chloroacetophenone is reduced to an amino group via catalytic hydrogenation. This is typically performed using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. The chloro group is also removed during this step (hydrodehalogenation) to yield the desired 3-amino-2-hydroxyacetophenone.[1]
Workflow Diagram
Caption: Multi-enzyme cascade for the biosynthesis of 3-amino-2-hydroxyacetophenone.
Quantitative Performance Comparison
| Parameter | Method 1 (from p-Chlorophenol) | Method 2 (from 2-Amino-phenol-4-sulfonic Acid) | Biosynthetic Method |
| Starting Material | p-Chlorophenol | 2-Amino-phenol-4-sulfonic Acid | m-Nitroacetophenone |
| Key Steps | Acylation, Nitration, Hydrogenation | Protection, Fries Rearrangement, Deprotection | Enzymatic Reduction and Rearrangement |
| Reported Yield | High (e.g., nitration step >91%, reduction >87%) | [1][2] Good, suitable for industrialization | [3] Up to 580 mg/L after optimization |
| Purity | High (e.g., >99%) | [1][2] High | [3] High, but requires downstream processing from the reaction mixture |
| Safety Concerns | Use of fuming nitric acid, high-pressure hydrogenation | Use of Lewis acids | Generally safer, avoids hazardous reagents |
| Environmental Impact | Use of organic solvents, generation of waste | Use of organic solvents and acids | Aqueous medium, biodegradable catalysts |
Conclusion and Future Outlook
The synthesis of this compound can be achieved through various routes, each with its own set of advantages and disadvantages. The traditional chemical methods starting from substituted phenols are well-established, high-yielding, and scalable, making them suitable for industrial production. However, they often involve hazardous reagents and generate significant waste.
The novel biosynthetic route presents a promising green alternative. While currently at a lower production scale, ongoing research in enzyme engineering and process optimization could make it a competitive and sustainable method in the future. The choice of synthesis method will ultimately depend on the specific requirements of the researcher or manufacturer, including scale, cost, safety considerations, and environmental impact.
References
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National Center for Biotechnology Information. 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. Available from: [Link]
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Patsnap Eureka. A kind of synthetic method of 3-amino-2-hydroxyacetophenone. Available from: [Link]
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Patsnap Eureka. 3-hydroxyacetophenone synthesis method. Available from: [Link]
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PrepChem.com. Synthesis of 3-amino-2-hydroxyacetophenone. Available from: [Link]
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ChemistryViews. Multi-Enzyme Biosynthesis for the Production of 3-Amino-2-Hydroxy Acetophenone. Available from: [Link]
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Wiley Online Library. Efficient Production of 3‐Amino‐2‐Hydroxy Acetophenone by Multi‐Enzyme Biosynthesis. Available from: [Link]
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European Patent Office. A process for the preparation of ketones - EP 0431871 A2. Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone
This document provides a detailed, procedural guide for the safe and compliant disposal of 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone (CAS No. 871101-87-0). As researchers and drug development professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle, including their safe management as waste. This guide is built on the foundational principles of laboratory safety, regulatory compliance, and environmental stewardship, ensuring that every step is logical, defensible, and protective of both personnel and the environment.
Hazard Assessment and Compound Profile
Before any disposal protocol can be established, a thorough understanding of the compound's potential hazards is essential. While a comprehensive, peer-reviewed safety profile for this compound is not widely available, we can infer its likely hazards by analyzing its constituent functional groups. This "structure-activity relationship" approach is a cornerstone of chemical safety assessment.
| Property | Information | Source(s) |
| CAS Number | 871101-87-0 | [1][2][3] |
| Molecular Formula | C15H15NO3 | [1][4] |
| Known Hazards | Classified as an "Irritant." May cause an allergic skin reaction. | [1][5] |
Inferred Hazards from Functional Groups:
-
Aminophenol Moiety: Aminophenols as a class can be harmful if swallowed or inhaled and are suspected of causing genetic defects.[6][7] In the event of a fire, they may produce poisonous nitrogen oxides.[8]
-
Benzyl Ether Moiety: Benzyl ethers can be environmental hazards, with some being toxic to aquatic life with long-lasting effects.[9][10] Their disposal often requires specialized methods like controlled incineration.[11]
-
Aromatic Ketone Moiety: While many simple ketones are collected with non-halogenated solvents, certain aromatic ketones are regulated as hazardous waste.[12][13]
The "Cradle-to-Grave" Regulatory Framework
The management of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[15] This framework establishes a "cradle-to-grave" system, meaning that the generator of the waste is responsible for its safe handling from the moment it is created until its final, environmentally sound disposal.[16] Adherence to these federal, state, and local regulations is not optional; it is a legal and ethical obligation.[15][17]
Standard Operating Procedure for Disposal
This section provides a step-by-step methodology for the proper disposal of this compound, from the point of generation to its final collection.
Step 1: Waste Identification and Segregation
Proper segregation is the most critical step in preventing dangerous chemical reactions and ensuring compliant disposal.
-
Identify: All materials contaminated with this compound are considered hazardous waste. This includes:
-
Unused or expired pure compound.
-
Reaction mixtures containing the compound.
-
Solvents used to dissolve or rinse glassware.
-
Contaminated consumables (e.g., weighing papers, pipette tips, gloves, absorbent pads).[14]
-
-
Segregate: This waste stream must be kept separate from all other waste types.[18] Do NOT mix with:
-
Non-hazardous waste.
-
Halogenated solvents (e.g., dichloromethane, chloroform).
-
Strong acids, bases, or oxidizers.
-
Aqueous waste streams destined for sink disposal.
-
Biomedical or radioactive waste.
-
The causality behind this strict segregation is to prevent uncontrolled exothermic reactions, the generation of toxic gases, or the creation of a mixed waste that is significantly more difficult and expensive to dispose of.[17]
Step 2: Personal Protective Equipment (PPE)
Always wear appropriate PPE when handling chemical waste.[17]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves before each use.[9]
-
Body Protection: A standard laboratory coat.
Step 3: Containerization
Waste must be collected in appropriate, dedicated containers.[19]
-
Use a designated, compatible waste container. The original chemical container is often the best choice for unused product.[14] For solutions, high-density polyethylene (HDPE) plastic containers are preferred.[12]
-
Ensure the container is in good condition, with a secure, leak-proof lid.[14]
-
Keep containers closed at all times, except when adding waste.[20] This prevents the release of vapors and protects the lab environment.
-
Do not overfill containers. A maximum of 90% capacity is the standard to allow for expansion and prevent spills.[12]
Step 4: Labeling
Accurate labeling is a legal requirement and essential for safety.[21] The EPA requires that each waste label clearly displays:
-
The words "Hazardous Waste." [21]
-
The full chemical name: "this compound." Avoid using abbreviations or formulas.
-
A clear indication of the hazards (e.g., "Irritant," "Environmental Hazard").[21]
-
The date when waste was first added to the container (accumulation start date).
Step 5: Temporary Storage (Satellite Accumulation Area)
Designate a specific location within the laboratory for the temporary storage of hazardous waste. This is known as a Satellite Accumulation Area (SAA).[21]
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[21]
-
Store the waste container in a secondary containment bin to catch any potential leaks.
-
Ensure the storage area is away from heat sources, direct sunlight, and drains.[17]
Step 6: Arranging for Final Disposal
Chemical waste must be disposed of through a licensed professional waste disposal service.[9][18]
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[19]
-
Do not attempt to dispose of this chemical via sink or trash.[9][11]
-
Never use evaporation in a fume hood as a disposal method.[14]
Emergency Procedures: Spill Management
Immediate and correct response to a spill is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[8]
-
Control Ignition Sources: If any flammable solvents are present, eliminate all ignition sources.[8]
-
Don PPE: Wear appropriate PPE, including double gloves, safety goggles, and a lab coat.
-
Contain the Spill: Use a chemical spill kit with an inert absorbent (e.g., vermiculite, sand) to dike the spill and prevent it from spreading.
-
Absorb and Collect: Carefully absorb the spilled material. Collect the contaminated absorbent using non-sparking tools and place it in a designated hazardous waste container.[8][9]
-
Clean the Area: Decontaminate the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Dispose: Seal and label the container of spill cleanup debris as hazardous waste and arrange for its disposal through your EHS department.[14]
Visual Workflow Diagrams
To provide a clear, at-a-glance understanding of the disposal process, the following workflows have been diagrammed using Graphviz.
Caption: Overall disposal workflow for this compound.
Caption: Decision logic for waste stream segregation.
References
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved from [Link]
-
Managing Hazardous Chemical Waste in the Lab. (n.d.). American Society for Clinical Pathology. Retrieved from [Link]
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Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]
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Laboratory Guide for Managing Chemical Waste. (2023). Vanderbilt University Medical Center. Retrieved from [Link]
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Management of Waste. (n.d.). In Prudent Practices in the Laboratory. National Institutes of Health. Retrieved from [Link]
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Aminophenols (mixed isomers) Hazard Summary. (n.d.). New Jersey Department of Health. Retrieved from [Link]
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Best Practices for Hazardous Waste Disposal. (2016). AEG Environmental. Retrieved from [Link]
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Proper Handling of Hazardous Waste Guide. (n.d.). US EPA. Retrieved from [Link]
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4-Aminophenol Safety Data Sheet. (n.d.). Carl ROTH. Retrieved from [Link]
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Learn the Basics of Hazardous Waste. (2025). US EPA. Retrieved from [Link]
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4-Aminophenol Safety Data Sheet. (n.d.). PanReac AppliChem. Retrieved from [Link]
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2-Aminophenol Safety Data Sheet. (n.d.). Biochem Chemopharma. Retrieved from [Link]
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What Regulations Govern Hazardous Waste Management? (2025). Chemistry For Everyone. Retrieved from [Link]
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Hazardous Waste. (n.d.). US EPA. Retrieved from [Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]
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Proper disposal of chemicals. (2025). Sciencemadness Wiki. Retrieved from [Link]
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Method 0011: Sampling for Selected Aldehyde and Ketone Emissions. (n.d.). US EPA. Retrieved from [Link]
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Ketones. (n.d.). Tidychem Recycling. Retrieved from [Link]
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Chemical Waste. (n.d.). Environmental Health & Safety (EHS), The University of Texas at Austin. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




